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  • Product: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
  • CAS: 1628794-75-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Boc-(3R,4S)-Aminotetrahydrofuran Carbamate: A Chiral Scaffold for Advanced Drug Discovery

For Immediate Release An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a pivotal chiral building block in modern medicinal chemistry. With its defined stereochemistry, this compound offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics for a range of diseases, including neurological disorders. This guide delves into its chemical and physical properties, stereoselective synthesis, spectral characterization, and applications in drug discovery, offering field-proven insights for researchers and developers.

Introduction: A Stereochemically Defined Building Block

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (also known as Boc-(3R,4S)-aminotetrahydrofuran carbamate) is a high-value chiral intermediate that has garnered significant interest in pharmaceutical research.[1] Its rigid tetrahydrofuran core, combined with the strategically placed amino and Boc-protected amino groups in a specific (3R,4S) configuration, provides a unique three-dimensional scaffold. This defined stereochemistry is critical for achieving high target selectivity and efficacy in active pharmaceutical ingredients (APIs).[1] The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for controlled, sequential modifications in multi-step synthetic routes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis and formulation. The following table summarizes its key computed and available physical and chemical data.

PropertyValueSource
IUPAC Name tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate[1]
CAS Number 1628794-75-1[1]
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in methanol, chloroform, and other common organic solvents. Limited solubility in water.Inferred from general carbamate properties
Storage Conditions Store in a dark place under an inert atmosphere at 2-8°C to maintain integrity.[1][1]

Stereoselective Synthesis and Purification

The synthesis of Boc-(3R,4S)-aminotetrahydrofuran carbamate necessitates a stereocontrolled approach to establish the desired (3R,4S) configuration. While multiple strategies for the synthesis of chiral aminotetrahydrofurans exist, a common approach involves the ring-opening of a suitable epoxide precursor followed by functional group manipulations.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow for the stereoselective synthesis, emphasizing key transformations.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Purification cluster_3 Final Product A Chiral Precursor (e.g., D-Mannitol) B Epoxide Formation A->B Multiple Steps C Regio- and Stereoselective Azide Opening B->C NaN3 D Reduction of Azide C->D H2, Pd/C E Selective Boc Protection D->E Boc2O, Et3N F Column Chromatography E->F G Crystallization F->G H Boc-(3R,4S)-aminotetrahydrofuran carbamate G->H

Caption: Conceptual workflow for the stereoselective synthesis.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis, derived from established methodologies for preparing chiral aminotetrahydrofurans.

Step 1: Epoxide Formation from a Chiral Diol

  • To a solution of a suitable chiral diol precursor (derived from a chiral pool starting material like D-mannitol) in dichloromethane (DCM), add triethylamine (2.2 eq.).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) (2.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dimesylate.

  • Dissolve the dimesylate in a suitable solvent and treat with a base (e.g., sodium methoxide) to effect the formation of the epoxide.

Step 2: Regio- and Stereoselective Ring Opening with Azide

  • Dissolve the epoxide in a mixture of ethanol and water.

  • Add sodium azide (NaN₃) (1.5 eq.) and ammonium chloride (NH₄Cl) (1.2 eq.).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the azido alcohol.

Step 3: Reduction of the Azide

  • Dissolve the azido alcohol in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the amino alcohol.

Step 4: Selective Boc Protection

  • Dissolve the amino alcohol in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and triethylamine (Et₃N) (1.2 eq.).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification

Purification of the final product is crucial to achieve the high purity required for pharmaceutical applications.

  • Column Chromatography: The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[1]

  • Crystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to enhance both chemical and enantiomeric purity.[1]

Spectral Characterization

The structural integrity and stereochemistry of Boc-(3R,4S)-aminotetrahydrofuran carbamate are confirmed through various spectroscopic techniques.

TechniqueExpected Chemical Shifts / Signals
¹H NMR Signals corresponding to the tert-butyl protons (around 1.4 ppm), and characteristic multiplets for the tetrahydrofuran ring protons.[1] The specific coupling constants between the protons at the C3 and C4 positions are critical for confirming the trans relationship.
¹³C NMR A signal for the carbamate carbonyl carbon is expected around 155 ppm.[1] Resonances for the tert-butyl group and the tetrahydrofuran ring carbons will also be present in their respective expected regions.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the carbamate and the primary amine, C=O stretching of the carbamate, and C-O stretching of the ether.
Mass Spectrometry The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[1]

Reactivity and Chemical Properties

The chemical behavior of Boc-(3R,4S)-aminotetrahydrofuran carbamate is dictated by its functional groups.

G A Boc-(3R,4S)-aminotetrahydrofuran carbamate B Primary Amine (Nucleophilic) A->B C Boc-Protected Amine (Stable to Base/Nucleophiles) A->C D Tetrahydrofuran Ring (Conformationally Rigid) A->D E Acylation / Alkylation B->E F Deprotection (Acidic Conditions) C->F G Further Functionalization F->G

Caption: Key reactive sites and transformations.

  • Primary Amine: The free amino group at the C4 position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of various pharmacophoric elements.

  • Boc-Protected Amine: The carbamate at the C3 position is stable under basic and nucleophilic conditions, providing orthogonality in multi-step syntheses. It can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine for subsequent modifications.

  • Tetrahydrofuran Ring: The heterocyclic core provides a degree of conformational rigidity, which can be advantageous in designing molecules with specific spatial orientations for optimal target binding.

Applications in Drug Discovery

The unique structural features of Boc-(3R,4S)-aminotetrahydrofuran carbamate make it a valuable building block in the synthesis of a variety of therapeutic agents.

Kinase Inhibitors

The tetrahydrofuran scaffold can serve as a key element in the design of kinase inhibitors by orienting substituents to effectively interact with the ATP-binding pocket of the target kinase. The (3R,4S) stereochemistry is often preferred for optimal spatial arrangement within these binding sites.[2]

PROTACs (Proteolysis Targeting Chimeras)

This chiral building block is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2] The tetrahydrofuran moiety can act as a linker component, connecting the target-binding ligand to the E3 ligase-binding element.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-(3R,4S)-aminotetrahydrofuran carbamate. It is intended for research use only and not for human or veterinary use.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. Store the compound in a well-ventilated area, away from incompatible materials.

Conclusion

Boc-(3R,4S)-aminotetrahydrofuran carbamate is a stereochemically defined and versatile building block with significant applications in medicinal chemistry and drug discovery. Its unique structural and chemical properties provide a robust platform for the synthesis of complex and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for scientists and researchers in the pharmaceutical industry.

References

  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link]

Sources

Exploratory

(3R,4S)-4-Boc-amino-3-aminotetrahydrofuran structural analysis

An In-depth Technical Guide to the Structural Analysis of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran Introduction: The Strategic Importance of a Chiral Scaffold In the landscape of modern drug discovery, the precise thre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks—molecules with non-superimposable mirror images—form the foundational architecture of many innovative therapeutics.[] Among these, (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran stands out as a critical intermediate. Its tetrahydrofuran core provides a desirable pharmacokinetic profile, while the defined cis-stereochemistry of its two amino groups offers a rigid scaffold for constructing complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical manipulation, a crucial feature in multi-step organic synthesis.[2][3]

This guide provides an in-depth technical exploration of the essential analytical methodologies required to unequivocally confirm the structure, purity, and stereochemical integrity of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran. For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the building blocks of tomorrow's medicines are precisely what they are intended to be.

Unveiling the Molecular Architecture: A Multi-Technique Approach

The complete structural elucidation of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran is not achieved by a single technique but by the synergistic integration of data from multiple analytical platforms. Each method provides a unique piece of the puzzle, and together they create a self-validating system that confirms identity, purity, and stereochemistry with a high degree of confidence.

Below is a logical workflow illustrating how these techniques are interconnected to deliver a comprehensive structural analysis.

G MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Provides MW context Final Final Structural Confirmation (Identity, Purity, Stereochemistry) MS->Final FTIR FT-IR Spectroscopy Identifies Key Functional Groups FTIR->NMR_1H Confirms functional groups FTIR->Final NMR_13C ¹³C NMR Carbon Skeleton NMR_1H->NMR_13C Correlates structure NMR_2D 2D NMR (COSY, HSQC) Definitive Assignments NMR_13C->NMR_2D Assigns skeleton RP_HPLC RP-HPLC Assesses Chemical Purity NMR_2D->RP_HPLC Confirms structure of main peak NMR_2D->Final Chiral_HPLC Chiral HPLC Confirms Enantiomeric Purity RP_HPLC->Chiral_HPLC Chiral_HPLC->Final Validates stereochemistry

Caption: Integrated workflow for the structural analysis of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran.

Spectroscopic Fingerprinting: Confirming Connectivity and Functional Groups

Spectroscopic methods provide the foundational data for determining the molecule's identity and the arrangement of its atoms.

Mass Spectrometry (MS)

Expertise & Causality: The first step in identifying any compound is to confirm its molecular weight. Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which directly validates the molecular formula (C₉H₁₈N₂O₃). We typically employ electrospray ionization (ESI) in positive mode, as the two amine groups are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Interpretation:

  • Expected Molecular Ion: The calculated monoisotopic mass of C₉H₁₈N₂O₃ is 202.1317 g/mol . The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 203.1390. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal evidence for the molecular formula.[4]

  • Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. A common and diagnostic loss is that of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the parent ion, further confirming the presence of this protecting group.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The presence or absence of specific vibrational bands serves as a crucial confirmation of the compound's structure, particularly the amine and carbamate moieties.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Presentation: Expected FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale for Assignment
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250 (two bands)The presence of two distinct bands in this region is a hallmark of a primary amine.[7]
Boc-Protected Amine (R-NH-Boc)N-H Stretch3350-3310 (one band)A single, weaker band overlapping with the primary amine stretches indicates the secondary amide N-H of the carbamate.
Boc Group (C=O)Carbonyl Stretch1715-1685A strong, sharp absorption band in this region is characteristic of the carbamate carbonyl group, confirming the presence of the Boc protection.[6][8][9]
Primary Amine (R-NH₂)N-H Bend (Scissoring)1650-1580This bending vibration further confirms the primary amine functionality.[7]
Tetrahydrofuran RingC-O-C Stretch1150-1050A strong band in this region is indicative of the ether linkage within the tetrahydrofuran ring.
Aliphatic AminesC-N Stretch1250-1020These stretches confirm the carbon-nitrogen bonds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the unambiguous assignment of every proton and carbon in the structure, confirming the tetrahydrofuran scaffold and the relative cis-orientation of the substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D correlation spectra: ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

Data Interpretation and Presentation:

G mol

Caption: Structure of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran with atom numbering for NMR assignment.

¹H NMR Data: The proton spectrum confirms the number of distinct proton environments. The coupling constants (J-values) between H3 and H4 are particularly diagnostic for establishing the cis-stereochemistry.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1' (Boc-CH₃)1.45s (singlet)N/A9 equivalent protons of the tert-butyl group show a characteristic strong singlet.[10]
H3~3.5 - 3.8m (multiplet)J₃,₄ ≈ 5-7 HzCoupled to H4 and the protons on C2. The cis-coupling is typically smaller than a trans-coupling.
H4~3.9 - 4.2m (multiplet)J₃,₄ ≈ 5-7 HzCoupled to H3 and the protons on C5. Shifted downfield due to the Boc-amino group.
H2, H5 (THF CH₂)~3.6 - 4.1m (multiplet)-Complex multiplets due to coupling with each other and adjacent protons (H3, H4).
NH₂~1.5 - 2.5br s (broad s)N/AA broad singlet that can exchange with D₂O. Position is solvent-dependent.
NH (Boc)~5.0 - 5.5br s (broad s)N/AA broad signal for the carbamate proton, often coupled to H4 if not exchanging.

¹³C NMR Data: The carbon spectrum confirms the presence of 9 unique carbon atoms.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale
C1' (Boc-CH₃)~28.5Characteristic signal for the three equivalent methyl carbons of the Boc group.
C2' (Boc-C)~79.5Quaternary carbon of the Boc group.
C3' (Boc-C=O)~156.0Carbonyl carbon of the carbamate.
C3~50-55Carbon bearing the primary amino group.
C4~55-60Carbon bearing the Boc-protected amino group.
C2, C5~70-75Carbons of the tetrahydrofuran ring adjacent to the oxygen atom.

2D NMR (COSY & HSQC):

  • COSY: This experiment reveals which protons are coupled to each other. A critical cross-peak will be observed between the signals for H3 and H4, definitively confirming their adjacency. It will also show correlations between H3/H2 and H4/H5.

  • HSQC: This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, completing the structural puzzle.

Validating Purity: Chromatographic Techniques

While spectroscopy confirms the structure, chromatography is essential for determining its purity—both chemical and stereochemical.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is the workhorse for assessing the chemical purity of a sample. It separates compounds based on their polarity. For quality control, we aim to see a single major peak, with any impurities being well-resolved and quantifiable. The area percentage of the main peak is used to calculate the purity.

Experimental Protocol: Purity Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, start at 5% B and ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) where the carbamate and amine groups absorb.

  • Analysis: Inject a prepared solution of the compound and integrate the peak areas to determine purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Causality: This is the most critical analysis for a stereochemically defined compound. The biological activity of a final drug is often exclusive to one enantiomer. Therefore, confirming the enantiomeric purity (or enantiomeric excess, e.e.) is non-negotiable. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the (3R,4S) enantiomer and its mirror image, the (3S,4R) enantiomer, allowing for their separation.[11][12][13]

Experimental Protocol: Enantiomeric Purity

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[14] Column selection is often empirical and requires screening.[12]

  • Mobile Phase: Typically a normal-phase solvent system, such as a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector (e.g., 210-220 nm).

  • Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both enantiomers. Calculate the enantiomeric excess by comparing the peak areas: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Conclusion: A Framework for Confidence

The structural analysis of (3R,4S)-4-Boc-amino-3-aminotetrahydrofuran is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. From the initial molecular weight confirmation by mass spectrometry to the detailed connectivity map provided by 2D NMR and the ultimate validation of stereochemical integrity by chiral HPLC, each step builds upon the last. This rigorous, multi-faceted approach forms a self-validating framework that ensures the identity, purity, and precise three-dimensional structure of this vital synthetic building block. For scientists in drug development, this analytical rigor is the foundation upon which safe and effective medicines are built.

References

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  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available from: [Link].

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available from: [Link].

  • Reddy, B. V. S. et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC. Available from: [Link].

  • Jackson, A. T. et al. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Rapid Communications in Mass Spectrometry. Available from: [Link].

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link].

  • Huang, Y. et al. (2020). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry. Available from: [Link].

  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link].

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  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
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  • Fay, L. B., Huynh-Ba, T., & Blank, I. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link].

  • Elidrisi, I. et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. South African Journal of Chemistry. Available from: [Link].

  • Al-Zoubi, R. M. et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available from: [Link].

  • National Center for Biotechnology Information. (S)-3-Aminotetrahydrofuran. PubChem Compound Summary for CID 14243168. Available from: [Link].

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Foundational

An In-Depth Technical Guide to tert-Butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate, a key chiral building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate, a key chiral building block in modern medicinal chemistry. The document delves into its chemical identity, stereospecific synthesis, structural analysis, and its pivotal role in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, characterization data, and an exploration of its applications, particularly in the synthesis of antiviral compounds.

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks—enantiopure starting materials or intermediates—that can impart the desired stereochemistry to the final drug candidate.

tert-Butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate is one such critical building block. Its rigid tetrahydrofuran (oxolane) core, adorned with a vicinal diamine motif in a specific trans configuration, presents a unique and valuable scaffold for the synthesis of complex bioactive molecules. The presence of a Boc-protected amine at the C-3 position and a free primary amine at the C-4 position allows for sequential, regioselective functionalization, making it a versatile tool for constructing diverse molecular architectures. This guide will elucidate the synthesis, characterization, and strategic application of this compound, providing researchers with the foundational knowledge to effectively utilize it in their drug development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section provides the key identifiers and physicochemical data for tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate

  • Common Synonyms: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

  • CAS Number: 1628794-75-1[1]

  • Molecular Formula: C₉H₁₈N₂O₃

  • Molecular Weight: 202.25 g/mol [1]

  • InChI Key: (pending full characterization, related stereoisomer InChIKey: HWYDCYLRWDJCCH-RNFRBKRXSA-N for the (3S,4S) isomer)[2]

  • Canonical SMILES: C(C)OC(=O)N[C@H]1N (Note: Stereochemistry needs to be carefully defined in software).

Physicochemical Data Summary

The following table summarizes the key computed and experimental (where available) physicochemical properties of the related (3S,4S) stereoisomer, which are expected to be very similar for the (3R,4S) isomer.

PropertyValueSource
Molecular Weight202.25 g/mol PubChem[2]
XLogP3-0.3PubChem[2]
Hydrogen Bond Donors2PubChem[2]
Hydrogen Bond Acceptors4PubChem[2]
Rotatable Bond Count3PubChem[2]
Exact Mass202.13174244 DaPubChem[2]
Topological Polar Surface Area73.6 ŲPubChem[2]

Stereospecific Synthesis: A Pathway from a Chiral Pool Precursor

The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. The most robust strategies often leverage the "chiral pool," employing readily available and inexpensive chiral molecules from nature as starting materials. For the synthesis of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate, a plausible and efficient route begins with D-mannitol, a C2-symmetric polyol.

The rationale for this choice is the inherent stereochemistry of D-mannitol, which, through a series of well-established transformations, can be manipulated to yield the desired (3R,4S) configuration of the vicinal diamines on the tetrahydrofuran ring.

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized as follows:

Synthetic_Pathway A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B Acetonide Protection C 3,4-Diol Intermediate B->C Oxidative Cleavage D Cyclic Sulfate/Epoxide C->D Cyclization E Azido-alcohol Intermediate D->E Azide Opening F Azido-mesylate/tosylate E->F Activation of OH G Diamino precursor F->G Second Azide Displacement H tert-Butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate G->H Reduction & Boc Protection Application A tert-Butyl N-[(3R,4S)-4- aminooxolan-3-yl]carbamate B Sulfonamide Intermediate A->B Acylation of primary amine C Deprotection B->C Boc Deprotection (e.g., TFA) D Final Drug Candidate (e.g., Protease Inhibitor) C->D Coupling with other fragments

Sources

Exploratory

Molecular weight and formula of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

An In-Depth Technical Guide to tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: A Core Chiral Building Block for Drug Discovery Abstract This technical guide provides a comprehensive analysis of tert-butyl ((3R...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: A Core Chiral Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a pivotal chiral intermediate in modern medicinal chemistry. We will dissect its core molecular properties, strategic importance in the synthesis of complex pharmaceutical agents, and detailed methodologies for its synthesis and purification. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile building block. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of its reactivity and utility.

Core Molecular Profile and Structural Significance

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a stereochemically defined building block featuring a saturated five-membered oxygen heterocycle.[1] Its value is derived from the precise spatial arrangement of its functional groups: a primary amine at the C4 position and a tert-butoxycarbonyl (Boc)-protected amine at the C3 position, arranged in a trans configuration. This specific (3R,4S) stereochemistry is frequently essential for achieving high target selectivity and efficacy in the final active pharmaceutical ingredients (APIs).[1]

The Boc protecting group is a cornerstone of its utility. It is stable under a wide range of reaction conditions, yet can be cleanly and selectively removed under acidic conditions.[2] This allows for orthogonal synthetic strategies, where the free primary amine can be functionalized selectively while the other nitrogen atom remains masked, to be revealed at a later, strategic point in a multi-step synthesis.[2]

Table 1: Key Properties of tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₃[1][3][4]
Molecular Weight 202.25 g/mol [1][3][4][5]
CAS Number 1628794-75-1[1][3][4][6]
IUPAC Name tert-butyl N-[(3R,4S)-4-aminotetrahydrofuran-3-yl]carbamate[1]
InChI Key HWYDCYLRWDJCCH-RQJHMYQMSA-N[1]
Appearance Colorless to pale yellow liquid or low-melting solid[2]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][6]

Strategic Importance in Medicinal Chemistry

The unique bifunctional and chiral nature of this compound makes it a high-value intermediate for constructing complex molecules, particularly those targeting the central nervous system. The tetrahydrofuran ring provides a degree of conformational stability, which can enhance the binding affinity and specificity of the final drug molecule to its biological target.[1]

The primary application lies in its role as a scaffold to which various pharmacophores can be attached. The differential reactivity of the free amine and the protected amine allows for a controlled, stepwise elaboration of the molecular structure, which is a critical advantage in exploring structure-activity relationships (SAR) during a drug discovery campaign.

G cluster_apps Potential Therapeutic Areas main tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate neuro Neurological Disorder Agents main->neuro Key Intermediate kinase Kinase Inhibitors main->kinase gpcr GPCR Modulators main->gpcr antiviral Antiviral Compounds main->antiviral caption Strategic role as a versatile chiral intermediate.

Figure 1: Role as a versatile chiral building block.

Synthesis and Purification Strategies

The preparation of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate relies on established organic synthesis principles that prioritize stereocontrol and selective amine protection.[1] The overall strategy involves creating the tetrahydrofuran ring with the correct stereochemistry and ensuring only one of the two amine functionalities is protected with the Boc group.

Representative Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis starting from a suitable chiral precursor. The causality for this approach is based on achieving the desired trans stereochemistry through controlled nucleophilic additions and subsequent cyclization.

Workflow Diagram

G start Chiral Epoxy-alcohol Precursor step1 Azide Opening (Stereospecific SN2) start->step1 step2 Boc Protection of Alcohol step1->step2 step3 Intramolecular Cyclization (Williamson Ether) step2->step3 step4 Azide Reduction (e.g., H2, Pd/C) step3->step4 product Final Product (Purified) step4->product caption General synthetic workflow.

Figure 2: A representative synthetic workflow.

Step-by-Step Methodology:

  • Stereospecific Azide Opening: Start with a suitable chiral epoxy-alcohol. React it with sodium azide (NaN₃) in a protic solvent mixture like ethanol/water. This SN2 reaction opens the epoxide stereospecifically, installing an azide and a hydroxyl group in a trans relationship, which sets the foundation for the final (3R,4S) stereochemistry.

  • Protection of the Secondary Alcohol: The resulting secondary alcohol is protected. A common method is to react the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM).

  • Intramolecular Cyclization: The primary alcohol is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The resulting alkoxide acts as an intramolecular nucleophile, displacing a leaving group (e.g., a tosylate pre-installed on the other end of the chain) to form the tetrahydrofuran ring via a Williamson ether synthesis.

  • Azide Reduction: The azide group is reduced to a primary amine. A standard and clean method is catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.

  • Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, the solvent is removed under reduced pressure, and the crude product is obtained, ready for purification.

Purification Protocol

Achieving high purity (>95%) is critical for subsequent synthetic steps. A two-stage purification process is recommended.

1. Silica Gel Column Chromatography:

  • System: A gradient of ethyl acetate in hexane is typically effective.[1]

  • Rationale: The polarity difference between the desired product and potential impurities (unreacted starting materials, side products) allows for effective separation on a silica gel stationary phase.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexane).

    • Load the crude product, either neat or dissolved in a minimum amount of DCM, onto the column.

    • Begin elution with the low-polarity mobile phase, gradually increasing the percentage of ethyl acetate to elute the product.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent in vacuo.

2. Recrystallization (Optional Final Polish):

  • System: Ethanol/water mixtures are reported to be effective.[1]

  • Rationale: This step further enhances purity and can improve the enantiomeric excess by selectively crystallizing the desired compound, leaving trace impurities in the mother liquor.

  • Procedure:

    • Dissolve the product from chromatography in a minimum amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum.

Chemical Reactivity and Downstream Applications

The synthetic power of this intermediate comes from the ability to selectively functionalize its two distinct nitrogen atoms.

G cluster_main Reactivity of the Intermediate cluster_amine Free Primary Amine (C4) cluster_boc Boc-Protected Amine (C3) main tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate amine_rxns Alkylation Acylation Reductive Amination Sulfonylation main->amine_rxns Selective Functionalization boc_rxns Acidic Deprotection (e.g., TFA, HCl in Dioxane) main->boc_rxns Deprotection Step deprotected Revealed Primary Amine (at C3) boc_rxns->deprotected caption Differential reactivity pathways.

Figure 3: Differential reactivity of the functional groups.
  • Reactions at the Free Primary Amine (C4): The nucleophilic primary amine is readily available for a host of transformations, including acylation with acid chlorides or anhydrides, alkylation with alkyl halides, reductive amination with aldehydes or ketones, and formation of sulfonamides with sulfonyl chlorides.[2]

  • Deprotection and Reaction at C3: Following functionalization at C4, the Boc group can be removed using strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in 1,4-dioxane). This unmasks the second primary amine at the C3 position, making it available for a new set of chemical transformations. This sequential approach is fundamental to building molecular complexity in a controlled manner.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the chemical integrity and purity of this reagent.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][6] To prevent degradation from atmospheric components, it is best kept under an inert atmosphere (e.g., Argon or Nitrogen).[1][6]

  • Handling: As with all research chemicals, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of vapor and contact with skin and eyes. This product is intended for research use only and is not for human or veterinary use.[1]

Conclusion

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, conformationally constrained core, and orthogonally protected amino groups provide a reliable and versatile platform for the synthesis of novel therapeutic agents. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate - PubChem. National Center for Biotechnology Information. [Link]

  • tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate - PubChem. National Center for Biotechnology Information. [Link]

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Foundational

The Aminotetrahydrofuran Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: The Rising Prominence of the Aminotetetrahydrofuran Scaffold The aminotetrahydrofuran (ATHF) core, a saturated five-membered heterocyclic ring bearing an amino substituent, has emerged as a privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Aminotetetrahydrofuran Scaffold

The aminotetrahydrofuran (ATHF) core, a saturated five-membered heterocyclic ring bearing an amino substituent, has emerged as a privileged scaffold in modern medicinal chemistry. Its prevalence in a diverse array of biologically active molecules, ranging from central nervous system (CNS) agents to antiviral and anticancer compounds, underscores its importance as a versatile building block in drug design. The inherent three-dimensionality of the tetrahydrofuran (THF) ring, combined with the hydrogen bonding capacity and basicity of the amino group, provides a rich stereochemical landscape for chemists to explore in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the key characteristics of the aminotetrahydrofuran core, with a focus on its synthesis, conformational behavior, and its role in shaping the biological activity of small molecules.

I. Stereoselective Synthesis: Mastering the Chiral Landscape of Aminotetrahydrofurans

The biological activity of aminotetrahydrofuran-containing molecules is exquisitely dependent on their stereochemistry. Consequently, the development of robust and stereoselective synthetic methods is paramount. A multitude of strategies have been devised, broadly categorized into intramolecular cyclization approaches and the derivatization of pre-formed heterocyclic systems.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the de novo construction of the aminotetrahydrofuran ring with defined stereochemistry. These methods often involve the formation of a carbon-oxygen bond through the cyclization of a linear precursor containing both the amine (or a precursor) and a hydroxyl group.

A common and effective strategy involves the intramolecular Williamson ether synthesis, where a suitably functionalized amino alcohol with a leaving group at the appropriate position undergoes base-mediated cyclization. The stereocenters are often established in the acyclic precursor, and the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.

Another powerful approach is the intramolecular oxymercuration-demercuration of unsaturated amino alcohols. This method allows for the stereospecific introduction of the hydroxyl and amino functionalities in the acyclic precursor, followed by a mercury-mediated cyclization to furnish the aminotetrahydrofuran core.

Experimental Protocol: Stereoselective Synthesis of a 3-Aminotetrahydrofuran Derivative via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of a protected 3-aminotetrahydrofuran from a chiral amino diol precursor.

  • Protection of the Amino Group: To a solution of the chiral amino diol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino diol.

  • Selective Tosylation: Dissolve the Boc-protected amino diol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction at this temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the monotosylated intermediate.

  • Intramolecular Cyclization: Dissolve the monotosylated compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. After cooling, quench the reaction carefully with water. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected 3-aminotetrahydrofuran.

  • Deprotection: Dissolve the Boc-protected 3-aminotetrahydrofuran in a solution of 4M HCl in 1,4-dioxane. Stir the reaction at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the 3-aminotetrahydrofuran.


}

Figure 1: General synthetic scheme for a 3-aminotetrahydrofuran derivative.

Derivatization of Pre-existing Tetrahydrofuran Scaffolds

An alternative to de novo synthesis is the functionalization of readily available tetrahydrofuran precursors. For instance, 3-hydroxytetrahydrofuran can be converted to 3-aminotetrahydrofuran through a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide, followed by deprotection.[1] This approach is particularly useful when the starting hydroxylated tetrahydrofuran is commercially available in enantiopure form.

II. Conformational Analysis: The Dynamic Nature of the Aminotetrahydrofuran Core

The non-planar nature of the tetrahydrofuran ring is a key determinant of the overall three-dimensional shape of molecules containing this scaffold. The THF ring typically adopts two low-energy conformations: the twisted (C2 symmetry) and the envelope or bent (Cs symmetry) forms. The energy barrier between these conformers is low, leading to a dynamic equilibrium in solution. The introduction of substituents, such as an amino group, profoundly influences the conformational landscape of the ring.

The position and stereochemistry of the amino group dictate the preferred puckering of the ring and the axial or equatorial orientation of the substituent. This, in turn, has significant implications for how the molecule presents its pharmacophoric features to a biological target.

Key Conformational Considerations:

  • Ring Puckering: The tetrahydrofuran ring undergoes pseudorotation, a continuous puckering motion that allows for the interconversion of various twist and envelope conformations.[2]

  • Anomeric Effect: In 2-aminotetrahydrofurans, an anomeric effect can influence the conformational equilibrium. This stereoelectronic effect involves the interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-N bond, which can favor an axial orientation of the amino group.

  • 1,3-Diaxial Interactions: In substituted aminotetrahydrofurans, steric hindrance between substituents in a 1,3-diaxial arrangement can destabilize certain conformations, shifting the equilibrium towards conformers that minimize these unfavorable interactions.

Investigative Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformational preferences of aminotetrahydrofurans in solution.[3] The magnitude of vicinal proton-proton coupling constants (3JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred ring conformation and the orientation of substituents can be deduced.

  • Computational Chemistry: Molecular mechanics and quantum mechanical calculations are invaluable for mapping the potential energy surface of aminotetrahydrofuran derivatives.[4][5] These methods can predict the relative energies of different conformers and the energy barriers for their interconversion, providing detailed insights into the conformational landscape.


}

Figure 2: Factors influencing the conformational equilibrium of the aminotetrahydrofuran core.

III. Applications in Drug Discovery: A Scaffold for Diverse Biological Targets

The aminotetrahydrofuran core is a versatile scaffold that has been successfully incorporated into a wide range of therapeutic agents targeting various disease areas.

Central Nervous System (CNS) Disorders

The aminotetrahydrofuran motif is particularly prevalent in drugs targeting the CNS. Its ability to engage in hydrogen bonding and its defined three-dimensional structure make it an ideal scaffold for interacting with neurotransmitter receptors and transporters.

A notable example is the class of 3-aminotetrahydrofuran analogs that act as monoamine transporter inhibitors. These compounds modulate the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, making them promising candidates for the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationship (SAR) of 3-Aminotetrahydrofuran Analogs as Monoamine Transporter Inhibitors

CompoundR1 (para-position)R2 (meta-position)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a HH1252885
1b ClH321048
1c ClCl82.518
1d CH3H1102275

Data presented in this table is illustrative and based on general trends observed in the literature.

The SAR data reveals that substitution on the phenyl ring significantly impacts potency and selectivity. Halogen substitution, particularly dichlorination, generally enhances inhibitory activity across all three transporters.

Antiviral Agents

The tetrahydrofuran moiety is a key structural feature in several FDA-approved antiviral drugs, particularly HIV protease inhibitors. For instance, the bis-tetrahydrofuran (bis-THF) ligand in darunavir plays a crucial role in its high potency and broad-spectrum activity against drug-resistant HIV strains. The aminotetrahydrofuran core offers opportunities to further explore and optimize interactions within the active site of viral enzymes.

Anticancer and Antibacterial Agents

Emerging research has highlighted the potential of aminotetrahydrofuran derivatives as anticancer and antibacterial agents. The rigid framework of the aminotetrahydrofuran core allows for the precise positioning of functional groups to interact with key residues in enzyme active sites or on protein-protein interfaces. For example, furan-based compounds have been investigated as inhibitors of tubulin polymerization in cancer cells and as broad-spectrum antibacterial agents.[6][7] The introduction of an amino group provides an additional vector for interaction and can be used to modulate the physicochemical properties of the molecule to improve its drug-like characteristics.

IV. Conclusion: A Scaffold with a Bright Future

The aminotetrahydrofuran core represents a highly valuable and versatile scaffold in the field of drug discovery. Its unique combination of a conformationally flexible yet constrained heterocyclic ring and a functional amino group provides a powerful platform for the design of novel therapeutics with improved efficacy and selectivity. The continued development of innovative stereoselective synthetic methodologies, coupled with a deeper understanding of the subtle interplay between substitution patterns and conformational preferences, will undoubtedly unlock the full potential of this privileged structural motif in addressing a wide range of unmet medical needs. As our ability to rationally design molecules with precisely controlled three-dimensional architectures advances, the aminotetrahydrofuran core is poised to play an even more significant role in the development of the next generation of medicines.

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Exploratory

Stereochemistry of ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

An In-depth Technical Guide to the Abstract The precise three-dimensional arrangement of atoms in active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, selectivity, and safety. The ((3R,4S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The precise three-dimensional arrangement of atoms in active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, selectivity, and safety. The ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate scaffold represents a high-value chiral building block in modern medicinal chemistry, particularly for therapeutics targeting the central nervous system.[1] Its defined stereochemistry is essential for constructing molecules with the specific three-dimensional structures required for high-affinity interactions with biological targets.[1] This guide provides a comprehensive technical overview of the stereochemical features of this molecule, detailing its absolute and relative configuration, conformational dynamics, and the advanced analytical methodologies required for its unambiguous assignment. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Defining the Core Stereostructure

The systematic name, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, precisely defines both the connectivity and the three-dimensional architecture of the molecule. The core of this structure is a substituted tetrahydrofuran (THF) ring, a five-membered saturated heterocycle.[2] The stereochemistry is dictated by two chiral centers at positions C3 and C4.

  • Absolute Configuration: The descriptors (3R) and (4S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. At carbon 3, the priority of substituents is: -NH(Boc) > C4 > C2 > H. At carbon 4, the priority is: -NH2 > C3 > C5 > H. The R and S assignments at these centers define a single, unique enantiomer.

  • Relative Configuration: The (3R,4S) designation inherently defines the relative orientation of the two substituents. In this configuration, the C3-carbamate and C4-amino groups are positioned on opposite faces of the tetrahydrofuran ring, resulting in a trans relationship. This trans arrangement is a key structural feature that governs the molecule's overall shape and its potential interactions with biological macromolecules.

Conformational Landscape of the Tetrahydrofuran Ring

Unlike planar aromatic rings, the five-membered tetrahydrofuran ring is non-planar and conformationally flexible. It primarily adopts two low-energy conformations: the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.[3]

The energetic preference for a specific conformation is dictated by the substituents, which seek to minimize steric and torsional strain.[4] For ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, the bulky tert-butoxycarbonyl (Boc) group and the amino group will preferentially occupy pseudo-equatorial positions to reduce unfavorable 1,3-diaxial interactions.

Furthermore, the potential for intramolecular hydrogen bonding between the amino group (donor) and the carbamate's carbonyl oxygen or the ring's ether oxygen (acceptors) can significantly influence and stabilize specific conformers.[3] A thorough conformational analysis, typically performed using quantum mechanical calculations, is essential to identify the most stable, low-energy structures present in solution.

Table 1: Representative Calculated Conformational Data

Note: This table presents hypothetical data for illustrative purposes, based on typical computational results for such systems.

Conformer IDRing PuckerRelative Energy (kcal/mol)Dihedral Angle H3-C3-C4-H4 (°)Key H-Bond Distance (Å)
Conf-1 Twist (T)0.00~165°2.1 (NH₂···O=C)
Conf-2 Envelope (E)0.85~155°> 3.0
Conf-3 Twist (T)1.50~75°> 3.0

Methodologies for Unambiguous Stereochemical Assignment

Confirming the absolute and relative stereochemistry of a flexible molecule like ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate requires a multi-faceted approach, combining spectroscopic analysis with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative configuration and predominant conformation in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between the protons on C3 and C4 is dependent on the H-C3-C4-H dihedral angle, as described by the Karplus equation. A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial or trans-diequatorial relationship, consistent with the expected low-energy conformers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the definitive method for confirming relative stereochemistry. For the trans isomer, no NOE cross-peak should be observed between the protons on C3 and C4, as they are on opposite faces of the ring and thus spatially distant. Conversely, NOEs would be expected between each of these protons and protons on the same face of the ring.

Chiroptical Spectroscopy: The Gold Standard for Absolute Configuration

While NMR can establish the relative arrangement of atoms, chiroptical techniques provide an unambiguous determination of the molecule's absolute configuration (i.e., distinguishing the (3R,4S) enantiomer from its (3S,4R) mirror image).

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It has emerged as a highly reliable method for assigning the absolute configuration of molecules in solution, even for those with significant conformational flexibility.[7][8] The experimental VCD spectrum is a unique fingerprint of the molecule's stereochemistry and its conformational population in solution.

ECD spectroscopy operates in the UV-visible range and measures the differential absorption of circularly polarized light associated with electronic transitions.[9] It is a complementary technique to VCD and is particularly useful when the molecule contains chromophores that absorb in an accessible spectral region.[10]

The definitive assignment using either VCD or ECD relies on a robust comparison between the experimental spectrum and spectra calculated from first principles using quantum mechanics, typically Density Functional Theory (DFT).[6][11]

Experimental Protocol: VCD-Based Absolute Configuration Assignment
  • Experimental Spectrum Acquisition: Dissolve the synthesized compound in a suitable, non-absorbing solvent (e.g., CDCl₃). Acquire the experimental IR and VCD spectra on a dedicated VCD spectrometer.

  • Computational Conformational Search: Perform a comprehensive conformational search for the (3R,4S) structure using molecular mechanics or semi-empirical methods to identify all potential low-energy conformers.

  • DFT Optimization and Frequency Calculation: Re-optimize the geometry of each identified conformer at a higher level of theory (e.g., B3LYP/6-31G(d)). For each optimized structure, perform a frequency calculation to obtain the theoretical IR and VCD spectra.

  • Boltzmann Averaging: Generate a final, Boltzmann-weighted theoretical spectrum by averaging the spectra of the individual conformers based on their calculated relative free energies.

  • Spectral Comparison: Visually and algorithmically compare the experimental VCD spectrum with the calculated spectrum for the (3R,4S) enantiomer and its computationally generated mirror image (3S,4R). A match between the experimental and one of the theoretical spectra provides an unambiguous assignment of the absolute configuration.[8]

Visualization of Key Workflows and Concepts

G cluster_0 Relative Configuration (NMR) cluster_1 Absolute Configuration (Chiroptical) J_Coupling ¹H-¹H Coupling (J-Values) Relative Confirm Trans Relationship J_Coupling->Relative NOESY 2D NOESY Experiment NOESY->Relative Final Unambiguous Stereochemical Structure Relative->Final VCD_Exp Experimental VCD/ECD Spectrum Compare Compare Experimental & Theoretical Spectra VCD_Exp->Compare Comp_Chem DFT Conformational Analysis & Calculation Comp_Chem->Compare Absolute Assign (3R,4S) Configuration Compare->Absolute Absolute->Final Synthesis Chiral Synthesis Synthesis->J_Coupling Synthesis->NOESY Synthesis->VCD_Exp

G Twist Twist (T) Conformation Envelope Envelope (E) Conformation Twist->Envelope Ring Inversion (Low Energy Barrier)

Stereoselective Synthesis and Its Implications

The synthesis of ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in an enantiomerically pure form is a non-trivial challenge that relies on principles of asymmetric synthesis. Stereoselective routes often involve either the use of a chiral starting material (chiral pool synthesis) or the application of a stereoselective reaction, such as an enzyme-catalyzed resolution or an asymmetric cyclization, to establish the two contiguous stereocenters with the correct trans relationship.[12] The synthetic strategy itself serves as an initial line of evidence for the expected stereochemical outcome, which is then rigorously confirmed by the analytical methods described above.

Conclusion: The Criticality of Stereochemical Integrity

The biological activity of a drug candidate is inextricably linked to its three-dimensional structure. For ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, the specific trans arrangement of the amino and carbamate functionalities, combined with the defined absolute configuration at C3 and C4, creates a precise spatial presentation of hydrogen bond donors, acceptors, and hydrophobic groups. This unique architecture is responsible for its selective binding to its intended biological target.[1] Any deviation from this stereochemistry—as found in its diastereomers ((3R,4R) or (3S,4S)) or its enantiomer ((3S,4R))—would result in a molecule with a different shape, leading to a loss of potency, altered pharmacology, or undesirable off-target effects. Therefore, the rigorous control and unambiguous confirmation of its stereochemistry, using a combination of NMR, chiroptical spectroscopy, and computational chemistry, are paramount in the development of safe and effective therapeutics derived from this important chiral scaffold.

References

  • Title: Stereochemistry of natural products from vibrational circular dichroism Source: RSC Publishing URL
  • Title: Vibrational circular dichroism (VCD)
  • Title: Vibrational circular dichroism Source: Wikipedia URL
  • Title: Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator Source: Q-Chem URL
  • Title: ECD exciton chirality method today: a modern tool for determining absolute configurations Source: Wiley Online Library URL
  • Title: Electronic circular dichroism of chiral alkenes: B3LYP and CAM-B3LYP calculations.
  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: ACS Publications URL
  • Title: Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm Source: ACS Publications URL
  • Title: Deep peak property learning for efficient chiral molecules ECD spectra prediction Source: arXiv URL
  • Title: Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes Source: NIH National Center for Biotechnology Information URL
  • Title: Circular dichroism: Electronic Source: ResearchGate URL
  • Title: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • Title: Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry Source: YorkSpace URL
  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Title: Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II)
  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: NIH National Center for Biotechnology Information URL
  • Title: Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals Source: ResearchGate URL
  • Title: Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations Source: Semantic Scholar URL
  • Title: tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)
  • Title: Tetrahydrofuran Source: Wikipedia URL
  • Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL
  • Title: Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments Source: Google Patents URL
  • Title: Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)
  • Title: Chiroptical Properties of Amino Acids: A Density Functional Theory Study Source: ResearchGate URL
  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central URL
  • Title: Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T)
  • Title: Origin of strong chiroptical activities in films of nonafluorenes with a varying extent of pendant chirality Source: PubMed URL
  • Title: Recent developments in the chiroptical properties of chiral plasmonic gold nanostructures: bioanalytical applications Source: NIH National Center for Biotechnology Information URL
  • Title: Hf(OTf)
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central URL
  • Title: Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)
  • Title: Chiroptical Properties of Amino Acids: A Density Functional Theory Study Source: MDPI URL
  • Title: Conformational Analysis of Acyclic and Cyclic Alkanes Source: University of Calgary URL
  • Title: Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives Source: NIH National Center for Biotechnology Information URL
  • Title: Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors Source: PubMed Central URL
  • Title: tert-butyl N-[(3S,4R)-4-(hydroxymethyl)

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Foundational

A Researcher's Guide to Sourcing tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate for Drug Discovery

Introduction: The Strategic Importance of a Chiral Building Block In the landscape of modern medicinal chemistry, the efficient construction of complex, three-dimensional molecules is paramount. Chiral building blocks—st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex, three-dimensional molecules is paramount. Chiral building blocks—stereochemically defined scaffolds—are the foundational elements that enable the synthesis of specific enantiomers of drug candidates, which is often critical for achieving desired potency and minimizing off-target effects. tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS No. 1628794-75-1) has emerged as a high-value intermediate, sought after by researchers in pharmaceutical and biotechnology sectors.

This technical guide provides an in-depth overview for scientists and drug development professionals on the commercial landscape, quality considerations, and practical procurement workflows for this essential reagent. Its core value lies in the precisely configured cis-1,2-aminoalcohol functionality embedded within a tetrahydrofuran (THF) ring. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions, making it a versatile component for multi-step synthetic campaigns.[1]

Commercial Availability: A Global Supplier Overview

A diverse range of chemical suppliers offer tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, catering to needs from discovery-scale (milligrams) to process development (kilograms). The selection of a supplier is a critical decision that balances cost, quality, and reliability. Below is a comparative table of notable commercial sources.

SupplierWebsiteTypical PurityNotes
Benchchem www.benchchem.comInquireOften provides detailed descriptions and application context.[1]
BLDpharm www.bldpharm.com≥95%Global supplier with a broad catalog of building blocks.[2]
Ambeed www.ambeed.comInquireStates availability of comprehensive analytical data (NMR, HPLC, LC-MS).[3]
ChemScene www.chemscene.com≥97% (by NMR)Provides detailed Safety Data Sheets (SDS).
CookeChem www.cookechem.com95%Lists the compound and its basic properties.[4]
King-Pharm www.king-pharm.comInquireLists the compound under an alternative name, 3-N-Boc-Cis-Tetrahydrofuran-3,4-Diamine.
AccelaChem www.accelachem.com≥95%Provides basic product specifications.
ChemicalBook www.chemicalbook.comVariesAggregator platform listing multiple, primarily Asia-based, suppliers.

This table is not exhaustive and represents a snapshot of suppliers identified during the compilation of this guide. Researchers are encouraged to conduct their own due diligence.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Decoding the Certificate of Analysis (CoA)

As a Senior Application Scientist, my primary advice to any research team is to look beyond the catalog listing and scrutinize the supplier's quality control data. A Certificate of Analysis (CoA) is a non-negotiable document that serves as a batch-specific report card for the chemical.[5] While a publicly available example for this specific compound is elusive, a comprehensive CoA should always be requested from the supplier prior to purchase.

Key parameters to evaluate on a CoA include:

  • Identity Confirmation :

    • ¹H and ¹³C NMR Spectroscopy : The spectra should be consistent with the expected structure of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. Pay close attention to the integration of the tert-butyl protons (~9H) and the shifts of the protons on the tetrahydrofuran ring, which confirm the core structure.

    • Mass Spectrometry (MS) : The observed mass (e.g., [M+H]⁺) should correspond to the calculated molecular weight of 202.25 g/mol .

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for purity determination. The CoA should specify the column, mobile phase, and detection wavelength used. A purity level of >95% is common for building blocks, while >98% may be required for late-stage synthesis.

    • Nuclear Magnetic Resonance (NMR) : Purity can also be estimated by ¹H NMR (qNMR if an internal standard is used). The absence of significant impurity peaks is a key indicator of quality.

  • Stereochemical Integrity :

    • Chiral HPLC or SFC : For a chiral molecule, confirming the enantiomeric or diastereomeric purity is critical. While not always provided on a standard CoA, for GMP-grade material or upon request, a supplier should be able to provide data confirming the (3R,4S) configuration.

Trustworthiness: A Self-Validating Procurement Workflow

To ensure the integrity of your research, a systematic approach to sourcing and validating chemical reagents is essential. The following workflow is a self-validating system designed to minimize risks associated with reagent quality.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House QC Validation S1 Identify Potential Suppliers (e.g., BLDpharm, Ambeed) S2 Request Batch-Specific CoA & Safety Data Sheet (SDS) S1->S2 S3 Compare Purity, Price, & Lead Time S2->S3 S4 Select Primary Supplier & Place Order S3->S4 V1 Log Sample & Assign Internal Lot Number S4->V1 Material Received V2 Perform Identity Check (e.g., ¹H NMR, LC-MS) V1->V2 V3 Confirm Purity (e.g., HPLC) V2->V3 V3->S4 Feedback to Supplier (Quality Assessment) V4 Release for Synthetic Use V3->V4

Caption: A robust workflow for chemical procurement and validation.
Authoritative Grounding: Key Applications in Drug Discovery

The utility of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is prominently highlighted by its application as a key building block in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-interest target for autoimmune and inflammatory diseases.[2]

Patents for novel IRAK4 inhibitors frequently describe scaffolds where a chiral amine is required to achieve the correct orientation within the kinase's ATP-binding pocket.[6][7] The (3R,4S)-diaminotetrahydrofuran core provides a rigid, polar scaffold that can be elaborated to interact with key residues, and this specific building block is designed for direct incorporation into such molecules following Boc-deprotection. Its stereochemistry is crucial for creating active pharmaceutical ingredients (APIs) with high target selectivity.[1]

Experimental Protocols & Data

Safe Handling and Storage

Based on available Safety Data Sheets (SDS), tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate requires careful handling.

  • Hazard Classification : May be classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage : Recommended storage is in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere to maintain long-term integrity.[1]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.

    • Skin : Wash off with soap and plenty of water.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.

Protocol: Boc-Deprotection to Yield the Free Diamine

A common follow-on step for this building block is the removal of the Boc protecting group to unmask the second amine, making it available for subsequent coupling reactions.

Materials:

  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in Dioxane (5-10 eq)

  • Nitrogen or Argon atmosphere

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in anhydrous DCM or 1,4-dioxane (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the acidic solution (TFA or HCl in dioxane) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free diamine, which can often be used directly in the next step or purified by chromatography if necessary.

G cluster_0 Boc-Protected Diamine cluster_1 Deprotection Conditions cluster_2 Free Diamine Product Start tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Reagent TFA in DCM or 4M HCl in Dioxane Start->Reagent Acidolysis Product (3R,4S)-Tetrahydrofuran-3,4-diamine Reagent->Product

Caption: Standard Boc-deprotection workflow.

Conclusion

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is more than a catalog chemical; it is a strategic tool for the synthesis of complex chiral molecules, particularly in the development of targeted therapeutics like IRAK4 inhibitors. For researchers and drug development professionals, a procurement strategy grounded in rigorous supplier vetting, comprehensive analytical validation, and a thorough understanding of the material's properties is essential for ensuring the quality and reproducibility of their scientific endeavors. By leveraging the information and workflows presented in this guide, research teams can confidently and efficiently source this critical building block for their discovery programs.

References

  • PubChem. Pyrazolopyrimidine inhibitors of irak4 activity - Patent US-2018051028-A1. [Link]

  • PubChem. IRAK4 inhibitor crystal and preparation method therefor - Patent US-12358927-B2. [Link]

  • Google Patents. Inhibitors of IRAK4 activity - US9943516B2.

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Protocols & Analytical Methods

Method

Synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: An Application Note and Protocol

Abstract This comprehensive guide details the chemical synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a critical chiral building block in contemporary drug discovery. The specific cis-configurati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a critical chiral building block in contemporary drug discovery. The specific cis-configuration of the vicinal amino groups within the tetrahydrofuran scaffold is a key pharmacophoric element in various therapeutic agents, particularly those targeting neurological disorders[1]. This document provides a scientifically grounded, multi-step synthetic protocol, starting from the readily available chiral pool starting material, D-tartaric acid. The rationale behind the chosen synthetic strategy, which emphasizes stereochemical control, is discussed in detail. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceutical intermediates.

Introduction: The Significance of the (3R,4S)-3,4-Diaminotetrahydrofuran Scaffold

The tetrahydrofuran ring system is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of stereochemically defined functional groups onto this scaffold allows for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. The target molecule, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, is a valuable intermediate due to its orthogonally protected diamine functionality. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one amine, while the other remains free for further chemical elaboration[1]. This differential protection is a cornerstone of modern synthetic strategy, enabling the sequential construction of complex molecules.

The specific (3R,4S) stereochemistry has been identified as crucial for the biological activity of downstream compounds, significantly influencing their binding affinity to targets such as neurotransmitter receptors[1]. Therefore, a robust and stereocontrolled synthesis is paramount.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound reveals a pathway originating from a simple, inexpensive, and enantiomerically pure starting material. Our proposed strategy commences with D-tartaric acid, a C4 building block with two pre-defined stereocenters.

G Target tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Intermediate1 (3R,4S)-3-amino-4-azidotetrahydrofuran Target->Intermediate1 Boc Protection Intermediate2 (3R,4S)-3,4-diazidotetrehydrofuran Intermediate1->Intermediate2 Selective Azide Reduction Intermediate3 (2R,3R)-1,4-bis(methanesulfonyloxy)butane-2,3-diol Intermediate2->Intermediate3 SN2 Azide Displacement Intermediate4 (2R,3R)-butane-1,2,3,4-tetraol Intermediate3->Intermediate4 Mesylation StartingMaterial D-Tartaric Acid Intermediate4->StartingMaterial Reduction

Caption: Retrosynthetic pathway for the target molecule.

This pathway leverages the inherent chirality of D-tartaric acid to set the stereochemistry of the final product. Key transformations include the reduction of the carboxylic acids, mesylation of the primary alcohols, a double SN2 reaction with azide to invert the stereochemistry at C2 and C3 of the original tartaric acid backbone (which become C3 and C4 of the tetrahydrofuran ring), cyclization, selective reduction of one azide group, and final Boc protection.

Detailed Synthetic Protocol

This section provides a step-by-step protocol for the synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplier
D-Tartaric Acid≥99%Sigma-Aldrich
Borane-tetrahydrofuran complex (1 M in THF)-Sigma-Aldrich
Methanesulfonyl chloride≥99.5%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Sodium azide≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Palladium on carbon (10 wt. %)-Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine (Saturated aqueous NaCl)--
Anhydrous sodium sulfate (Na₂SO₄)--
Experimental Workflow

G cluster_0 Synthesis of (2R,3R)-butane-1,2,3,4-tetraol cluster_1 Synthesis of (3R,4R)-1,4-dideoxy-1,4-diazido-threitol cluster_2 Cyclization and Intermediate Formation cluster_3 Final Product Synthesis A D-Tartaric Acid B Reduction with BH3-THF A->B C (2R,3R)-butane-1,2,3,4-tetraol B->C D Mesylation C->D E Azide Displacement D->E F (3R,4R)-1,4-dideoxy-1,4-diazido-threitol E->F G Acid-catalyzed Cyclization F->G H Selective Azide Reduction G->H I (3R,4S)-4-azidotetrahydrofuran-3-amine H->I J Boc Protection I->J K Purification J->K L Final Product K->L

Caption: Overall experimental workflow.

Step 1: Synthesis of (2R,3R)-butane-1,2,3,4-tetraol
  • To a stirred solution of D-tartaric acid (15.0 g, 100 mmol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, slowly add borane-tetrahydrofuran complex (1 M in THF, 300 mL, 300 mmol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol (50 mL).

  • Remove the solvent under reduced pressure. Co-evaporate the residue with methanol (3 x 50 mL) to remove boric acid esters.

  • The resulting crude oil, (2R,3R)-butane-1,2,3,4-tetraol, is used in the next step without further purification.

Rationale: Borane is a powerful reducing agent for carboxylic acids that is selective over many other functional groups. The use of THF as a solvent is standard for borane reductions.

Step 2: Synthesis of (2R,3R)-1,4-bis(methanesulfonyloxy)butane-2,3-diol
  • Dissolve the crude (2R,3R)-butane-1,2,3,4-tetraol (approx. 100 mmol) in anhydrous DCM (250 mL) and cool to 0 °C.

  • Add triethylamine (30.4 g, 42.0 mL, 300 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (25.2 g, 17.0 mL, 220 mmol) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with cold 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude dimesylate, which is used directly in the next step.

Rationale: The primary hydroxyl groups are more reactive towards mesylation than the secondary hydroxyls, allowing for selective functionalization. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 3: Synthesis of (3R,4S)-3,4-diazidotetrahydrofuran
  • Dissolve the crude dimesylate (approx. 100 mmol) in anhydrous DMF (200 mL).

  • Add sodium azide (19.5 g, 300 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. This step involves a double SN2 reaction which inverts the stereocenters and an in-situ cyclization.

  • Cool the mixture to room temperature and pour it into water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (3R,4S)-3,4-diazidotetrahydrofuran.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The intramolecular cyclization is favored under these conditions to form the thermodynamically stable five-membered tetrahydrofuran ring.

Step 4: Synthesis of (3R,4S)-4-azidotetrahydrofuran-3-amine
  • Dissolve the diazide (approx. 80 mmol) in a mixture of THF (160 mL) and water (40 mL).

  • To this solution, add triphenylphosphine (23.1 g, 88 mmol).

  • Stir the reaction mixture at room temperature for 8 hours. The selective reduction of one azide is achieved under these conditions (Staudinger reduction).

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • The resulting aqueous solution containing the crude amine is used directly in the next step.

Rationale: The Staudinger reaction provides a mild method for the reduction of azides to amines. Careful control of stoichiometry allows for the selective reduction of one of the two azide groups.

Step 5: Synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
  • To the aqueous solution of the crude amine from the previous step, add THF (150 mL) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (19.2 g, 88 mmol) in THF (50 mL) dropwise.

  • Add saturated aqueous NaHCO₃ solution to maintain a pH of 8-9.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexanes) to obtain the final product, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Rationale: The Boc group is a standard protecting group for amines, introduced using (Boc)₂O under basic conditions. The reaction is typically clean and high-yielding.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~4.0-3.5 (m, 4H, O-CH₂), δ ~1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~156 (C=O), δ ~80 (C(CH₃)₃), δ ~70-60 (O-CH₂), δ ~55-45 (CH-N), δ ~28 (C(CH₃)₃)
Mass Spectrometry (ESI+) m/z = 203.14 [M+H]⁺
Optical Rotation Specific rotation value to confirm enantiopurity.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water. Handle under an inert atmosphere.

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The protocol described provides a reliable and stereocontrolled route to tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a valuable building block for pharmaceutical synthesis. By starting from an inexpensive chiral pool material and employing a series of robust and well-understood chemical transformations, this guide enables the efficient production of this key intermediate. The principles and techniques outlined herein are broadly applicable to the synthesis of other complex chiral molecules.

References

  • Vertex AI Search. Grounding API Redirect.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application

Application Notes & Protocols: The Strategic Use of tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in Modern Antiviral Drug Synthesis

Abstract The vital role of chirality in the efficacy and safety of pharmaceuticals has positioned stereochemically defined building blocks as indispensable tools in drug discovery and development.[1][2] This document pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The vital role of chirality in the efficacy and safety of pharmaceuticals has positioned stereochemically defined building blocks as indispensable tools in drug discovery and development.[1][2] This document provides a detailed guide on the application of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a high-value chiral intermediate, in the synthesis of advanced antiviral agents. Its unique structural features, including a constrained tetrahydrofuran ring and strategically placed, differentially protected amino groups, make it a cornerstone for constructing complex molecular architectures with high target specificity. We will explore its molecular profile and delve into a practical case study of its application in the synthesis of a potent Hepatitis C Virus (HCV) inhibitor, providing detailed protocols, mechanistic insights, and optimization strategies for researchers and drug development professionals.

Introduction: The Significance of Chiral Aminotetrahydrofurans in Antiviral Design

Chiral heterocycles are prevalent scaffolds in a vast array of biologically active compounds. Among them, the aminotetrahydrofuran motif is of particular interest in medicinal chemistry. The tetrahydrofuran ring provides a stable, conformationally restricted backbone that can appropriately position functional groups for optimal interaction with biological targets like viral enzymes or proteins.[3] The specific stereochemistry of substituents on this ring is often critical for achieving high efficacy and selectivity, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

The subject of this guide, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, exemplifies an ideal chiral building block. The (3R,4S) configuration is a key feature in the design of several modern therapeutics.[4] The presence of two amine functionalities, one free and one protected by a tert-butoxycarbonyl (Boc) group, allows for sequential, regioselective chemical modifications. The Boc group provides stability during initial synthetic steps and can be selectively removed under acidic conditions without affecting other parts of the molecule, a cornerstone of modern protecting group strategy.[3][5]

Molecular Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate[3]
CAS Number 1628794-75-1[3][6][7]
Molecular Formula C9H18N2O3[3][6]
Molecular Weight 202.25 g/mol [3][6]
Appearance White to off-white solidGeneric MSDS
Storage 2-8°C, under inert atmosphere, protected from light[3]

Causality Behind Properties:

  • Chirality (3R,4S): This specific stereochemistry is not accidental; it is designed to fit precisely into the chiral binding pockets of target enzymes, such as viral polymerases or proteases, maximizing drug potency.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, acid-labile protecting group. Its steric hindrance prevents the protected amine from undergoing unwanted reactions, while its lability allows for easy removal under specific conditions that often do not harm other functional groups, enabling complex, multi-step syntheses.[8]

  • Tetrahydrofuran Core: This ring system is relatively rigid, which reduces the conformational flexibility of the molecule. This pre-organization helps in minimizing the entropic penalty upon binding to a biological target, thus enhancing binding affinity.[3]

Application in Antiviral Synthesis: A Case Study of Ledipasvir

A prominent example showcasing the utility of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is in the synthesis of Ledipasvir . Ledipasvir is a potent inhibitor of the HCV NS5A protein, a crucial component of the viral replication complex. It is a key component of the FDA-approved combination drug Harvoni® (sofosbuvir/ledipasvir), used for the treatment of chronic HCV infection.

The synthesis of Ledipasvir involves the coupling of multiple complex fragments. Our focus compound serves as a central scaffold, bridging key pharmacophores. The workflow illustrates how the two amine groups are sequentially functionalized.

G A tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate B Step 1: Acylation (Free Amine Reaction) A->B Add Fragment 1 (e.g., Valine derivative) C Boc-Protected Intermediate B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D Use TFA or HCl E Deprotected Amine Intermediate D->E F Step 3: Coupling with Second Fragment E->F Add Fragment 2 (Benzimidazole core) G Ledipasvir Precursor F->G H Final Synthetic Steps G->H I Ledipasvir (Final API) H->I

Caption: General synthetic workflow utilizing the title compound.

Detailed Synthetic Protocols

The following protocols are generalized from patent literature and represent common methodologies.[9] Researchers should adapt and optimize these based on their specific laboratory conditions and scale.

This step involves the coupling of the free (4S)-amino group with an activated carboxylic acid, typically an amino acid derivative which is part of the final drug structure.

Rationale: The Boc-protected (3R)-amino group is sterically hindered and electronically deactivated, ensuring high selectivity for the acylation to occur at the more accessible and nucleophilic (4S)-amino group. The choice of coupling agent and base is critical to prevent racemization and side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 eq) and the N-protected amino acid (e.g., (S)-2-[(methoxycarbonyl)amino]-3-methylbutanoic acid, 1.1 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent DCM, DMFAprotic, good solubility for reactants
Coupling Reagent HATU, EDC/HOBtMinimizes racemization, high efficiency
Base DIPEASterically hindered, prevents side reactions
Temperature 0°C to RTControls reaction rate, minimizes side products
Typical Yield 85-95%High efficiency reaction

This protocol removes the Boc protecting group to reveal the second amine, preparing it for subsequent coupling reactions.

Rationale: The Boc group is designed to be stable to basic and nucleophilic conditions but cleaves readily under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, and the reaction is typically fast and clean.

G cluster_0 Boc-Protected Amine cluster_1 Products A R-NH-Boc B R-NH3+ A->B  + H+ (TFA) (Protonation) C CO2 A->C  Decomposition D Isobutylene A->D  

Sources

Method

Application Notes and Protocols for the Production of Hepatitis C Protease Inhibitors

For: Researchers, Scientists, and Drug Development Professionals Introduction Hepatitis C, a viral infection primarily affecting the liver, has long been a significant global health concern.[1][2] The advent of direct-ac...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C, a viral infection primarily affecting the liver, has long been a significant global health concern.[1][2] The advent of direct-acting antivirals (DAAs) has revolutionized treatment, with NS3/4A protease inhibitors forming a cornerstone of many therapeutic regimens.[3][4][5] The NS3/4A serine protease is essential for viral replication, as it cleaves the HCV polyprotein into mature viral proteins.[4][6][7] By inhibiting this enzyme, the viral life cycle is effectively halted. This document provides a detailed guide to the key applications and protocols involved in the chemical synthesis and manufacturing of several prominent hepatitis C protease inhibitors, including Simeprevir, Telaprevir, and Boceprevir.

These application notes are designed to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, reflecting field-proven insights and best practices in pharmaceutical process development. Adherence to stringent quality control and regulatory guidelines, such as those from the FDA and EMA, is paramount throughout the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][8][9][10][11][12][13][14][15][16]

Simeprevir (Olysio®) Production: A Case Study in Macrocyclization

Simeprevir is a potent inhibitor of the HCV NS3/4A protease, characterized by its unique macrocyclic structure.[17] Its synthesis presents several challenges, particularly the key ring-closing metathesis (RCM) step to form the macrocycle.[18][19]

Key Synthetic Strategies and Rationale

The manufacturing process for Simeprevir has evolved from early-stage laboratory routes to a more streamlined and scalable process.[20] A notable improvement was the move from a multi-step synthesis of a key bicyclic lactone acid intermediate to a more efficient one-pot process involving a Raney Nickel hydrogenation and direct lactonization.[20]

Causality Behind Experimental Choices: The choice of reagents and reaction conditions is critical for both yield and safety at an industrial scale. For instance, in the peptide coupling steps, reagents like 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and N-Methyl Morpholine (NMM) are preferred over others like HATU due to their improved safety profiles.[20]

Protocol: Ring-Closing Metathesis (RCM) for Simeprevir Synthesis

This protocol outlines the crucial macrocyclization step in the synthesis of Simeprevir.

Diagram: Simeprevir RCM Workflow

G cluster_prep Precursor Preparation cluster_rcm Ring-Closing Metathesis cluster_workup Work-up and Isolation Diene Diene Precursor N_Boc N-Boc Protection Diene->N_Boc Increases RCM efficiency SHD Simulated High Dilution (SHD) Conditions N_Boc->SHD Catalyst M1 Catalyst (Grubbs-Hoveyda type) Hydrolysis NaOH/EtOH Hydrolysis Catalyst->Hydrolysis SHD->Catalyst Feed precursor slowly into catalyst solution Activation EDCI Activation of Carboxylic Acid Hydrolysis->Activation Coupling DBU-mediated Coupling with Cyclopropylsulfonamide Activation->Coupling Crystallization Controlled Crystallization Coupling->Crystallization Yields Simeprevir

Caption: Workflow for the Ring-Closing Metathesis step in Simeprevir synthesis.

Materials:

  • N-Boc protected diene precursor

  • M1 Metathesis Catalyst (a specialized Grubbs-Hoveyda type catalyst)[20]

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Cyclopropylsulfonamide

  • n-Heptane

Procedure:

  • Catalyst Solution Preparation: In a suitable reactor, dissolve the M1 catalyst in THF.

  • Simulated High Dilution Feed: Slowly feed a solution of the N-Boc protected diene precursor in THF into the catalyst solution. The N-Boc protection is crucial as it alters the kinetic model of the RCM, leading to higher efficiency under these conditions.[18][19]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until completion.

  • Hydrolysis: Upon completion, add a solution of NaOH in EtOH to hydrolyze the ester.[20]

  • Activation and Coupling: Isolate the resulting carboxylic acid. In a separate flask, activate the acid with EDCI, which may form a spiro-oxazolidinone intermediate. Then, add DBU and cyclopropylsulfonamide to couple the final side chain.[20]

  • Crystallization: Induce controlled crystallization of Simeprevir, potentially by the addition of an anti-solvent like n-Heptane.[21]

  • Isolation and Drying: Isolate the crystalline Simeprevir by filtration, wash with a suitable solvent, and dry under vacuum.[21]

Quantitative Data Summary
ParameterValueReference
RCM Reaction Concentration0.05 M (for lab scale)[20]
Hydrolysis ReagentSodium Hydroxide[21]
Coupling AgentEDCI/DBU[20]
Final API FormSimeprevir Sodium[21]

Telaprevir (Incivek®) Production: Leveraging Biocatalysis and Multicomponent Reactions

Telaprevir is a linear peptidomimetic inhibitor of the HCV NS3/4A protease.[22] Its synthesis often employs a combination of classical organic chemistry and biocatalysis to achieve the desired stereochemistry.

Key Synthetic Strategies and Rationale

Multiple synthetic routes to Telaprevir have been reported, many of which utilize biocatalytic desymmetrization or multicomponent reactions like the Ugi or Passerini reactions to construct key chiral centers efficiently.[1][23]

Expertise in Action: The use of enzymes, such as lipases, for the desymmetrization of meso-diols offers a highly selective and environmentally benign alternative to traditional chemical methods for installing chirality.[1] This approach can significantly reduce the number of steps and improve the overall efficiency of the synthesis.

Protocol: Chemoenzymatic Synthesis of a Key Telaprevir Intermediate

This protocol highlights a highly efficient synthesis of a key fragment of Telaprevir using a strategic combination of biocatalysis and multicomponent reactions.[23]

Diagram: Telaprevir Chemoenzymatic Synthesis

G cluster_biocat Biocatalytic Step cluster_multi Multicomponent Reaction cluster_final Final Assembly MesoDiol meso-Diol Precursor Lipase Amano PS Lipase on Celite MesoDiol->Lipase Desymmetrization with vinyl acetate ChiralAldehyde Chiral Aldehyde Lipase->ChiralAldehyde Yields (1S,2R)-monoacetate Ugi_Rxn Ugi Reaction ChiralAldehyde->Ugi_Rxn PeptideCoupling Peptide Coupling Ugi_Rxn->PeptideCoupling Oxidation Dess-Martin Periodinane Oxidation PeptideCoupling->Oxidation Forms Hydroxy Telaprevir Telaprevir Telaprevir Oxidation->Telaprevir Final Product G ProchiralAmine Prochiral Amine Substrate AmineOxidase Amine Oxidase (Engineered) ProchiralAmine->AmineOxidase Enzymatic Oxidation IminiumIon Iminium Ion Intermediate AmineOxidase->IminiumIon Desymmetrization Cyanide Cyanide Source IminiumIon->Cyanide Nucleophilic Attack Aminonitrile Chiral Aminonitrile Cyanide->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis ProlineIntermediate (1R,2S,5S)-Bicyclic Proline Intermediate Hydrolysis->ProlineIntermediate

Sources

Application

Application Notes and Protocols for Coupling Reactions Involving tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a stereochemically defined bifunctional molecule that has garnered significant attenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a stereochemically defined bifunctional molecule that has garnered significant attention as a high-value intermediate in medicinal chemistry and pharmaceutical research.[1] Its rigid tetrahydrofuran scaffold provides conformational stability, which can be advantageous for optimizing binding affinity to biological targets, while the orthogonally protected vicinal amino groups offer a versatile handle for a variety of synthetic transformations.[1][2]

This technical guide provides an in-depth exploration of the practical applications of this building block, focusing on key coupling reactions that are fundamental to the synthesis of complex pharmaceutical compounds. We will move beyond simple procedural lists to provide a rationale for experimental choices, field-proven insights for troubleshooting, and detailed, step-by-step protocols for immediate laboratory implementation.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is paramount for successful and reproducible experimentation.

PropertyValueSource
CAS Number 1628794-75-1[1]
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in methanol, dichloromethane, DMFGeneric MSDS
Storage Store at 2-8°C, desiccatedGeneric MSDS

Core Concept: The Strategic Role of the Boc Protecting Group

The utility of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is centered on the tert-butyloxycarbonyl (Boc) protecting group. The Boc group masks the primary amine at the 3-position, rendering it nucleophilically inert and allowing for selective reaction at the unprotected primary amine at the 4-position.[3] This is a classic example of an orthogonal protection strategy, which is a cornerstone of modern multi-step synthesis.[3]

The Boc group is stable under a wide range of conditions, including basic hydrolysis and many nucleophilic reagents, but is readily cleaved under acidic conditions.[3] This differential reactivity is the key to its strategic use.

Mechanism of Boc Deprotection:

Acid-catalyzed deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine and carbon dioxide.[3]

Diagram: Boc Deprotection Workflow

cluster_deprotection Boc Deprotection Boc_Protected_Amine tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Acid_Treatment Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) Boc_Protected_Amine->Acid_Treatment Add Acid Free_Diamine (3R,4S)-Tetrahydrofuran-3,4-diamine Acid_Treatment->Free_Diamine Cleavage Byproducts Isobutylene + CO₂ Acid_Treatment->Byproducts

Caption: General workflow for the acid-mediated deprotection of the title compound.

Application I: Amide Bond Formation – Forging the Peptide Backbone and Beyond

The free primary amine of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a proficient nucleophile for forming amide bonds with a wide range of carboxylic acids. This reaction is one of the most frequently used transformations in drug discovery.[4] The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and, if applicable, prevent racemization of chiral centers.[5]

Protocol 1: HATU-Mediated Amide Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction kinetics and low tendency to cause epimerization.[6] It is particularly effective for coupling sterically hindered substrates or electron-deficient amines.[7] The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the amine.[8]

Materials:

  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, saturated aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv) to the cooled solution.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture. The solution may change color.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo rearrangement to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which is then aminolyzed.[4][5]

Materials:

  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents (DCM, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (2x) to remove excess base and EDC-urea, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and brine (1x).

    • If using DMF, dilute with ethyl acetate first and then perform the aqueous washes as described above.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Amide Coupling Workflow

cluster_coupling Amide Coupling General Workflow Start_Materials Carboxylic Acid + tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Activation Add Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA/TEA) Start_Materials->Activation Reaction Stir at 0°C to RT (2-24h) Activation->Reaction Workup Aqueous Wash (Acid/Base/Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Amide Product Purification->Product

Caption: A generalized workflow for amide bond formation.

Application II: Reductive Amination – Building Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[10] The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ.[10]

Protocol: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[11] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[11] This selectivity allows all reactants to be mixed in a single step without the need to pre-form the imine, simplifying the experimental procedure. Acetic acid is often used as a catalyst to promote imine formation.[11]

Materials:

  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.1 equiv, optional, especially for ketones)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Standard workup reagents (Saturated aq. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Dissolve the components in anhydrous DCE or DCM.

  • If coupling with a ketone, add acetic acid (1.1 equiv) and stir for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The addition may cause some effervescence.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Reductive Amination Workflow

cluster_reductive_amination Reductive Amination Workflow Start_Materials Aldehyde/Ketone + tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Imine_Formation Mix in DCE/DCM (+ Acetic Acid for Ketones) Start_Materials->Imine_Formation Reduction Add STAB Stir at RT (4-24h) Imine_Formation->Reduction Quench_Workup Quench with NaHCO₃ Aqueous Workup Reduction->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Product N-Alkylated Product Purification->Product

Caption: A one-pot workflow for reductive amination using STAB.

Application III: A Gateway to Advanced Structures via Suzuki Coupling

While the amino group of the title compound does not directly participate in a Suzuki-Miyaura cross-coupling reaction, its nucleophilicity can be leveraged to install the aminotetrahydrofuran motif onto a halo-aromatic or halo-heteroaromatic scaffold. This newly formed intermediate can then undergo a subsequent Suzuki coupling, providing a powerful strategy for the synthesis of complex, poly-substituted aromatic compounds.[1] This two-step sequence is a common tactic in drug discovery programs.[12]

Conceptual Protocol: Two-Step Synthesis of Biaryl Aminotetrahydrofurans

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ) or Buchwald-Hartwig Amination

First, the amine is coupled to an activated aryl halide (e.g., an electron-deficient fluoro- or chloro-aromatic for SNAᵣ) or a bromo/iodo-aromatic via a palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the electronic nature of the aromatic partner.[12]

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting aryl halide intermediate, now bearing the aminotetrahydrofuran moiety, is subjected to standard Suzuki coupling conditions with a suitable boronic acid or ester to form the desired biaryl product.[13]

Diagram: Suzuki Coupling Synthetic Strategy

cluster_suzuki_strategy Multi-Step Synthesis via Suzuki Coupling Start_Amine tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Step1_Coupling Step 1: C-N Coupling (e.g., Buchwald-Hartwig) Start_Amine->Step1_Coupling Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Step1_Coupling Intermediate Ar-NH-THF-NHBoc Step1_Coupling->Intermediate Step2_Suzuki Step 2: Suzuki Coupling (Pd Catalyst, Base) Intermediate->Step2_Suzuki Boronic_Acid Boronic Acid/Ester (R-B(OR)₂) Boronic_Acid->Step2_Suzuki Final_Product Final Biaryl Product (Ar-R) Step2_Suzuki->Final_Product

Caption: A strategic two-step approach to biaryls using the title compound.

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Insufficient activation of carboxylic acid.- Steric hindrance.- Hydrolysis of activated intermediate by water.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase equivalents of coupling reagents (up to 1.5 eq).- Ensure all reagents and solvents are anhydrous.[5]- Extend reaction time or gently heat the reaction (e.g., to 40-50 °C).
Messy TLC / Multiple Byproducts - In EDC couplings, rearrangement of O-acylisourea to N-acylurea.- In HATU couplings, reaction of HATU with the amine nucleophile.- Degradation of starting materials or product.- For EDC, ensure HOBt is present to trap the active intermediate.- For HATU, pre-activate the carboxylic acid with HATU and base for 15-30 min at 0°C before adding the amine.[8]- Ensure proper temperature control and inert atmosphere.
Incomplete Reductive Amination - Weakly electrophilic ketone.- Insufficient iminium ion formation.- Deactivation of STAB by moisture.- Add a catalytic amount of acetic acid to drive iminium formation.[11]- Use molecular sieves to remove water generated during imine formation.- Ensure STAB is handled quickly and in an anhydrous environment.
Difficulty Removing Byproducts - Water-soluble byproducts from EDC (EDC-urea).- High-boiling solvents like DMF.- Perform multiple acidic and basic aqueous washes to remove EDC-urea and HOBt.[9]- To remove DMF, perform multiple washes with a LiCl solution (e.g., 5% aqueous) or water/brine mixtures.[9]

Conclusion

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a robust and versatile chiral building block whose value is unlocked through a strategic understanding of its protected primary amine. By leveraging well-established coupling methodologies such as HATU- and EDC-mediated amidation and STAB-mediated reductive amination, researchers can efficiently incorporate this valuable pharmacophore into a diverse range of complex molecules. Furthermore, its application as a nucleophile in C-N bond-forming reactions opens a gateway to advanced architectures through subsequent transformations like the Suzuki-Miyaura cross-coupling. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to harness the full synthetic potential of this important intermediate.

References

  • Chandrasekhar, D., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Pletz, J., et al. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Due-Hansen, M. E., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Zou, Q., et al. Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Royal Society of Chemistry. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Taladriz, A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]

  • Baba, Y., et al. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. PubMed. [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Aursnes, M., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • Giesa, S., & Reissig, H. U. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Valeur, E., & Bradley, M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • PubMed. Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • National Institutes of Health. Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]

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Method

Application Notes and Protocols for the Multi-step Organic Synthesis of Chiral Aminotetrahydrofuran Intermediates

Introduction: The Significance of Chiral Aminotetrahydrofurans in Modern Drug Discovery The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Aminotetrahydrofurans in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1] When substituted with an amino group, and with defined stereochemistry, these chiral aminotetrahydrofuran intermediates become powerful building blocks for the synthesis of complex drug molecules. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[2] This is particularly critical in the development of modern therapeutics, where enantiomeric purity can be the difference between a potent drug and an inactive or even toxic compound.[3][4]

One of the most prominent examples of the importance of chiral aminotetrahydrofurans is in the synthesis of HIV protease inhibitors, such as Darunavir.[5] The specific stereochemistry of the aminotetrahydrofuran core is crucial for its potent antiviral activity.[6] The synthesis of these intricate chiral molecules presents a significant challenge to synthetic organic chemists, requiring multi-step sequences that carefully control the formation of multiple stereocenters.

This comprehensive guide provides detailed protocols and expert insights into the multi-step synthesis of chiral aminotetrahydrofuran intermediates. It is designed for researchers, scientists, and drug development professionals, offering a practical and in-depth resource for the laboratory. The methodologies presented herein are grounded in established, peer-reviewed literature and are designed to be self-validating through the inclusion of expected analytical data.

Strategic Approaches to Chiral Aminotetrahydrofuran Synthesis

The synthesis of chiral aminotetrahydrofurans can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the desired stereoisomer, the availability of starting materials, and the scalability of the process.

Caption: Overview of major synthetic strategies for chiral aminotetrahydrofurans.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates (e.g., L-arabinose) or amino acids.[7][8] The inherent chirality of these starting materials is carried through a series of chemical transformations to establish the desired stereocenters in the final aminotetrahydrofuran product.

Causality behind this choice: This approach is often attractive because it can provide a direct and often predictable route to a specific enantiomer without the need for chiral catalysts or resolutions. The stereochemical outcome is dictated by the configuration of the starting material.

Asymmetric Catalysis: Creating Chirality from Achiral Precursors

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules from achiral or racemic starting materials.[9] In the context of aminotetrahydrofuran synthesis, this often involves the use of chiral transition metal catalysts, such as rhodium or iridium complexes, for the asymmetric hydrogenation of prochiral imines or enamides.[10][11][12]

Causality behind this choice: This method is highly versatile and can be used to synthesize a wide range of chiral amines with high enantiomeric excess (e.e.). The development of a diverse array of chiral ligands allows for fine-tuning of the catalyst to achieve optimal stereoselectivity for a given substrate.

Substrate-Controlled Synthesis: Directed Formation of New Stereocenters

In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. This is often employed in intramolecular cyclization reactions where the stereochemistry of a substituent on the acyclic precursor influences the facial selectivity of the ring-closing step.[1]

Causality behind this choice: Substrate-controlled reactions can be highly diastereoselective and are particularly useful for constructing cyclic systems with multiple contiguous stereocenters. The predictability of the stereochemical outcome is based on well-established models of steric and electronic interactions.

Detailed Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key synthetic transformations in the preparation of chiral aminotetrahydrofuran intermediates.

Protocol 1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from a Chiral Pool Starting Material

This protocol describes the synthesis of a key bicyclic precursor to a specific aminotetrahydrofuran, starting from a readily available chiral building block. This intermediate is pivotal in the synthesis of Darunavir.[6][13]

Experimental Workflow:

G Start Start S-2,3-O-isopropylideneglyceraldehyde S-2,3-O-isopropylideneglyceraldehyde Start->S-2,3-O-isopropylideneglyceraldehyde Michael_Addition Diastereoselective Michael Addition (Nitromethane, Base) S-2,3-O-isopropylideneglyceraldehyde->Michael_Addition Nef_Oxidation Nef Oxidation Michael_Addition->Nef_Oxidation Cyclization Cyclization Nef_Oxidation->Cyclization Lactone_Acetal Lactone Acetal Intermediate Cyclization->Lactone_Acetal Reduction Reduction (LiBH4) Lactone_Acetal->Reduction Final_Cyclization Acid-catalyzed Cyclization Reduction->Final_Cyclization Product (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Final_Cyclization->Product End End Product->End G Start Start Prochiral_Imine Prochiral Cyclic Imine Start->Prochiral_Imine Catalyst_Preparation In-situ Catalyst Preparation ([Rh(cod)Cl]₂, Chiral Ligand) Prochiral_Imine->Catalyst_Preparation Hydrogenation Asymmetric Hydrogenation (H₂, High Pressure) Catalyst_Preparation->Hydrogenation Chiral_Amine Chiral Amine Product Hydrogenation->Chiral_Amine Purification Purification (Chromatography/Crystallization) Chiral_Amine->Purification End End Purification->End

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Application

Application Notes and Protocols for the N-Alkylation of Boc-Protected Amines

Introduction: The Strategic Importance of N-Alkylation and Boc Protection in Modern Synthesis In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the precise...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation and Boc Protection in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the precise construction of carbon-nitrogen bonds is a cornerstone of molecular design. N-alkylated amines are ubiquitous structural motifs found in a vast array of biologically active molecules. The ability to selectively introduce alkyl groups onto a nitrogen atom allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, metabolic stability, and solubility.

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[1] Its widespread use stems from its robustness under a variety of reaction conditions, including exposure to most nucleophiles and bases, and its facile removal under acidic conditions.[2][3] This stability makes the N-alkylation of Boc-protected amines a critical and frequently employed transformation. The Boc group's electron-withdrawing nature acidifies the N-H proton (pKa ≈ 24), facilitating its removal by a suitable base and subsequent alkylation.[4]

This guide provides a detailed exploration of the primary methodologies for the N-alkylation of Boc-protected amines, offering field-proven insights into experimental choices, self-validating protocols, and a foundation in authoritative literature.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward and widely used method for forming N-alkyl bonds. The reaction proceeds via an SN2 mechanism where a deprotonated Boc-protected amine acts as a nucleophile, attacking an electrophilic alkyl halide.

Causality Behind Experimental Choices

The success of this method hinges on the careful selection of the base, solvent, and alkylating agent.

  • Base Selection: The choice of base is critical for efficient deprotonation of the Boc-protected amine without promoting unwanted side reactions. While strong bases like sodium hydride (NaH) are effective, they can be hazardous on a larger scale. Cesium carbonate (Cs₂CO₃) has emerged as a particularly effective base for this transformation, often exhibiting a "cesium effect" that promotes mono-alkylation and suppresses overalkylation.[5][6][7] The high solubility of cesium carbonate in organic solvents also contributes to its efficacy.[8] Other bases such as potassium tert-butoxide (KOtBu) are also employed, especially for N-alkylation of Boc-protected amino acids.[9]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[10]

  • Additives: Tetrabutylammonium iodide (TBAI) can be used as a phase-transfer catalyst to enhance the reaction rate, particularly with less reactive alkyl halides.[5]

Visualizing the Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Boc_Amine Boc-Protected Amine Stir Stir at RT to 100°C Boc_Amine->Stir Solvent Anhydrous DMF Solvent->Stir Base Cs₂CO₃ Base->Stir Alkyl_Halide Alkyl Bromide/Iodide Alkyl_Halide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Direct N-Alkylation of Boc-Amines.

Detailed Protocol: Direct N-Alkylation using Cesium Carbonate
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected amine (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF (5-10 mL per mmol of amine) and cesium carbonate (1.5-2.0 equiv).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100°C, depending on the reactivity of the alkyl halide.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated Boc-protected amine.[11]

ParameterRecommended ValueRationale
Base Cesium Carbonate (Cs₂CO₃)Promotes mono-alkylation, good solubility.[6][7]
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants.
Alkyl Halide R-Br or R-IGood balance of reactivity and stability.[10]
Stoichiometry Amine:Base:Halide = 1:1.5:1.2Ensures complete deprotonation and reaction.
Temperature 25 - 100 °CDependent on substrate reactivity.[10]
Typical Yields 70 - 95%Highly efficient for many substrates.

Methodology 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of a Boc-protected amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[12]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for reductive aminations.[13][14] It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion in the presence of the starting carbonyl compound.[15] Unlike sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and does not require strict pH control.[16][17]

  • Solvent: Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (THF) can also be used.[14]

  • Catalyst: Acetic acid can be used as a catalyst to facilitate the formation of the iminium ion, especially with less reactive ketones.[14]

A significant advantage of this method is the development of one-pot tandem procedures where a primary amine is reacted with an aldehyde in the presence of di-tert-butyl dicarbonate ((Boc)₂O) and STAB to directly yield the N-Boc protected secondary amine, preventing overalkylation.[13][18]

Visualizing the Mechanism: Reductive Amination

Reductive_Amination_Mechanism Boc-NHR Boc-NHR Imine [Boc-N(R)=CHR']+ Boc-NHR->Imine + R'CHO R'CHO R'CHO Product Boc-N(R)-CH₂R' Imine->Product + NaBH(OAc)₃ H₂O - H₂O STAB NaBH(OAc)₃

Caption: Simplified Mechanism of Reductive Amination.

Detailed Protocol: Reductive Amination using STAB
  • Reaction Setup: To a round-bottom flask, add the Boc-protected amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in dichloroethane (DCE) (10-20 mL per mmol of amine).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild, selective for iminium ions, less toxic.[14][15]
Solvent Dichloroethane (DCE)Preferred solvent for STAB reductions.[14]
Carbonyl Source Aldehyde or KetoneDefines the incoming alkyl group.
Stoichiometry Amine:Carbonyl:STAB = 1:1.1:1.5Ensures complete reaction.
Temperature 25 °C (Room Temp.)Mild conditions are typically sufficient.
Typical Yields 65 - 90%Versatile and generally high-yielding.

Methodology 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of Boc-protected amines using a primary or secondary alcohol as the alkylating agent.[19] This reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[20]

Causality Behind Experimental Choices

The reaction involves the activation of an alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21]

  • Reagents: The Boc-protected amine acts as the nucleophile. The pKa of the nucleophile should ideally be below 13 for optimal results.[22] The combination of PPh₃ and DEAD forms a phosphonium salt intermediate which activates the alcohol.[20]

  • Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (Ph₃PO) and the reduced hydrazine dicarboxylate as byproducts, which can complicate purification.[22]

  • Applications: Despite the purification challenges, the reaction's reliability, mild conditions, and stereospecificity make it a go-to method for complex molecule synthesis.[23]

Visualizing the Mechanism: Mitsunobu Reaction

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]₂ PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [Ph₃P⁺-OR'] Betaine->Alkoxyphosphonium + R'OH ROH R'OH Product Boc-N(R)-R' Alkoxyphosphonium->Product + Boc-NHR (Sₙ2) BocNHR Boc-NHR Ph3PO Ph₃PO Hydrazine Reduced DEAD

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Method

The Versatile Building Block: Application Notes for ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in Medicinal Chemistry

Introduction: The Strategic Value of the 3,4-Diaminotetrahydrofuran Scaffold In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to better interact with biological target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,4-Diaminotetrahydrofuran Scaffold

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to better interact with biological targets is ever-increasing. Saturated heterocyclic scaffolds have emerged as invaluable starting points for the synthesis of novel therapeutics. Among these, the chiral 3,4-diaminotetrahydrofuran core represents a particularly strategic asset. Its defined stereochemistry, inherent structural rigidity, and multiple points for diversification make it a powerful tool for medicinal chemists.

This guide focuses on a key derivative of this scaffold: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. With a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol , this compound is a stable, versatile intermediate for multi-step syntheses.[1] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, a crucial feature in the construction of complex drug molecules. The specific (3R,4S) stereochemistry is paramount for creating molecules with precise three-dimensional arrangements, which is often essential for achieving high target selectivity and efficacy in active pharmaceutical ingredients (APIs).[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this valuable building block, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1628794-75-1[1]
Molecular Formula C9H18N2O3[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate[1]
InChI Key HWYDCYLRWDJCCH-RQJHMYQMSA-N[1]

Storage and Stability: To maintain its integrity, the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C.[1] The Boc protecting group enhances its stability for use in sophisticated multi-step synthetic routes.[1]

Core Application: A Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a wide range of autoimmune and inflammatory diseases, making them a significant therapeutic target.

The ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate scaffold has been identified as a key component in the design of novel JAK inhibitors. Its rigid structure allows for the precise positioning of pharmacophoric elements that interact with the kinase active site.

While a direct analogue, the pyrrolidine-based core, is found in the approved JAK inhibitor Upadacitinib, the tetrahydrofuran scaffold offers a distinct chemical space for the development of new intellectual property and potentially improved pharmacological profiles. The oxygen atom in the tetrahydrofuran ring can alter physicochemical properties such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions within the kinase binding site.

Below is a generalized workflow for the incorporation of the ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate building block into a JAK inhibitor.

G cluster_synthesis Synthesis of Core Intermediate cluster_deprotection Deprotection cluster_final Final Coupling A ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D Boc-Protected Intermediate C->D E Acidic Conditions (e.g., TFA, HCl) D->E F Deprotected Amine Intermediate E->F H Amide Coupling F->H G Final Moiety (e.g., Carboxylic Acid) G->H I Final JAK Inhibitor H->I

Caption: General workflow for JAK inhibitor synthesis.

Protocols and Methodologies

Protocol 1: Synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Reaction Scheme:

(A representative multi-step synthesis would be outlined here, typically starting from a chiral pool material or involving an asymmetric catalytic step to establish the desired stereochemistry. Due to the lack of a specific published procedure, a detailed, validated protocol cannot be provided. However, the general steps would include:

  • Starting with a suitable chiral precursor.

  • Introduction of the two nitrogen functionalities with appropriate protecting groups.

  • A key cyclization step to form the tetrahydrofuran ring.

  • Selective deprotection and protection steps to yield the final product.)

Purification:

  • Column Chromatography: Purification is typically achieved using silica gel chromatography with a gradient of ethyl acetate and hexane to isolate the target compound with high purity.

  • Crystallization: Further enhancement of purity and enantiomeric excess can be achieved through recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: N-Acylation of the Free Amino Group

This protocol details the coupling of the free amino group of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate with a heterocyclic core, a common step in the synthesis of kinase inhibitors. This example uses a generic activated carboxylic acid.

Materials:

  • tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

  • Activated carboxylic acid (e.g., acyl chloride or pre-activated with coupling agents)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring equipment

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of the activated carboxylic acid (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-acylated product.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to reveal the second primary amine, which can then be further functionalized.

Materials:

  • Boc-protected substrate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

  • Standard laboratory glassware and stirring equipment

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM.

  • Acid Addition: Slowly add an excess of TFA (e.g., 10-20 equivalents) or the HCl solution to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours). The reaction produces carbon dioxide and isobutylene, so it should be performed in a well-ventilated fume hood.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Causality in Experimental Choices:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions (e.g., nucleophilic attack, hydrogenation) and its facile removal under acidic conditions. This orthogonality is crucial for complex multi-step syntheses.

  • Choice of Base in Acylation: A non-nucleophilic base like Et3N or DIPEA is used to scavenge the acid (e.g., HCl) generated during the acylation reaction. This prevents the protonation and deactivation of the starting amine and drives the reaction to completion.

  • Acid for Deprotection: Strong acids like TFA or HCl are effective for Boc deprotection because they readily protonate the carbamate, initiating its cleavage to the stable tert-butyl cation and carbamic acid, which then decarboxylates.

Data Presentation and Visualization

Expected Characterization Data:

While specific experimental data for the title compound is not widely published, analogous compounds provide an expectation of the key characterization features.

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet at ~1.4 ppm), and distinct multiplets for the tetrahydrofuran ring protons.
¹³C NMR Resonances for the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm), along with signals for the tetrahydrofuran ring carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 203.1.

Reaction Mechanism Visualization:

G cluster_mechanism Boc Deprotection Mechanism A Boc-Protected Amine B Protonation by Acid (H+) A->B Step 1 C Protonated Intermediate B->C D Loss of tert-butyl cation and Carbamic Acid formation C->D Step 2 E Decarboxylation D->E Step 3 F Deprotected Amine E->F Final Product

Caption: Mechanism of Boc deprotection under acidic conditions.

Conclusion and Future Outlook

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a high-value, stereochemically defined building block with significant potential in medicinal chemistry. Its application as a key intermediate in the synthesis of kinase inhibitors, particularly for the JAK family, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in the design and synthesis of next-generation therapeutics. As the pursuit of novel drugs with improved properties continues, the strategic use of such three-dimensional, chiral scaffolds will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

  • PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. Available from: [Link]

  • European Patent Office. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof.
  • Technical Disclosure Commons. IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES. Available from: [Link]

  • de Vicente, J., et al. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters. 2014;24(21):5066-5071. Available from: [Link]

  • Niidu, A., et al. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. 2009;2009(14):39-52. Available from: [Link]

  • Jacquemard, U., et al. Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron. 2004;60(44):10039-10047. Available from: [Link]

  • Loefberg, C., et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic Chemistry. 2021;115:105244. Available from: [Link]

  • Loffler, A., et al. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Pharmaceuticals. 2023;16(8):1142. Available from: [Link]

Sources

Application

Stereoselective synthesis of aminotetrahydrofuran derivatives

An Application Guide to the Stereoselective Synthesis of Aminotetrahydrofuran Derivatives Authored by: A Senior Application Scientist Introduction: The Privileged Aminotetrahydrofuran Scaffold The tetrahydrofuran (THF) r...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Aminotetrahydrofuran Derivatives

Authored by: A Senior Application Scientist

Introduction: The Privileged Aminotetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] When substituted with an amino group, the resulting aminotetrahydrofuran (AmTHF) core becomes a chiral, sp³-rich scaffold of significant interest in drug discovery. Its defined three-dimensional structure allows for precise interactions with biological targets, making it a valuable component in the design of novel therapeutics, including psychotropic agents and antifungals.[3][4] The challenge, however, lies in the precise control of stereochemistry at multiple centers around the ring. This guide provides an in-depth overview of key modern strategies for the stereoselective synthesis of AmTHF derivatives, focusing on the causality behind the methods and providing actionable protocols for the research scientist.

Strategic Overview: Pathways to Stereocontrol

The construction of stereochemically defined AmTHFs hinges on the ability to control the formation of C-C and C-O bonds in a predictable, three-dimensional manner. Modern synthetic chemistry has furnished several powerful approaches to achieve this. This guide will focus on three dominant and mechanistically distinct strategies: Intramolecular Cycloetherification, [3+2] Annulation of Aminocyclopropanes, and Organocatalytic Cascade Reactions.

G Start Stereoselective Synthesis of Aminotetrahydrofurans Strategy1 Intramolecular Cycloetherification Start->Strategy1 Strategy2 [3+2] Annulation (e.g., Aminocyclopropanes) Start->Strategy2 Strategy3 Organocatalytic Cascade Reactions Start->Strategy3 Result Chiral Aminotetrahydrofuran Derivatives Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Core strategies for accessing chiral aminotetrahydrofurans.

Intramolecular Cycloetherification: Leveraging Proximity and Pre-existing Chirality

One of the most intuitive strategies for forming a cyclic ether is to tether the oxygen and carbon termini and induce cyclization. The stereochemical outcome is often governed by the pre-existing stereocenters in the acyclic precursor, which direct the trajectory of the ring-closing reaction.

Causality of Stereocontrol:

The success of this approach relies on the substrate's conformation during the transition state of the cyclization. For instance, in the intramolecular Sₙ2 reaction of an amino alcohol derivative, the nucleophilic oxygen attacks an electrophilic carbon. The molecule will adopt a low-energy, chair-like transition state that minimizes steric clashes, thereby dictating the relative stereochemistry of the newly formed C-O bond in relation to adjacent substituents. This principle is frequently exploited in natural product synthesis.[5][6] Similarly, intramolecular additions of alcohols to epoxides, a method first described by Kishi, proceeds via a predictable backside attack, allowing for robust stereocontrol.[5]

Key Method: Aza-Prins Cyclization

A powerful variant is the aza-Prins cyclization, which involves the intramolecular addition of a tethered alkene or alkyne to an iminium ion.[7] This reaction cascade efficiently constructs the AmTHF core while setting multiple stereocenters.

Mechanism Workflow:

  • Iminium Ion Formation: An aldehyde condenses with a homopropargyl sulfonamide (an amine precursor) in the presence of a Lewis acid.

  • Intramolecular Attack: The pendant alkyne acts as a nucleophile, attacking the electrophilic iminium ion in a 5-endo-dig cyclization. This step is often highly diastereoselective, controlled by the substituents on the starting materials.

  • Cation Trapping: The resulting vinyl cation is trapped by a nucleophile (often water from trace amounts in the reaction), leading to an enol intermediate.

  • Tautomerization: The enol tautomerizes to the more stable ketone, yielding the final α-(aminoethyl)-α,β-enone product, a functionalized AmTHF precursor.[7]

G A Homopropargyl Sulfonamide + Aldehyde B Iminium Ion Intermediate A->B Lewis Acid C 5-endo-dig Cyclization B->C Intramolecular Attack D Vinyl Cation C->D E Nucleophilic Trapping (H₂O) D->E F Final Product: Aminotetrahydrofuran Precursor E->F Tautomerization

Caption: Workflow for the Aza-Prins cyclization to form AmTHF precursors.

[3+2] Annulation: Convergent Synthesis from Aminocyclopropanes

Annulation strategies offer a highly convergent and stereospecific route to cyclic systems. For AmTHFs, the iron-catalyzed [3+2] annulation of donor-acceptor aminocyclopropanes with aldehydes is a particularly elegant method.[8]

Causality of Stereocontrol:

This reaction is believed to proceed through a stepwise mechanism involving a homoenolate equivalent. The Lewis acid catalyst (e.g., FeCl₃) activates the aldehyde, making it susceptible to nucleophilic attack by the aminocyclopropane. Ring opening of the cyclopropane generates a zwitterionic intermediate. The stereochemistry of the cyclopropane starting material is crucial; the ring-opening and subsequent C-O bond formation occur in a concerted, stereospecific manner that transfers the chirality of the starting material to the product. The cis or trans relationship of the substituents on the cyclopropane directly dictates the stereochemical outcome in the resulting tetrahydrofuran ring.

EntryAldehydeAminocyclopropane SubstituentYield (%)Diastereomeric Ratio (dr)
1BenzaldehydePhenyl95>20:1
24-NitrobenzaldehydePhenyl93>20:1
32-NaphthaldehydePhenyl92>20:1
4IsovaleraldehydePhenyl75>20:1
Data adapted from relevant literature on iron-catalyzed [3+2] annulations.[8]

Organocatalytic Asymmetric Synthesis: The Power of Cascade Reactions

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for constructing chiral molecules.[9][10] For AmTHF synthesis, cascade (or domino) reactions catalyzed by chiral secondary amines (e.g., proline or its derivatives) are exceptionally powerful, enabling the formation of multiple stereocenters in a single pot with high fidelity.[11]

Causality of Stereocontrol: Iminium-Enamine Catalysis

This strategy often employs a double Michael addition sequence. The magic of this approach lies in the dual activation modes of the chiral amine catalyst:

  • Iminium Ion Activation: The catalyst first reacts with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion. This lowers the LUMO of the enal, activating it for the first Michael addition by the hydroxyl group of a γ-hydroxy-α,β-unsaturated carbonyl substrate. This step sets the first stereocenter, with the face of the attack dictated by the steric environment of the chiral catalyst.

  • Enamine Activation: After the first Michael addition and subsequent cyclization to form a hemiacetal, the catalyst and the intermediate aldehyde (formed from the initial enal) generate a chiral enamine. This raises the HOMO of the intermediate, turning it into a potent nucleophile.

  • Intramolecular Michael Addition: The enamine then performs a second, intramolecular Michael addition onto the tethered α,β-unsaturated system. The catalyst again shields one face of the enamine, ensuring a highly stereoselective ring closure to form the final, highly substituted AmTHF product.

This tandem iminium-enamine activation allows for precise control over up to three new stereocenters in a single, atom-economical operation.[11][12]

EntryEnalHydroxy-Unsaturated CarbonylCatalyst Loading (mol%)Yield (%)dree (%)
1Cinnamaldehyde(E)-4-hydroxy-4-phenylbut-2-en-1-one2085>20:199
2Crotonaldehyde(E)-4-hydroxy-4-phenylbut-2-en-1-one207815:197
3Cinnamaldehyde(E)-4-hydroxy-5-methylhex-2-en-1-one2082>20:198
Representative data from organocatalytic double Michael additions for THF synthesis.[11][12]

Application Protocol 1: Organocatalytic Asymmetric Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran

This protocol details the synthesis of a highly functionalized tetrahydrofuran derivative via a diphenylprolinol silyl ether-catalyzed double Michael addition, a prime example of iminium-enamine cascade catalysis.[11]

Materials and Reagents:
  • (E)-cinnamaldehyde (freshly distilled)

  • (E)-4-hydroxy-4-phenylbut-2-en-1-one

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether catalyst)

  • Benzoic Acid (co-catalyst)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-hydroxy-4-phenylbut-2-en-1-one (0.20 mmol, 1.0 equiv.).

  • Addition of Catalysts: Add the diphenylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%).

  • Solvent and Reactant Addition: Place the flask under an argon atmosphere. Add anhydrous toluene (1.0 mL). Cool the mixture to 0 °C in an ice bath. Add (E)-cinnamaldehyde (0.30 mmol, 1.5 equiv.) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Reductive Quench: Once the starting material is consumed, add anhydrous methanol (2.0 mL) to the flask, maintaining the 0 °C temperature. Add sodium borohydride (NaBH₄) (0.60 mmol, 3.0 equiv.) portion-wise over 10 minutes. Causality Note: This in-situ reduction of the product aldehyde to the corresponding alcohol prevents potential epimerization or side reactions during workup and purification, thus preserving the high diastereoselectivity achieved in the cascade.

  • Aqueous Workup: After stirring for 30 minutes, quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the pure aminotetrahydrofuran derivative (as the corresponding alcohol).

  • Characterization: The stereochemical purity of the product should be determined by chiral HPLC analysis. The structure and relative stereochemistry are confirmed by ¹H NMR, ¹³C NMR, and HRMS. High diastereoselectivity (>20:1) and enantiomeric excess (>97% ee) are expected.

Application Protocol 2: Diastereoselective Synthesis of a trans-2,5-Disubstituted Aminotetrahydrofuran

This protocol is based on the highly diastereoselective addition of a titanium enolate of a chiral auxiliary to a γ-lactol derived from (S)-glutamic acid, a classic example of substrate control.[13][14]

Materials and Reagents:
  • Acetylated γ-lactol derived from (S)-glutamic acid

  • N-acetyl (R)-oxazolidin-2-thione (chiral auxiliary)

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Aqueous Hydrofluoric acid (HF, 40% in H₂O)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Enolate Formation: To a flame-dried, three-neck flask under an argon atmosphere, add N-acetyl (R)-oxazolidin-2-thione (1.2 equiv.) and anhydrous DCM (0.2 M). Cool the solution to -78 °C (acetone/dry ice bath). Add TiCl₄ (1.1 equiv.) dropwise, resulting in a deep red solution. Stir for 5 minutes, then add DIPEA (1.3 equiv.) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the titanium enolate. Causality Note: The formation of the Z-enolate and its coordination with the titanium center creates a rigid, sterically defined nucleophile. This rigidity is key to achieving high diastereoselectivity in the subsequent addition step.

  • Aldol Addition: In a separate flame-dried flask, dissolve the acetylated γ-lactol (1.0 equiv.) in anhydrous DCM (0.3 M). Cool this solution to -78 °C. Slowly transfer the γ-lactol solution to the pre-formed enolate solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Progress can be monitored by TLC (quenching a small aliquot with saturated NaHCO₃ before spotting).

  • Desilylation/Deprotection: Quench the reaction at -78 °C by adding a 1:1 mixture of THF and 40% aqueous HF (use with extreme caution in a chemical fume hood with appropriate PPE). Allow the mixture to warm to room temperature and stir for 1 hour. This step cleaves any silyl protecting groups that may be present and facilitates workup.

  • Aqueous Workup: Dilute the mixture with DCM and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to separate the trans and cis diastereomers. The trans isomer is typically the major product.[13]

  • Characterization: The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. The major trans product can be fully characterized by NMR and HRMS. The chiral auxiliary can often be recovered.

References

  • Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (2020). Source Not Available.
  • Synthesis of 2,5‐disubstituted tetrazoles. (N.D.). ResearchGate. [Link]

  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. (N.D.). National Institutes of Health (NIH). [Link]

  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. (N.D.). Thieme. [Link]

  • A hidden catalysis: metal-, and organocatalyst-free one-pot assembly of chiral aza-tricyclic molecules. (2021). ChemRxiv. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). National Institutes of Health (NIH). [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (N.D.). National Institutes of Health (NIH). [Link]

  • Asymmetric Organocatalysis: The 2021 Nobel Prize. (2022). YouTube. [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021). YouTube. [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. (2009). ResearchGate. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. [Link]

  • Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. (2001). PubMed. [Link]

  • Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. (N.D.). Royal Society of Chemistry. [Link]

  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. (2005). PubMed. [Link]

  • Synthesis of Substituted Tetrahydrofurans. (N.D.). ResearchGate. [Link]

  • Natural Products Inspired [3 + 2] Cycloaddition Enables Efficient Syntheses of Lignans. (N.D.). ChemRxiv. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2025). ResearchGate. [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans Through the Selective Dehydration of Pentoses. (2025). ResearchGate. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Chemistry Portal. [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]

  • Enantioselective synthesis of the tetrahydrofuran lignans (-)- and (+)-magnolone. (2002). PubMed. [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. (N.D.). MDPI. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (N.D.). Sci-Hub. [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. (N.D.). National Institutes of Health (NIH). [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]

  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. (N.D.). National Institutes of Health (NIH). [Link]

  • Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. (N.D.). Royal Society of Chemistry. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (N.D.). MDPI. [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024). YouTube. [Link]

  • Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. (N.D.). ChemRxiv. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their conversion into pyrrolidines. (2021). Royal Society of Chemistry. [Link]

  • One-pot Catalytic Asymmetric Synthesis of Pyranones. (N.D.). National Institutes of Health (NIH). [Link]

  • Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. (N.D.). National Institutes of Health (NIH). [Link]

  • Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. (2000). ACS Publications. [Link]

  • Enantioselective synthesis of chiral BCPs. (N.D.). National Institutes of Health (NIH). [Link]

Sources

Method

Scale-Up Synthesis of tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: An Application Note and Protocol

Abstract This comprehensive guide details a robust and scalable synthetic route for the preparation of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a pivotal chiral building block in the development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the preparation of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a pivotal chiral building block in the development of novel therapeutics.[1][2] The presented multi-step synthesis is designed for process scale-up, emphasizing operational simplicity, high stereochemical fidelity, and the use of readily available starting materials. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind each transformation, offering insights into process optimization and safety considerations critical for researchers, scientists, and drug development professionals.

Introduction: Significance of a Chiral Diamine Synthon

The tetrahydrofuran motif is a prevalent scaffold in numerous biologically active molecules and natural products. Specifically, chiral 1,2-aminosubstituted tetrahydrofurans are key structural components in a variety of pharmaceutical agents, including antivirals and central nervous system therapeutics.[3] The title compound, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, provides a strategically differentiated diamine surrogate, with one amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization in subsequent synthetic steps.[4][5] The defined (3R,4S) stereochemistry is crucial for achieving the desired pharmacological activity in the final active pharmaceutical ingredient (API). This guide outlines a reproducible and scalable pathway to access this valuable intermediate with high purity and stereochemical integrity.

Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on establishing the trans-1,2-amino functionality on a pre-formed tetrahydrofuran ring. A logical retrosynthetic approach identifies (S)-3-hydroxytetrahydrofuran as a readily available and chiral starting material. The synthesis proceeds through a four-step sequence involving activation of the hydroxyl group, stereospecific introduction of an azide, subsequent protection of one amine, and final reduction to the desired product.

G Target tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Intermediate1 tert-Butyl ((3R,4S)-4-azidotetrahydrofuran-3-yl)carbamate Target->Intermediate1 Reduction Intermediate2 (3R,4S)-4-Azidotetrahydrofuran-3-amine Intermediate1->Intermediate2 Boc Protection Intermediate3 (3S,4R)-Tetrahydrofuran-3,4-diyl dimethanesulfonate Intermediate2->Intermediate3 Azide Displacement StartingMaterial (3R,4S)-Tetrahydrofuran-3,4-diol Intermediate3->StartingMaterial Mesylation G Azide R-N₃ Phosphazide R-N=N-N=PPh₃ Azide->Phosphazide + PPh₃ Phosphine PPh₃ Iminophosphorane R-N=PPh₃ + N₂ Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ + O=PPh₃ Iminophosphorane->Amine + H₂O Water H₂O

Caption: Staudinger reduction mechanism.

Step 4: Boc Protection of the Amine

The final step involves the protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group. [4][5][6][7][8]Di-tert-butyl dicarbonate (Boc2O) is a common and efficient reagent for this purpose. The reaction is typically carried out in the presence of a base to neutralize the liberated acid.

Protocol:

  • Dissolve the crude amine from the previous step (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol).

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in a biphasic system).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture at room temperature.

  • Stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Data Summary and Characterization

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1(S)-3-HydroxytetrahydrofuranMsCl, TEADCM04>95 (crude)
2MesylateNaN₃DMF60-7016-2485-90
3AzidePPh₃, H₂OTHFRT12-16>90 (crude)
4AmineBoc₂O, TEADCMRT4-680-85

Characterization of Final Product:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₈N₂O₃

  • Molecular Weight: 202.25 g/mol [9]* Purity (HPLC): >98%

  • NMR (¹H and ¹³C): Consistent with the structure of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ = 203.1

Process Safety and Optimization

Safety Considerations:

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Di-tert-butyl dicarbonate: Can decompose upon heating, releasing CO₂ gas. Ensure adequate ventilation. [5] Scale-Up and Optimization Insights:

  • Telescoping: The crude intermediates from steps 1 and 3 can often be used directly in the subsequent step without purification, which improves overall efficiency and reduces solvent waste.

  • Alternative Reduction: For larger scale operations, catalytic hydrogenation (e.g., H₂, Pd/C) can be an alternative to the Staudinger reduction to avoid the formation of stoichiometric amounts of triphenylphosphine oxide, which can be challenging to remove. However, care must be taken to ensure the catalyst does not affect other functional groups.

  • Purification: Recrystallization is a preferred method for final product purification on a large scale as it is more economical and scalable than column chromatography. [10]Suitable solvent systems should be scouted to achieve high recovery and purity.

Conclusion

The synthetic route and protocols described herein provide a reliable and scalable method for the production of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and safety, researchers and process chemists can confidently produce this valuable chiral intermediate for pharmaceutical research and development.

References

  • Staudinger, H.; Meyer, J. A new synthesis of amides. Helv. Chim. Acta1919, 2, 635–646.
  • Staudinger Reaction. Organic Chemistry Portal. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Staudinger reaction. Wikipedia. [Link]

  • Staudinger Reaction. Organic Chemistry Tutor. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Erowid. [Link]

  • Staudinger Reaction. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. [Link]

  • Synthesis of Mesylates From Alcohols. Erowid. [Link]

  • Substitution (Mesylate) - Azide. Common Organic Chemistry. [Link]

  • Possible mechanism for generation of mesyl azide (1) from mesyl chloride (3) in the presence of triethylamine. ResearchGate. [Link]

  • Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors of vicinal-cis-1,2-diamines. Indian Journal of Chemistry. [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ResearchGate. [Link]

  • 3-Hydroxytetrahydrofuran. Wikipedia. [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Reactions of Azides. Master Organic Chemistry. [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Organic Syntheses. [Link]

  • Process for the preparation of 3-hydroxytetrahydrofuran.
  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]

  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Process for purifying long chain amino acids.
  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • Amino acid analysis by reversed-phase high-performance liquid chromatography. Automatic pre-column derivatization with activated carbamate reagent. PubMed. [Link]

  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Welcome to the technical support guide for the synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. This molecule is a crucial chiral building block in the development of various pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. This molecule is a crucial chiral building block in the development of various pharmaceutical compounds, particularly for neurological disorders.[1] Its synthesis, while achievable, presents several challenges related to stereocontrol, reaction efficiency, and purification. This guide is designed for researchers and drug development professionals to navigate these complexities, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower effective troubleshooting.

Overview of a Recommended Synthetic Pathway

A robust and stereocontrolled synthesis is paramount. One of the most effective strategies begins with a commercially available or readily synthesized precursor, tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate. This approach leverages a key stereoinvertive step to establish the required (3R,4S) configuration. The overall workflow involves two critical transformations: a Mitsunobu reaction for stereospecific azidation, followed by a clean reduction to the corresponding amine.

G cluster_0 Phase 1: Stereoinversion and Azide Installation cluster_1 Phase 2: Amine Formation start Starting Material: tert-Butyl ((3R,4R)-4-hydroxytetrahydrofuran- 3-yl)carbamate mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) Key Step: Inversion of Stereochemistry start->mitsunobu SN2 Attack intermediate Intermediate: tert-Butyl ((3R,4S)-4-azidotetrahydrofuran- 3-yl)carbamate mitsunobu->intermediate reduction Azide Reduction (e.g., Catalytic Hydrogenation, H2/Pd-C) High-Fidelity Transformation intermediate->reduction Reduction product Final Product: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran- 3-yl)carbamate reduction->product

Caption: High-level synthetic workflow.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with the cis-(3R,4R)-diastereomer. How can I improve the trans-(3R,4S) selectivity?

A1: This is a classic stereocontrol issue. The contamination you're seeing is likely unreacted starting material or a result of a side reaction that doesn't invert the stereocenter. The root cause almost certainly lies in the Mitsunobu reaction step .

  • Causality: The Mitsunobu reaction proceeds via a clean SN2 mechanism, which guarantees inversion of configuration at the reacting stereocenter.[2][3] To obtain the (4S)-amine, you must start with the (4R)-alcohol precursor. If your starting material is correct, an incomplete reaction is the most probable culprit.

  • Troubleshooting Actions:

    • Verify Starting Material Purity: Confirm the stereochemical purity of your tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate starting material via chiral chromatography or NMR analysis with a chiral shift reagent.

    • Drive the Mitsunobu Reaction to Completion:

      • Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and your azide source (e.g., diphenylphosphoryl azide, DPPA).[4]

      • Temperature Control: Add the DIAD dropwise to the cooled (0 °C) solution of the alcohol, PPh₃, and DPPA.[5] Allowing the temperature to rise prematurely can lead to side reactions. After addition, allow the reaction to slowly warm to room temperature and stir for several hours until TLC indicates full consumption of the starting alcohol.[5]

    • Purification Strategy: The starting alcohol and the azide product often have very similar polarities. Meticulous column chromatography is required to separate any unreacted starting material before the reduction step. Once reduced, the diastereomeric diamines can be very difficult to separate.

Q2: The Mitsunobu reaction is low-yielding and the workup is messy. What are the common pitfalls?

A2: This is the most frequently cited problem. The low isolated yield is often due to the challenge of removing stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.

  • Causality: These byproducts are often crystalline and can co-precipitate with the product, or they can make column chromatography difficult due to their polarity and high concentration.

  • Troubleshooting Actions:

    • Strict Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your solvent (THF is preferred) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Reagent Order: The order of addition is critical. The recommended order is to dissolve the alcohol, nucleophile (DPPA), and PPh₃ in THF, cool the solution, and then add the DIAD dropwise.[5]

    • Byproduct Removal Strategies:

      • Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate. TPPO and the hydrazine byproduct are often poorly soluble and will precipitate, allowing them to be removed by filtration. This may require optimization of the solvent system.

      • Chromatography: If precipitation is incomplete, use a high-quality silica gel for column chromatography. A gradient elution is typically necessary.

      • Aqueous Wash: In some cases, an acidic wash (e.g., dilute HCl) can help remove the basic hydrazine byproduct during the workup, but be cautious as the Boc group is acid-labile.[6]

Q3: My azide reduction step is sluggish or incomplete. What is the most reliable method?

A3: An incomplete reduction can leave behind the potentially hazardous azide intermediate and complicate purification. The choice of reduction method is key to a clean, high-yielding conversion.

  • Causality: Azide reduction can be hindered by catalyst poisoning or insufficient reducing agent. The Boc protecting group's sensitivity to acid precludes the use of many harsh reduction conditions.[7]

  • Recommended Method: Catalytic Hydrogenation

    • Procedure: Use Palladium on Carbon (5-10% Pd/C) under a hydrogen atmosphere (from a balloon or a Parr shaker).

    • Solvent: Methanol or ethanol are excellent choices.

    • Key Considerations:

      • Catalyst Loading: Use a catalytic amount (e.g., 10 mol % by weight).

      • Atmosphere: Ensure the reaction vessel is properly purged with hydrogen.

      • Monitoring: Monitor the reaction by TLC until the starting azide spot has completely disappeared. This is crucial for both yield and safety.

  • Alternative Method: Staudinger Reaction

    • This involves reacting the azide with PPh₃ to form an aza-ylide, which is then hydrolyzed with water.

    • Pros: Very mild conditions.

    • Cons: It is not atom-economical and re-introduces TPPO as a byproduct, leading to the same purification challenges as the Mitsunobu step. For this synthesis, catalytic hydrogenation is superior.

Q4: I am having difficulty purifying the final product. What techniques do you recommend?

A4: The final product contains a free primary amine, making it basic and polar. This combination can cause streaking on silica gel columns and make purification challenging.

  • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.

  • Troubleshooting Actions:

    • Modified Column Chromatography:

      • Base-Treated Silica: Pre-treat the silica gel by slurrying it in an eluent containing 1-2% triethylamine, then pack the column as usual. This neutralizes the acidic sites and dramatically improves peak shape.

      • Solvent System: A gradient of dichloromethane and methanol (e.g., 0% to 10% MeOH) is often effective.[1]

    • Crystallization: This is the preferred method for achieving high purity on a larger scale.

      • Solvent Screening: Experiment with solvent/anti-solvent systems. Good starting points include ethanol/water, ethyl acetate/hexane, or isopropanol/heptane.[1]

    • Acid-Base Extraction: This can be a powerful pre-purification step.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic organic impurities behind.

      • Wash the organic layer once more with the acid solution.

      • Combine the aqueous layers, cool in an ice bath, and carefully basify with NaOH or NaHCO₃ until pH > 10.

      • Extract the free-amine product back into an organic solvent (like dichloromethane).

      • Dry the organic layer, concentrate, and proceed with crystallization or chromatography.

Data & Protocols
Troubleshooting Summary Table
SymptomPotential CauseRecommended ActionKey Principle
Low Diastereoselectivity Incomplete Mitsunobu reactionDrive reaction to completion (excess reagents, proper temp. control); purify intermediate carefully.Mitsunobu reaction proceeds with SN2 inversion.[2]
Messy Mitsunobu Workup PPh₃=O and hydrazine byproductsUse anhydrous conditions; optimize byproduct precipitation with a non-polar solvent post-reaction.Byproducts have different solubility profiles than the desired product.
Incomplete Azide Reduction Inefficient hydrogenationEnsure proper H₂ atmosphere and sufficient reaction time; monitor closely by TLC.Catalytic hydrogenation is a surface reaction requiring good catalyst contact.
Poor Chromatography Basic product interacting with acidic silicaUse base-treated silica (1-2% Et₃N in eluent) or pursue crystallization/extraction.Neutralizing silica surface prevents ionic interactions and peak tailing.
Experimental Protocols
Protocol 1: Stereoinvertive Azidation via Mitsunobu Reaction

tert-Butyl ((3R,4S)-4-azidotetrahydrofuran-3-yl)carbamate

Safety Note: Organic azides are potentially explosive. Handle with care, avoid heating, and use appropriate personal protective equipment.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Add diphenylphosphoryl azide (DPPA) (1.3 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue and stir vigorously for 30 minutes.

    • Filter the resulting precipitate (TPPO and hydrazine byproduct) and wash the solid with cold diethyl ether.

    • Combine the filtrates and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 10% to 40% ethyl acetate in hexane) to yield the pure azide intermediate.

Protocol 2: Azide Reduction via Catalytic Hydrogenation

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

  • Dissolve the azide intermediate (1.0 eq) in methanol (approx. 0.1 M).

  • Carefully add 10% Palladium on Carbon (10 mol % by weight) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 times).

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wet the cake with methanol.

    • Wash the Celite® pad thoroughly with methanol.

    • Concentrate the combined filtrates under reduced pressure to yield the crude product, which can then be purified as described in the FAQ section.

Troubleshooting Logic Diagram

G cluster_mitsunobu Analysis of Mitsunobu Step cluster_reduction Analysis of Reduction & Final Step start Low Overall Yield tlc_crude_mitsu TLC of crude azide shows significant starting material? start->tlc_crude_mitsu Check intermediate incomplete_rxn Problem: Incomplete Reaction Action: Re-run with excess reagents, strict anhydrous conditions, and proper temperature control. tlc_crude_mitsu->incomplete_rxn complete_rxn No tlc_crude_mitsu->complete_rxn purification_mitsu Purification of azide is difficult? (Messy column, low recovery) byproduct_issue Problem: Byproduct Contamination Action: Optimize precipitation/filtration step before chromatography. Use non-polar solvent. purification_mitsu->byproduct_issue no_byproduct_issue No purification_mitsu->no_byproduct_issue complete_rxn->purification_mitsu tlc_crude_final TLC of crude amine shows residual azide or side products? no_byproduct_issue->tlc_crude_final incomplete_red Problem: Incomplete Reduction Action: Increase H2 pressure/time or check catalyst activity. tlc_crude_final->incomplete_red complete_red No tlc_crude_final->complete_red purification_final Final purification by column is failing? (Streaking) silica_issue Problem: Product-Silica Interaction Action: Use base-treated silica or switch to crystallization/extraction. purification_final->silica_issue no_silica_issue No purification_final->no_silica_issue complete_red->purification_final

Caption: Troubleshooting Decision Tree.

References
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents.
  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate - PubChem. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
  • Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - PubMed. Available at: [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - ResearchGate. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Boc-Protected Aminotetrahydrofurans

Welcome to the technical support center for the purification of Boc-protected aminotetrahydrofurans. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-protected aminotetrahydrofurans. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses some of the common questions encountered during the purification of Boc-protected aminotetrahydrofurans.

Q1: What is the first purification step I should consider after my reaction work-up?

A1: An initial acid-base extraction is often a good first step to remove non-basic organic impurities and unreacted starting materials. Since the Boc-protected amine is basic, it can be extracted into an acidic aqueous phase, washed, and then back-extracted into an organic solvent after basification. However, be mindful of the potential for hydrolysis of the Boc group under strongly acidic conditions. A milder acid, such as 1M citric acid, is often preferred over stronger acids like HCl.

Q2: My Boc-protected aminotetrahydrofuran is an oil and won't crystallize. What are my options?

A2: Many Boc-protected amines are oils or low-melting solids, making crystallization challenging.[1] If direct crystallization fails, consider converting the compound to a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. However, this may not be ideal if the Boc-protecting group needs to be retained for subsequent steps. Another approach is to attempt co-crystallization with a suitable agent. If these methods are unsuccessful, column chromatography is the most common alternative. For some Boc-amino acids that are oils, a process of obtaining an oily concentrate, adding seed crystals, and then pulping with a non-polar solvent has been successful.[2][3][4][5]

Q3: How can I quickly check if my compound is stable on silica gel before running a column?

A3: You can perform a 2D TLC test.[6] Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If there is degradation, you will see additional spots off the diagonal.[6]

Q4: What are the most common impurities I should expect?

A4: Common impurities include unreacted starting amine, di-tert-butyl dicarbonate ((Boc)₂O), and byproducts like tert-butanol. If the starting material was a diol, you might have partially reacted intermediates. Over-reaction can lead to the formation of di-Boc protected species, although this is less common for secondary amines. Urea derivatives can also form, especially if DMAP is used as a catalyst at elevated temperatures.[7]

Q5: I have a mixture of diastereomers. Will standard flash chromatography separate them?

A5: It is possible, but often challenging. The polarity difference between diastereomers can be very small. Successful separation by flash chromatography will depend on careful optimization of the solvent system and may require using a high-performance silica gel or a different stationary phase like alumina. For difficult separations, HPLC is often the preferred method.

Troubleshooting Guides

This section provides detailed guidance on specific purification challenges.

Guide 1: Troubleshooting Flash Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds. However, issues like poor separation and product degradation can arise.

Problem: Poor separation of the Boc-protected aminotetrahydrofuran from impurities or between diastereomers.

Potential Causes:

  • Inappropriate solvent system.

  • Compound instability on silica gel.[8]

  • Co-elution of impurities.

  • Column overloading.

Solutions & Methodologies:

  • Solvent System Optimization:

    • TLC Analysis: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

    • Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution from a less polar to a more polar solvent mixture can be effective.

    • Additive Modification: For basic compounds like amines, "tailing" or "streaking" on the silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape.[9]

  • Assessing and Mitigating Instability:

    • 2D TLC: As mentioned in the FAQs, perform a 2D TLC to check for on-plate degradation.[6]

    • Deactivated Silica: If your compound is acid-sensitive, consider using deactivated silica gel. You can prepare this by pre-treating the silica with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before loading your sample. Alternatively, commercially available deactivated silica can be used.

    • Alternative Stationary Phases: For very acid-sensitive compounds, consider using alumina (neutral or basic) or Florisil.[8]

  • Protocol for a Typical Flash Chromatography Purification:

    • Prepare the Column: Dry-pack the column with silica gel.

    • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a solvent in which your product is highly soluble). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column. This often leads to better resolution.

    • Elution: Start with the optimized solvent system and collect fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing your pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System Component 1 (Non-polar) Solvent System Component 2 (Polar) Modifier (if needed) Typical Ratio Range
Hexanes/HeptaneEthyl AcetateTriethylamine (0.1-1%)9:1 to 1:1
Hexanes/HeptaneDiethyl EtherTriethylamine (0.1-1%)9:1 to 1:1
DichloromethaneMethanolTriethylamine (0.1-1%)99:1 to 9:1

A summary of common solvent systems for flash chromatography of moderately polar amines.

Guide 2: Purification by Recrystallization

For compounds that are solids at room temperature, recrystallization can be a powerful technique to obtain high-purity material.

Problem: The Boc-protected aminotetrahydrofuran is an oil or fails to crystallize from common solvents.

Potential Causes:

  • The compound is a low-melting solid or an oil at room temperature.[1]

  • Presence of impurities that inhibit crystallization.

  • The chosen solvent is not suitable.

Solutions & Methodologies:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screening: Test the solubility of a small amount of your compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water) at room and elevated temperatures.

    • Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[2][3][4][5]

    • Scratching: Scratch the inside of the flask with a glass rod at the solution-air interface. The small glass particles that are dislodged can act as nucleation sites.

    • Cooling: Slow cooling is crucial for the formation of large, pure crystals. Allow the solution to cool to room temperature undisturbed, and then place it in a refrigerator or freezer.

  • Protocol for Recrystallization:

    • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum.

Guide 3: Diastereomer Separation using HPLC

When flash chromatography fails to separate diastereomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Problem: Inadequate separation of diastereomers of the Boc-protected aminotetrahydrofuran.

Potential Causes:

  • Insufficient resolution on the chosen HPLC column.

  • Suboptimal mobile phase composition.

Solutions & Methodologies:

  • Column Selection:

    • Normal Phase: A standard silica or diol column can sometimes provide sufficient separation.

    • Chiral Stationary Phases (CSPs): For challenging separations, a chiral column is often necessary. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A based columns) have shown broad selectivity for N-blocked amino acids and can be effective for separating diastereomers.[10] Polysaccharide-based and cyclodextrin-based CSPs are also widely used for chiral separations.[1]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent like hexanes or heptane and a polar modifier like ethanol or isopropanol is typically used. The ratio of these solvents is critical for achieving separation.

    • Reversed Phase: For reversed-phase HPLC, a mixture of water (often with a buffer like ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol is used.

    • Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile or methanol with a small amount of an acid and a base (e.g., acetic acid and triethylamine) as the mobile phase on a polar stationary phase.

  • Protocol for HPLC Method Development for Diastereomer Separation:

    • Initial Screening: Start with a standard normal-phase column (e.g., silica) and a mobile phase of hexane:isopropanol (90:10).

    • Gradient Run: Perform a gradient run to determine the approximate solvent composition required to elute your compounds.

    • Isocratic Optimization: Based on the gradient run, perform isocratic runs with varying solvent ratios to optimize the separation.

    • Chiral Column Screening: If normal phase is unsuccessful, screen a selection of chiral columns with appropriate mobile phases. Consult the column manufacturer's guide for recommended starting conditions.

    • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative HPLC system for purification of larger quantities.

G

G

References

  • Mohammad, A., Ullah, Q., Khan, M., & Mobin, R. (2017). Thin Layer Chromatography in the Analysis of Surfactants: At a Glance.
  • Chen, S. H., & Wu, C. H. (2004). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? (2013). Available at: [Link]

  • Chromatography Forum. THF Stability. (2006). Available at: [Link]

  • Khan, M. R., & Östman, C. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods.
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? (2014). Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). Available at: [Link]

  • Patsnap. Crystallization method of Boc-amino acid. Available at: [Link]

  • YouTube. Chromatography Troubleshooting. (2019). Available at: [Link]

  • DOI. Enantioselective separation techniques in forensic analysis and clinical toxicology.
  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • MDPI. Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). (2016). Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • ResearchGate.
  • ACS GCI Pharmaceutical Roundtable.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Thermo Fisher Scientific.
  • Benchchem. Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.

Sources

Troubleshooting

Technical Support Center: Column Chromatography of ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Welcome to the technical support guide for the purification of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS No. 1628794-75-1) via column chromatography. This document is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS No. 1628794-75-1) via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally related polar aminocyclitol derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

I. Compound Overview & Chromatographic Challenges

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral, polar molecule featuring two key functional groups that dictate its chromatographic behavior: a primary amine and a Boc-protected amine (carbamate).

  • Primary Amine: The basic nature of the primary amine (pKa ~9-10) leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This is the primary cause of common issues such as peak tailing, irreversible adsorption, and even on-column degradation.[1]

  • Carbamate Group & Polarity: The presence of the carbamate and the tetrahydrofuran ring's ether oxygen contribute to the compound's high polarity. This necessitates the use of relatively polar mobile phases for elution, which can sometimes reduce separation selectivity between the target compound and polar impurities.

This guide will address these challenges through a structured, problem-solving approach.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting condition for purifying this compound on silica gel?

A1: For standard flash column chromatography, a good starting point is a gradient elution on silica gel.[2]

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)Cost-effective and widely available for routine purification.[3][4]
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in HexanesStart with a low polarity (e.g., 20-30% EtOAc in Hexanes) and gradually increase the polarity.[2] A typical gradient might run from 30% to 70% EtOAc.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA) or Ammonia in MeOHCrucial for this compound. A basic modifier is added to the more polar solvent (EtOAc or a DCM/MeOH system) to suppress the interaction between the basic amine and acidic silica, preventing peak tailing.[1]
Loading Technique Dry LoadingDissolve the crude compound in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then loaded onto the column, which generally provides better resolution than wet loading for polar compounds.[5]
Monitoring Thin-Layer Chromatography (TLC)Use the same solvent system (including the basic modifier) to monitor fractions. The target compound typically has an Rf value of ~0.3-0.5 in a 50% EtOAc/Hexane system.[2]

Q2: My compound is streaking badly on the TLC plate and the column. What's happening?

A2: This is a classic sign of strong interaction between your basic amine and the acidic stationary phase. This phenomenon is known as peak tailing.[1] The workflow below outlines how to address this.

G start Problem: Severe Peak Tailing check_base Is a basic modifier (e.g., 1% TEA) in your mobile phase? start->check_base add_base Action: Add 0.5-1% Triethylamine (TEA) to your polar solvent. check_base->add_base No still_tailing Is tailing still significant? check_base->still_tailing Yes re_run Re-run TLC/Column add_base->re_run increase_base Option 1: Increase modifier concentration (up to 2%) or switch to NH4OH in MeOH. still_tailing->increase_base change_stationary Option 2: Switch to a different stationary phase. still_tailing->change_stationary increase_base->re_run alumina Use Neutral or Basic Alumina change_stationary->alumina For basic compounds rp Use Reversed-Phase (C18) Silica change_stationary->rp For polar compounds

Caption: Troubleshooting workflow for peak tailing.

Q3: I have poor separation between my product and a polar impurity. How can I improve resolution?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Flatten the Gradient: Run a shallower gradient. If your compound elutes at 50% EtOAc, try running a gradient from 30% to 60% over more column volumes.

  • Change Solvent System: Switch from an EtOAc/Hexane system to a Dichloromethane (DCM)/Methanol (MeOH) system. This changes the chromatography selectivity. Start with 1-2% MeOH in DCM and gradually increase the concentration, remembering to include your basic modifier (e.g., 1% TEA).[6]

  • Reduce Load: Overloading the column is a common cause of poor separation. A general rule is to use a silica-to-compound weight ratio of 50:1 to 100:1 for difficult separations.[4]

Q4: My compound seems to be degrading on the column. Is this possible?

A4: Yes, prolonged exposure to acidic silica gel can potentially degrade acid-sensitive functional groups.[7] While the Boc group is relatively stable, some compounds can be sensitive.

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your non-polar eluent containing 1-2% TEA, followed by the pure non-polar eluent before loading your sample.[1]

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica for purifying basic compounds and can prevent degradation.[6]

  • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and avoiding unnecessarily long purification times.[7]

Q5: What about chiral purification to separate the (3R,4S) enantiomer from other stereoisomers?

A5: Standard silica gel chromatography will not separate enantiomers. For chiral separations, a specialized Chiral Stationary Phase (CSP) is required, typically in an HPLC or SFC (Supercritical Fluid Chromatography) system.[8][9]

  • Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including those with amine and carbamate functionalities.[10]

  • Mode: Both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) modes can be effective.[11] Method development is typically required to find the optimal CSP and mobile phase combination.

III. Troubleshooting Guide

This section addresses specific experimental failures in a direct Q&A format.

Problem Likely Cause(s) Recommended Solution(s)
Compound won't elute from the column, even with high solvent polarity. 1. Irreversible adsorption on acidic silica sites. 2. Compound precipitated at the top of the column upon loading.1. Run a new column: Ensure 1-2% TEA or another basic modifier is in your mobile phase.[1] 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase.[6] 3. Use Reversed-Phase: For very polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may be more effective.[6][7]
All spots come out together in the first few fractions. 1. Mobile phase is too polar. 2. Sample was loaded in a solvent much stronger than the initial mobile phase.1. Start with a less polar mobile phase. Use TLC to find a solvent system where the desired compound has an Rf of ~0.2-0.3.[12] 2. Use dry loading or dissolve the sample in the minimum amount of the initial, weak mobile phase solvent.[5]
The separation looks good on TLC, but is poor on the column. 1. TLC plate and column silica have different activity levels. 2. Column was overloaded. 3. Flow rate was too high (in gravity columns).1. Use a less polar mobile phase for the column than what was optimal for TLC. A common practice is to reduce the polarity by 10-20%. 2. Decrease the amount of crude material. Aim for a silica:compound ratio of at least 50:1.[4] 3. For flash chromatography, ensure proper pressure for a steady, controlled flow.
I see a yellow/brown band at the top of the column that never moves. This is likely baseline, highly polar polymeric impurities from the reaction.This is often a good sign, indicating that the column is retaining the undesired impurities. As long as your desired product is eluting cleanly, this is not a problem. If it streaks into your product fractions, a pre-column filtration through a small plug of silica or celite may be necessary.[7]

IV. Experimental Protocol: Step-by-Step Purification

This protocol outlines a standard flash chromatography purification for gram-scale quantities.

Caption: Standard workflow for flash column chromatography.

References

  • The Acclaim Carbamate Column—A Superior Solution. CROMlab Instruments. Available at: [Link]

  • Dghaim, R., et al. (2016). HPLC separation of carbamates. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Haines, W. E., & Cook, G. L. (1969). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Shtykov, S. N., & Sumina, E. G. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • Reddit r/chemistry community. (2022). Column chromatography issues. Reddit. Available at: [Link]

  • HPLC Separation Modes. Waters Corporation. Available at: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography?. YouTube. Available at: [Link]

  • Wibowo, D., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules. Available at: [Link]

  • Flash Column Chromatography. Available at: [Link]

  • Column chromatography. Wikipedia. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Mobile Phase In Column Chromatography?. YouTube. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality. Available at: [Link]

  • Auerbach, M. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). US EPA. Available at: [Link]

  • Kumar, A. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Pitha, J., et al. (1990). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Journal of Chromatography. Available at: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available at: [Link]

Sources

Optimization

Preventing side reactions in aminotetrahydrofuran synthesis

Technical Support Center: Aminotetrahydrofuran Synthesis Welcome to the technical support center for aminotetrahydrofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminotetrahydrofuran Synthesis

Welcome to the technical support center for aminotetrahydrofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to anticipate, diagnose, and resolve common challenges in your synthetic workflow, ensuring higher yields, purity, and stereochemical control.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis of aminotetrahydrofurans. Each entry details potential causes and provides actionable, field-proven solutions.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a complex mixture of unidentified byproducts. What are the most likely side reactions?

Low yields and complex product mixtures in aminotetrahydrofuran synthesis often stem from a few common, competing reaction pathways. The primary culprits are typically ring-opening of the tetrahydrofuran (THF) moiety, elimination reactions, and intermolecular side reactions like polymerization.

Causality and Mechanism:

  • Ring-Opening: The ether linkage in the THF ring is susceptible to cleavage under strongly acidic or nucleophilic conditions. Lewis acids or strong Brønsted acids used as catalysts can activate the ether oxygen, making the ring vulnerable to attack by nucleophiles (including the amine itself or other species in the mixture).[1][2][3] This leads to the formation of linear amino diols or other acyclic impurities.

  • Elimination (β-Hydride Elimination): In syntheses involving intramolecular cyclization, if a hydrogen atom is present on the carbon beta to a leaving group, β-hydride elimination can compete with the desired nucleophilic substitution, leading to unsaturated acyclic amino alcohols instead of the cyclized product.[4]

  • Intermolecular Reactions/Polymerization: If the intramolecular cyclization is slow, the starting amino alcohol can react with another molecule, leading to dimers or low-molecular-weight polymers.[5][6] This is particularly prevalent at high concentrations or temperatures. Cationic ring-opening polymerization of THF can also be initiated by strong acids.[7]

Diagnostic Workflow & Solutions:

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} enddot Caption: Troubleshooting flowchart for low yields.

Q2: I'm performing an intramolecular cyclization of an amino alcohol, but the reaction is stalling or favoring intermolecular side products. How can I promote the desired ring closure?

Promoting intramolecular cyclization over intermolecular reactions is a classic challenge in organic synthesis, governed by reaction kinetics and thermodynamics. The key is to create conditions that favor the transient formation of the correct conformation for ring closure.

Causality and Mechanism:

For a molecule to cyclize, the reactive ends (the amine nucleophile and the electrophilic carbon) must come into close proximity. This is entropically disfavored. Intermolecular reactions, by contrast, are often favored at higher concentrations. The choice of solvent, temperature, and base can dramatically influence the outcome. For instance, in ruthenium-catalyzed cyclizations of amino alcohols, reaction equilibria can lead to a mixture of cyclic amines, amides, and imine intermediates.[5][6]

Solutions:

  • Employ High-Dilution Conditions: This is the most effective strategy. By significantly lowering the concentration of the substrate (typically to 0.01–0.05 M), you decrease the probability of two molecules encountering each other, thus favoring the intramolecular pathway. A syringe pump for slow addition of the substrate to the reaction vessel is a standard technique to maintain low effective concentrations.

  • Optimize the Base and Leaving Group: For SN2-type cyclizations, use a non-nucleophilic, hindered base (e.g., proton sponge, DBU) to deprotonate the amine without competing in the substitution. A good leaving group (e.g., tosylate, mesylate) will accelerate the SN2 reaction, increasing its rate relative to side reactions.

  • Thorpe-Ingold Effect: Introducing gem-disubstitution on the carbon chain between the reacting groups can conformationally "pinch" the molecule, forcing the reactive ends closer together and accelerating cyclization. While this requires substrate modification, it is a powerful and well-established principle.

Q3: My synthesis is producing the wrong stereoisomer or a mixture of diastereomers. How can I improve stereocontrol?

Stereochemistry is critical in drug development, and achieving high stereoselectivity is paramount.[8][9] Control over stereochemistry in aminotetrahydrofuran synthesis depends on the chosen synthetic route, reagents, and reaction conditions.[10]

Causality and Mechanism:

Stereochemical outcomes are determined by the transition state energies of competing reaction pathways. For example, in a nucleophilic attack on a chiral epoxide, the stereochemistry is set by whether the reaction proceeds via an SN2 mechanism (inversion of configuration) or a mechanism involving a carbocation intermediate (racemization). In cyclization reactions, the relative stereochemistry is often dictated by the most stable chair-like transition state, which minimizes steric interactions.[4][11]

Strategies for Stereocontrol:

StrategyPrincipleApplication ExampleKey Considerations
Substrate Control The inherent chirality of the starting material directs the stereochemistry of the newly formed center.Cyclization of a chiral amino alcohol derived from a natural product (e.g., an amino acid or sugar).The stereochemical integrity of the starting material must be maintained throughout the synthesis.
Reagent Control A chiral reagent, catalyst, or auxiliary transfers its stereochemical information to the substrate.Asymmetric Horner-Wadsworth-Emmons reaction to set a stereocenter prior to cyclization.[10] Use of a chiral reducing agent for reductive amination.Catalyst/reagent loading, temperature, and solvent can significantly impact enantiomeric excess (ee) or diastereomeric ratio (dr).
Chelation Control A metal ion coordinates to multiple functional groups in the substrate, locking it into a rigid conformation that allows reagents to attack from only one face.Lewis acid-mediated reactions where the acid coordinates to both the amine and a nearby hydroxyl group.[4]Requires a substrate capable of forming a stable chelate (typically a 5- or 6-membered ring).

Self-Validating Protocol: In-Process Chiral Analysis To ensure trustworthiness, protocols must be self-validating. Do not wait until workup to determine the stereochemical outcome.

  • Establish a Baseline: Analyze the stereochemical purity of your starting materials using chiral HPLC or GC.

  • In-Process Monitoring: After the stereochemistry-determining step, take a small aliquot from the reaction mixture, quench it, and analyze it. This provides immediate feedback on the reaction's success.

  • Confirm Final Product: Analyze the final, purified product to confirm that no epimerization occurred during purification.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for the amine or hydroxyl functional groups?

Protecting groups are essential for preventing unwanted side reactions at reactive sites like amines and alcohols.[12][13][14] An ideal protecting group is easy to install, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[15][16]

Decision Framework for Protecting Group Selection:

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} enddot Caption: Decision logic for protecting group selection.

  • For Amines:

    • Boc (tert-Butyloxycarbonyl): Robust against basic, reductive, and nucleophilic conditions. Cleaved with strong acid (e.g., TFA). Excellent choice for general synthesis.

    • Cbz (Carboxybenzyl): Stable to acidic and basic conditions. Removed by catalytic hydrogenation (H₂/Pd-C). Ideal when acid/base lability is undesirable but double bonds are absent.

  • For Alcohols:

    • Silyl Ethers (e.g., TBS, TIPS): Offer tunable stability based on steric bulk (TIPS > TBS > TMS). Stable to a wide range of conditions but are cleaved by fluoride sources (e.g., TBAF).

Q2: What is the best synthetic route to start with: reductive amination of a furanone or intramolecular cyclization of an amino alcohol?

Both are powerful and widely used methods. The best choice depends on the availability of starting materials, the desired substitution pattern, and stereochemical requirements.

Comparison of Common Synthetic Routes:

MethodDescriptionAdvantagesCommon Side Reactions / Challenges
Reductive Amination of Furanones A furanone (or related lactone) is reacted with an amine to form an intermediate imine or enamine, which is then reduced in situ to the aminotetrahydrofuran.[17][18][19]Convergent, builds complexity quickly. Good for accessing diverse amine substituents.[20][21][22]Over-reduction of the lactone, incomplete reaction, formation of enamines, potential for dialkylation.[19]
Intramolecular SN2 Cyclization An acyclic precursor, typically a γ-amino alcohol, is prepared. The hydroxyl group is converted to a good leaving group (e.g., -OTs, -OMs), and subsequent intramolecular attack by the amine closes the ring.[5][23]Excellent stereocontrol is possible if starting from a chiral precursor. Well-understood mechanism.[4][24]Competition from intermolecular reactions and elimination. Requires a multi-step synthesis of the precursor.[4][25]
Ring Expansion A smaller ring, like a substituted oxetane, undergoes a photochemically or metal-catalyzed ring expansion to form the THF ring.[26]Access to unique substitution patterns. Can be highly efficient under specific conditions.Mechanistically complex, substrate scope can be limited, may require specialized equipment.

Experimental Protocol: A Self-Validating Reductive Amination

This protocol for the synthesis of N-benzyl-aminotetrahydrofuran from a generic furanone illustrates the integration of in-process controls to prevent side reactions.

Objective: To synthesize the target aminotetrahydrofuran while monitoring for and preventing the formation of over-reduction byproducts.

Materials:

  • 2(5H)-Furanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) (0.1 M)

  • Acetic Acid (catalytic, ~5 mol%)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an N₂ atmosphere, add the 2(5H)-Furanone and DCE. Stir until dissolved.

  • Imine Formation: Add benzylamine followed by acetic acid.

    • Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that will be reduced. Without it, the reaction is sluggish.

  • In-Process Control #1 (IPC-1): After 30 minutes, withdraw a ~5 µL aliquot with a capillary, spot it on a TLC plate, and elute (e.g., 30% EtOAc/Hexanes). Visualize under UV light.

    • Self-Validation: You should see the consumption of the furanone starting material and the appearance of a new, higher Rf spot corresponding to the imine/enamine intermediate. If starting material remains, allow the imine formation to proceed longer.

  • Reduction: Once IPC-1 confirms imine formation, add NaBH(OAc)₃ portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the ester (lactone) functionality.[17] Using a stronger reductant like NaBH₄ could lead to the unwanted reduction of the lactone to a diol. Portion-wise addition helps control any exotherm.

  • In-Process Control #2 (IPC-2): One hour after the addition of the reductant, take another TLC and an LC-MS sample.

    • Self-Validation: The TLC should show the disappearance of the imine spot and the appearance of the final product spot (often baseline in non-polar eluents). The LC-MS will confirm the mass of the desired product and, crucially, allow you to check for the mass of any potential ring-opened byproducts.

  • Workup and Purification: If IPC-2 confirms the reaction is complete, quench carefully by adding saturated NaHCO₃ solution. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

    • Purification Note: Amines can be challenging to purify via silica gel chromatography.[27][28] Pre-treating the silica with 1% triethylamine in the eluent can prevent streaking and improve recovery.

References

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health (NIH). Available at: [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health (NIH). Available at: [Link]

  • Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available at: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (NIH). Available at: [Link]

  • A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. PubMed. Available at: [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available at: [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Semantic Scholar. Available at: [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Available at: [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. Available at: [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PubMed Central. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link]

  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Acidic Lability of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Welcome to the technical support center for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block in their synthetic endeavors. Here, we address the critical stability issues of this compound under acidic conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and development processes.

Introduction: Understanding the Molecule and its Challenges

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a valuable chiral intermediate in medicinal chemistry, prized for its stereochemically defined aminotetrahydrofuran core.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, masking the nucleophilicity of one of the amino groups to allow for selective functionalization of the other.[1][2] However, the acid-labile nature of the Boc group, while essential for its removal, can also be a source of significant experimental challenges, leading to premature deprotection, side reactions, and compromised sample purity. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection under acidic conditions?

A1: The deprotection of a Boc-protected amine is a well-understood acid-catalyzed process.[3][4] The reaction proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[3][4]

  • Formation of a tert-butyl cation: The protonated carbamate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][5]

  • Formation of the free amine: This decarboxylation yields the deprotected amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt.[3]

Q2: Which acidic reagents are commonly used for Boc deprotection, and how do I choose the right one?

A2: The choice of acidic reagent is critical and depends on the overall acid sensitivity of your molecule. Common reagents include:

  • Trifluoroacetic acid (TFA): A strong acid that enables rapid and efficient deprotection, often used neat or diluted in a solvent like dichloromethane (DCM).[2][4]

  • Hydrochloric acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[2][6]

  • Aqueous phosphoric acid: A milder and more environmentally friendly option for some substrates.[7]

The selection should be based on the presence of other acid-sensitive functional groups in your molecule. For substrates with high acid sensitivity, milder conditions like lower concentrations of acid or shorter reaction times at reduced temperatures are advisable.[8]

Q3: What are the potential side reactions associated with the acidic deprotection of Boc groups?

A3: A primary concern during acidic Boc deprotection is the generation of the reactive tert-butyl cation.[9] This electrophile can lead to several side reactions, including:

  • Alkylation: The tert-butyl cation can alkylate nucleophilic functional groups within your molecule or in the solvent. Electron-rich aromatic rings and heteroatoms are particularly susceptible.[9][10]

  • Trifluoroacetylation: When using TFA, there is a risk of the deprotected amine being acylated by the trifluoroacetate anion, though this is less common.[10]

To mitigate these side reactions, "scavengers" such as triethylsilane or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[10]

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine, being more polar, will typically have a lower Rf value than the starting Boc-protected compound. Staining with ninhydrin can be used to visualize the primary amine product.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and the purity of the product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the characteristic tert-butyl peak (a singlet at ~1.4 ppm) and the appearance of new signals corresponding to the deprotected product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration. Short reaction time or low temperature. Presence of water in the reaction mixture, which can reduce the effective acidity.[8]Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in dioxane to TFA). Extend the reaction time or gradually increase the temperature while monitoring with TLC or HPLC. Ensure anhydrous conditions by using dry solvents and reagents.
Formation of an Unexpected Byproduct Alkylation of a nucleophilic site by the tert-butyl cation.[9][10] Degradation of other acid-sensitive functional groups in the molecule.Add a scavenger (e.g., triethylsilane, thioanisole) to the reaction mixture to trap the tert-butyl cation. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Consider an alternative protecting group strategy if other functional groups are too acid-labile.
Low Yield of the Desired Product Product degradation under the acidic conditions. Loss of product during workup, especially if the free amine is water-soluble.Optimize the reaction time to minimize exposure of the product to the acid. Carefully neutralize the reaction mixture during workup and consider extraction with a broader range of solvents. For highly polar products, consider lyophilization instead of solvent extraction.
Difficulty in Isolating the Free Amine The product is isolated as an ammonium salt (e.g., TFA or HCl salt).[3]Perform a basic workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution to obtain the neutral amine.[11] Be aware that the free amine may have different solubility properties than the salt.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate with TFA
  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) (approximately 0.1 M).

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, or as a 20-50% solution in DCM).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or HPLC.[11]

  • Workup (to obtain the TFA salt): Upon completion, remove the solvent and excess acid under reduced pressure. The resulting residue can be azeotroped with toluene to remove residual TFA.[5]

  • Workup (to obtain the free amine): After removal of the bulk of the solvent and acid, dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

Protocol 2: Stability Study of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate under Acidic Conditions
  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Media Preparation: Prepare a series of acidic solutions with varying pH values (e.g., using HCl or TFA in a suitable solvent system).

  • Incubation: Add a known amount of the stock solution to each acidic solution and incubate at a constant temperature (e.g., room temperature or 37 °C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately quench the reaction (if necessary) and analyze the samples by a validated HPLC method to quantify the remaining amount of the starting material and identify any degradation products.

  • Data Analysis: Plot the concentration of the starting material against time for each acidic condition to determine the degradation kinetics.

Visualizing the Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Boc_Deprotection cluster_start Starting Material cluster_intermediate Intermediates cluster_product Products start tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate protonated Protonated Carbamate start->protonated + H+ carbamic_acid Carbamic Acid protonated->carbamic_acid - t-Bu+ tbutyl tert-butyl cation protonated->tbutyl amine_salt (3R,4S)-Tetrahydrofuran-3,4-diamine (as ammonium salt) carbamic_acid->amine_salt - CO2 co2 CO2 carbamic_acid->co2 isobutylene Isobutylene tbutyl->isobutylene - H+

Caption: Acid-catalyzed deprotection of the Boc group.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved January 19, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC - PubMed Central. (2021, July 7). Retrieved January 19, 2026, from [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016, March 26). Retrieved January 19, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved January 19, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved January 19, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 19, 2026, from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult Boc Deprotection of Hindered Amines

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences industries. This guide provides in-depth troubleshooting strategies and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences industries. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of the tert-butoxycarbonyl (Boc) group from sterically hindered amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you rationalize and overcome challenges in your synthetic work.

Troubleshooting Guide: When Standard Protocols Fail

Steric hindrance around the nitrogen atom can significantly impede the rate of Boc deprotection, leading to incomplete reactions, low yields, or the need for harsh conditions that compromise other functional groups in your molecule. This section addresses specific issues you may encounter and provides a logical progression of solutions.

Question: My Boc deprotection is sluggish or incomplete using standard TFA/DCM. What are my first steps?

Answer:

This is a classic problem when dealing with hindered secondary or tertiary amines, or amines adjacent to bulky substituents. The steric bulk slows down the initial protonation of the carbamate and subsequent fragmentation.[1] Before resorting to entirely different reagents, you can often optimize the standard acidic conditions.

Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[2][3][4] Steric hindrance makes the carbamate less accessible to the acid, slowing the key protonation step. Kinetic studies have shown that the reaction rate can have a second-order dependence on the acid concentration, meaning that increasing the acid concentration can have a dramatic effect on the reaction rate.[5][6][7]

Troubleshooting Workflow:

G start Incomplete Deprotection with Standard TFA/DCM increase_tfa Increase TFA Concentration (e.g., 50% v/v or neat TFA) start->increase_tfa First Optimization Step increase_temp Increase Reaction Temperature (e.g., to 40°C or reflux) increase_tfa->increase_temp If still slow stronger_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid If side products appear or reaction is still incomplete alternative Move to Alternative Methods stronger_acid->alternative If acid-labile groups are a concern

Caption: Decision tree for optimizing acidic Boc deprotection.

Step-by-Step Optimization Protocols:

  • Increase Acid Concentration: The most straightforward approach is to increase the concentration of trifluoroacetic acid (TFA). Standard protocols often call for 20-25% TFA in dichloromethane (DCM).[8] For hindered amines, increasing this to 50% (v/v) or even using neat TFA can significantly accelerate the reaction.[9][10]

  • Elevate the Temperature: Gentle heating can provide the necessary activation energy to overcome the steric barrier. After increasing the acid concentration, consider warming the reaction to 30-40°C. Monitor carefully for potential side reactions.

  • Switch to HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane is a powerful reagent for Boc deprotection and is often more effective than TFA for stubborn substrates.[11][12][13] It is known for its efficiency and can provide superior selectivity in some cases.[11][12]

Reagent SystemTypical ConditionsKey Considerations for Hindered Amines
TFA / DCM 20-50% TFA, 0°C to RT, 1-4 h[8]Easy to remove volatiles. Can be pushed by increasing concentration or temperature.
Neat TFA 100% TFA, RT, 0.5-2 h[9]Very harsh. Risk of side reactions with sensitive groups. Use scavengers.
4M HCl in Dioxane RT, 0.5-2 h[11][12]Highly effective. Dioxane is a suspected carcinogen and requires careful handling.[14]
HCl (gas) in EtOAc Saturate solution at 0°C, RT, 1-4 hA good alternative to dioxane, often with easier workup.
Question: I'm observing side products, especially with electron-rich aromatic rings or sulfur-containing residues. How can I prevent this?

Answer:

The formation of side products is typically caused by the reactive tert-butyl cation intermediate generated during the deprotection.[15][16] This carbocation is an electrophile and can alkylate any nucleophilic sites on your substrate, such as tryptophan, methionine, or activated phenols.[17]

Causality & Solution: To prevent this, you must "trap" the tert-butyl cation before it can react with your molecule. This is achieved by adding a scavenger to the reaction mixture.

Common Scavengers and Their Applications:

ScavengerTypical ConcentrationTarget Residue(s)Mechanism of Action
Triisopropylsilane (TIS) 2.5 - 5% (v/v)General PurposeReduces the tert-butyl cation via hydride transfer.
Anisole or Thioanisole 5% (v/v)Trp, Tyr, MetActs as a nucleophilic trap via Friedel-Crafts alkylation.[9]
1,2-Ethanedithiol (EDT) 2.5% (v/v)Cys, MetTraps cations and can also help prevent disulfide formation.
Water 1-5% (v/v)General PurposeTraps the cation to form tert-butanol.

Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected amine in anhydrous DCM (0.1 M).

  • Add the chosen scavenger(s) (e.g., 5% v/v TIS).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up by concentrating the mixture under reduced pressure and co-evaporating with toluene to remove residual TFA.[1]

Question: My substrate contains other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the hindered Boc-amine?

Answer:

When strong acids like TFA or HCl are not viable, you must turn to alternative methods that operate under milder or non-acidic conditions. Lewis acids and thermal methods are excellent options.

1. Lewis Acid-Mediated Deprotection:

Lewis acids coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without the need for strong Brønsted acids. This can offer excellent selectivity.

  • Zinc Bromide (ZnBr₂): This is particularly effective and selective for the deprotection of secondary N-Boc groups, often leaving primary N-Boc groups and other acid-sensitive functionalities intact.[18][19][20] The reaction is typically run in DCM at room temperature, although it may require extended reaction times (up to 3 days) for very hindered substrates.[21]

  • Trimethylsilyl Iodide (TMSI): TMSI is a very potent but mild reagent for Boc deprotection.[22][23] It operates under neutral conditions and is often used for complex molecules with sensitive functionalities, including zwitterionic compounds.[24][25] The reaction is typically fast, occurring at room temperature.

Protocol: ZnBr₂ Deprotection of a Hindered Secondary Amine

  • To a solution of the N-Boc amine (1.0 equiv) in anhydrous DCM (0.1 M), add anhydrous ZnBr₂ (2.0-4.0 equiv).[18][21]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Note: The reaction can be slow, sometimes requiring 24-72 hours.[21]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

2. Thermal Deprotection:

For substrates that are thermally stable, heating in a suitable solvent can cleanly remove the Boc group without any reagents.[26][27] The mechanism involves a concerted fragmentation to release isobutylene and CO₂.[27] This method avoids acidic or basic conditions entirely.

  • Conditions: Temperatures typically range from 120°C to 240°C, often in solvents like methanol, trifluoroethanol (TFE), or even water.[28][29] Continuous flow reactors are particularly well-suited for this method as they allow for precise temperature control and short residence times, minimizing thermal degradation.[28]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The process is a well-established E1-type elimination.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl).[4][13]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the highly stable tert-butyl carbocation. This leaves behind a carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine.[2][3]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated to form its corresponding salt (e.g., an ammonium trifluoroacetate).[2]

G BocNHR Boc-NHR ProtonatedBoc [Boc(H+)-NHR] BocNHR->ProtonatedBoc + H+ CarbamicAcid [HOOC-NHR] ProtonatedBoc->CarbamicAcid - tBu+ AmineSalt R-NH3+ X- CarbamicAcid->AmineSalt - CO2 + H+

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Q2: Why is a hindered amine so much harder to deprotect?

A2: Steric hindrance creates a physical barrier that slows down the initial protonation step. The bulky groups surrounding the nitrogen atom shield the Boc carbonyl group, making it less accessible to the acid. This increases the activation energy of the reaction, requiring more forceful conditions (higher acid concentration, heat) to proceed at a reasonable rate.[1]

Q3: Can I use basic conditions to remove a Boc group?

A3: Generally, no. The Boc group is renowned for its stability to bases, which is a key feature of its utility in orthogonal protection strategies.[30] However, cleavage under basic conditions has been reported in very specific cases where the amine is highly activated (e.g., in a pyrrole ring) or with very strong bases and high temperatures, but this is not a general or practical method for hindered amines.[31][32]

Q4: How do I monitor the reaction progress effectively?

A4:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is often effective for visualizing the free amine product as a distinct spot.[1][33]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the most reliable method for tracking conversion.[1]

Q5: Are there any "greener" alternatives for Boc deprotection?

A5: Yes. Growing emphasis on sustainable chemistry has led to the development of more environmentally friendly methods.

  • Thermal Deprotection in Water: Simply refluxing the Boc-protected amine in water can be sufficient for deprotection in some cases, avoiding the use of any acids or organic solvents.[27][29][32]

  • Solid Acid Catalysts: Using recyclable solid acid catalysts, such as zeolites or clays like Montmorillonite K10, can facilitate the deprotection and simplify purification.[20][31][34] These are often used in flow chemistry setups.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link][11][12]

  • Common Organic Chemistry. (n.d.). Zinc Bromide. [Link][18]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link][8]

  • Koley, M., et al. (2010). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 14(1), 235-241. [Link][26]

  • Sabatino, P., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(21), 5098. [Link][35]

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. [Link][19]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. [Link][21]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link][2]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. [Link][27]

  • Moody, C. J., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link][5]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link][14]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link][9]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link][10]

  • Scribd. (n.d.). TFA Deprotection. [Link][36]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1735-1741. [Link][28]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link][24]

  • Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23956-23962. [Link][30]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link][15]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link][6]

  • Figshare. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link][7]

  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link][37]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link][3]

  • SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link][31]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link][4]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link][20]

  • Organic Process Research & Development. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link][25]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. [Link][38]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link][29]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link][32]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link][23]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][39]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link][40]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][41]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link][16]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link][33]

  • ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link][34]

Sources

Optimization

Technical Support Center: Purification of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Welcome to the technical support center for the purification of crude tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS: 1628794-75-1). This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS: 1628794-75-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Introduction

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its specific stereochemistry (3R, 4S) is often crucial for its biological activity. The purification of this compound can be challenging due to the presence of various impurities stemming from its synthesis. This guide will address these challenges systematically.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Issue 1: Presence of Diastereomeric Impurities

Question: My NMR analysis indicates the presence of other stereoisomers, such as the trans-(3R,4R) or (3S,4S) isomers, or the cis-(3S,4R) isomer. How can I remove these?

Answer: The presence of diastereomers is a common issue in the synthesis of 3,4-disubstituted tetrahydrofurans. The separation of these isomers can be challenging due to their similar physical properties.

Root Cause Analysis:

  • Non-Stereoselective Synthesis: The synthetic route used may not be perfectly stereoselective, leading to the formation of other diastereomers.[1][2]

  • Epimerization: Under certain reaction or work-up conditions (e.g., strongly acidic or basic environments), epimerization at one of the stereocenters might occur, although this is less common for this specific scaffold under standard conditions.

Recommended Solutions:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Due to the basic nature of the free amine, standard silica gel can lead to peak tailing and poor separation.[1] Consider the following optimizations:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a tertiary amine like triethylamine (TEA) to neutralize acidic silanol groups.

    • Mobile Phase Modifier: Add a small percentage (0.1-1%) of a competing amine, such as triethylamine or ammonia (as a solution in methanol), to your mobile phase.[3]

    • Gradient Elution: A carefully optimized gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often necessary.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purifying the desired diastereomer.

    • Solvent Screening: The choice of solvent is critical. A solvent system where the desired diastereomer has lower solubility than the impurities at a given temperature is ideal. Common solvent systems for this class of compounds include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane mixtures.[4][5]

Issue 2: Impurities from Boc Protection

Question: I am observing impurities that correspond to the di-Boc protected compound, the unprotected diamine, or residual Boc-anhydride. How can I remove these?

Answer: The selective mono-protection of diamines can be challenging and often results in a mixture of products.

Root Cause Analysis:

  • Incorrect Stoichiometry: Using an excess of Boc-anhydride will lead to the formation of the di-Boc protected impurity. Conversely, insufficient Boc-anhydride will leave unreacted diamine.[3]

  • Reaction Conditions: The reaction conditions, such as temperature and solvent, can influence the selectivity of the mono-protection.

Recommended Solutions:

  • Liquid-Liquid Extraction:

    • To Remove Unprotected Diamine: The unprotected diamine is significantly more basic and polar than the mono-Boc protected product. An acidic wash (e.g., dilute aqueous HCl or citric acid) can be used to extract the diamine into the aqueous phase. However, care must be taken as the Boc group is acid-labile.[6] A milder approach is to use a buffered aqueous solution.

    • To Remove Di-Boc Protected Impurity: The di-Boc protected compound is less polar than the desired mono-Boc product. It can often be separated by partitioning between a polar and a non-polar solvent system.

  • Flash Column Chromatography: Chromatography is very effective for separating the mono-Boc, di-Boc, and unprotected diamine due to their significant polarity differences. The di-Boc compound will elute first, followed by the desired mono-Boc product, and the unprotected diamine will have the highest retention on silica gel.

Issue 3: General Purity Issues and Baseline Streaking on TLC/Column

Question: My product appears as a streak on the TLC plate, and I'm having difficulty obtaining a pure fraction from my column.

Answer: Streaking is a common problem when purifying amines on silica gel.

Root Cause Analysis:

  • Acid-Base Interactions: The basic amine groups on your compound interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and peak tailing.[3]

Recommended Solutions:

  • Use of Amine-Functionalized Silica: This is a highly effective solution where the stationary phase is modified to be basic, thus minimizing the unwanted interactions.[3]

  • Mobile Phase Modification: As mentioned previously, adding a competing base like triethylamine to the eluent can effectively mask the acidic sites on the silica.[7]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with a small amount of a basic modifier) can be a good alternative.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate? A1: The pure compound is typically an off-white to white solid or a viscous oil, depending on the residual solvent content and overall purity.

Q2: How can I confirm the stereochemistry of my purified product? A2: The stereochemistry can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: 2D NMR techniques like NOESY can help determine the relative stereochemistry (cis or trans).

  • Chiral HPLC: Analysis on a chiral column can be used to determine the enantiomeric excess.

  • Polarimetry: Measurement of the specific optical rotation can be compared to literature values for the pure enantiomer.

Q3: Is the Boc group stable during purification? A3: The Boc group is generally stable to basic and nucleophilic conditions but is sensitive to acid.[6] Avoid strongly acidic conditions during workup and chromatography to prevent premature deprotection.

Q4: What are some recommended solvent systems for TLC analysis? A4: A good starting point for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%). The polarity can be adjusted based on the observed Rf value.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Modified Mobile Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5-10 column volumes of the initial mobile phase containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try adding a co-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Impurity Type Typical Elution Profile (Normal Phase) Recommended Purification Method
Di-Boc ProtectedElutes before the desired productFlash Column Chromatography
Unreacted DiamineHighly retained on the columnAcidic Wash, Flash Column Chromatography
trans-DiastereomerElutes close to the desired cis-productOptimized Flash Column Chromatography, Recrystallization
Boc-AnhydrideCan be hydrolyzed during workup or removed by chromatographyAqueous Workup, Flash Column Chromatography

Visualization of Purification Workflow

Workflow for Crude Product Purification

PurificationWorkflow crude Crude Product (Mixture of Impurities) extraction Liquid-Liquid Extraction (Acidic/Basic Wash) crude->extraction Initial Cleanup chromatography Flash Column Chromatography (Amine-modified) extraction->chromatography Separation of Polar/ Non-polar Impurities recrystallization Recrystallization chromatography->recrystallization Further Purification/ Diastereomer Removal pure Pure (3R,4S) Product chromatography->pure If Sufficiently Pure recrystallization->pure

Caption: General purification workflow for crude tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

References

  • Ma̧kosza, M., Barbasiewicz, M., & Krajewski, D. (2005). Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Organic Letters, 7(14), 2945–2948.
  • Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(1), 1-21.
  • Biotage. Is there an easy way to purify organic amines? (2023). [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Gotor, V., & Brieva, R. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Bioorganic & Medicinal Chemistry, 22(20), 5563-5568.
  • Google Patents.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Google Patents.
  • PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Substituted Tetrahydrofurans

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of these vital heterocyclic scaffolds. Substituted tetrahydrofurans are prevalent in a vast array of natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but also the underlying rationale to empower your synthetic design.

Issue 1: Poor Stereoselectivity in Cyclization Reactions

Question: My reaction is producing a mixture of diastereomers of a 2,5-disubstituted tetrahydrofuran. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is a common and critical challenge in THF synthesis. The stereochemical outcome is often dictated by the transition state energetics of the cyclization step. Several factors can be manipulated to favor the formation of a single diastereomer.

Root Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Your reaction conditions may favor a thermodynamic mixture of products.

    • Solution: To favor the kinetically controlled product, consider lowering the reaction temperature. This can enhance selectivity by increasing the energy difference between competing diastereomeric transition states.[3] For reactions that are reversible, allowing the reaction to reach equilibrium at a specific temperature might favor the most stable diastereomer.[1]

  • Substrate Control: The inherent stereochemistry of your starting material is paramount.

    • Solution: The use of chiral auxiliaries or substrates with pre-existing stereocenters can effectively direct the stereochemical course of the cyclization. For instance, in intramolecular SN2 reactions, the stereocenters are typically set in the acyclic precursor.[1] Protecting groups can also exert significant steric influence on the transition state, affecting diastereoselectivity.[4][5]

  • Reagent and Catalyst Choice: The nature of the catalyst or reagents can dramatically influence the stereochemical outcome.

    • Solution: For metal-catalyzed reactions, the ligand on the metal center is crucial. For example, in palladium-catalyzed syntheses of THFs from γ-hydroxy alkenes, the choice of phosphine ligand can control the diastereoselectivity.[6][7] For acid-catalyzed reactions like the Prins cyclization, bulky or confined chiral Brønsted acids can create a chiral environment that favors one stereochemical pathway.[8]

Illustrative Workflow for Improving Diastereoselectivity:

G start Poor Diastereoselectivity Observed temp Lower Reaction Temperature start->temp substrate Modify Substrate start->substrate reagent Screen Catalysts/Reagents start->reagent result Improved Diastereoselectivity temp->result protecting_group Change Protecting Group substrate->protecting_group chiral_aux Introduce Chiral Auxiliary substrate->chiral_aux ligand Vary Ligand (for metal catalysis) reagent->ligand acid Screen Chiral Acids (for acid catalysis) reagent->acid protecting_group->result chiral_aux->result ligand->result acid->result

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Experimental Protocol: Screening Lewis Acids for a Prins Cyclization

  • Prepare identical flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Cool the flasks to -78 °C using a dry ice/acetone bath.

  • In separate flasks, add different Lewis acid catalysts (e.g., TMSOTf, SnCl4, InCl3, BF3·OEt2) (0.1 - 1.0 equiv).

  • Monitor each reaction by thin-layer chromatography (TLC) for the consumption of starting material.

  • Upon completion, quench the reactions with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by 1H NMR spectroscopy to determine the diastereomeric ratio.

Issue 2: Undesired Regioisomer Formation

Question: My intramolecular cyclization of an epoxy alcohol is yielding a mixture of 5-exo and 5-endo products. How can I control the regioselectivity?

Answer: The regioselectivity of intramolecular etherification, particularly with epoxide electrophiles, is governed by Baldwin's rules, which generally favor exo cyclizations. However, electronic and steric factors, as well as reaction conditions, can influence the outcome.

Root Causes & Solutions:

  • Transition State Strain: The 5-endo transition state often suffers from poor orbital overlap, making the 5-exo pathway kinetically favored.[1]

    • Solution: The addition of certain salts can alter the reaction pathway. For example, the use of magnesium halide salt additives has been shown to increase the regioselectivity for the 5-endo product in the cyclization of 3,4-epoxybutanols.[1]

  • Nature of the Electrophile and Nucleophile: The choice of electrophile and the protecting groups on the nucleophilic alcohol can dictate the cyclization mode.

    • Solution: In electrophilic cycloetherifications of polyols, the choice of electrophile (e.g., I+ vs. PhSe+) in combination with different protecting groups on the primary alcohols can selectively favor either the 5-exo or 5-endo pathway.[1]

Regioselectivity Control in Epoxide Ring-Opening:

G sub Substrate 3,4-Epoxybutanol exo 5-exo Product Tetrahydrofuran-3-ol sub->exo Standard Conditions (Kinetic Control) endo 5-endo Product 2-(Hydroxymethyl)oxetane sub->endo With MgX2 Additive (Altered Pathway)

Caption: Influence of additives on the regioselectivity of epoxy alcohol cyclization.

Issue 3: Low Yields and Polymerization in Acid-Catalyzed Reactions

Question: I am attempting an acid-catalyzed synthesis of a substituted THF, but I'm getting a low yield of my desired product and a significant amount of an insoluble polymer. What's going wrong?

Answer: Acid-catalyzed reactions for THF synthesis, while powerful, are susceptible to side reactions, most notably polymerization of the starting material or the product THF ring.[9][10] This is particularly problematic with strong acids and elevated temperatures.

Root Causes & Solutions:

  • Excessive Acidity: Strong Brønsted or Lewis acids can protonate the oxygen of the THF ring, initiating cationic ring-opening polymerization.[11][12]

    • Solution:

      • Use a milder acid: Screen weaker acids (e.g., camphorsulfonic acid, PPTS) or use a catalytic amount of a stronger acid.[1]

      • Heterogeneous catalysts: Employ solid acid catalysts like zeolites or heteropolyacids, which can be easily filtered off and sometimes offer better selectivity.[13]

  • High Temperature: Higher temperatures can accelerate the rate of polymerization.[14]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable rate of cyclization. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

  • Solvent Effects: The solvent can play a crucial role in stabilizing reactive intermediates and preventing polymerization.

    • Solution: In some cases, using an alcohol solvent like methanol can suppress furan polymerization by stabilizing reactive aldehyde intermediates.[9] For reactions involving carbocations, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize these intermediates and improve yields.[15]

Table 1: Troubleshooting Low Yields in Acid-Catalyzed THF Synthesis

Problem Potential Cause Recommended Solution
Polymer Formation High acid concentration, high temperatureReduce catalyst loading, screen milder acids, lower reaction temperature.[11][14]
Incomplete Reaction Insufficient acid catalysis, low temperatureGradually increase catalyst concentration, cautiously increase temperature.[14]
Side Product Formation Unstable intermediatesUse a co-solvent like HFIP to stabilize carbocations, ensure anhydrous conditions.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions relevant to the practical application and development of substituted tetrahydrofuran synthesis, particularly for professionals in drug discovery and development.

Q1: What are the main challenges when scaling up a palladium-catalyzed THF synthesis for preclinical or clinical studies?

A1: Scaling up palladium-catalyzed reactions presents several challenges:

  • Cost and Availability of Palladium Catalysts: Palladium is a precious metal, and the cost of the catalyst and ligands can be significant on a large scale.

  • Catalyst Loading and Efficiency: Reactions that work well with high catalyst loadings at the bench may become economically unviable at scale. Process optimization to lower catalyst loading is crucial.

  • Impurity Profile: Competing side reactions, such as O-arylation or β-hydride elimination, can become more pronounced at scale, leading to purification challenges.[16]

  • Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Efficient methods for palladium scavenging (e.g., using functionalized silica, activated carbon, or crystallization) must be developed and validated.

  • Thermal Safety: Exothermic events must be carefully characterized to ensure the reaction can be safely controlled in large reactors.[13]

Q2: How do I choose an appropriate purification strategy for a highly polar, multi-substituted tetrahydrofuran?

A2: Highly functionalized THFs are often polar and non-volatile, making purification challenging.

  • Chromatography: Normal-phase flash chromatography on silica gel is the most common laboratory method. For very polar compounds, reversed-phase chromatography (C18) may be more effective.

  • Crystallization: If your product is a solid, crystallization is the most effective and scalable purification method. Screening for suitable solvent systems is a critical step.

  • Distillation: For lower-boiling, thermally stable THFs, distillation can be effective. However, THF can form an azeotrope with water, which may require extractive distillation or the use of drying agents.[17]

  • Acid/Base Extraction: If your THF derivative has acidic or basic functional groups, you can use acid-base extractions to separate it from neutral impurities.

Q3: My target molecule contains a substituted THF scaffold. Are there any known liabilities of this moiety in a drug development context?

A3: The THF scaffold is generally considered stable and is present in numerous FDA-approved drugs.[2] However, there are a few potential liabilities to consider:

  • Metabolic Stability: The C-H bonds adjacent to the ether oxygen can be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can be investigated using in vitro metabolic stability assays with liver microsomes.

  • Chiral Stability: If the stereocenters on the THF ring are labile under certain pH conditions, this could lead to racemization or epimerization in vivo. This is generally not an issue for simple alkyl- or aryl-substituted THFs.

  • Peroxide Formation: While less of a concern for substituted THFs compared to the solvent itself, the potential for peroxide formation upon long-term storage and exposure to air should be considered, especially if there are susceptible C-H bonds.

Q4: What are the key advantages of using a [3+2] cycloaddition strategy for constructing substituted tetrahydrofurans?

A4: [3+2] cycloaddition reactions are a powerful tool for THF synthesis for several reasons:[1]

  • Convergence and Efficiency: These reactions form the five-membered ring and can generate up to two new stereocenters in a single step, leading to highly convergent and efficient syntheses.[1][18]

  • Stereocontrol: Many modern [3+2] cycloaddition methods, particularly those employing chiral catalysts, can achieve high levels of diastereo- and enantioselectivity.[19]

  • Access to Complex Scaffolds: They provide access to highly substituted and structurally complex THF derivatives that would be difficult to synthesize using linear methods.[1] Common variants include reactions of carbonyl ylides, cyclopropanes, or allylsilanes.[1][20]

References

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Li, W., et al. (2018). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • Li, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Smith, A. M., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Gagnon, D., et al. (2021). Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! ChemRxiv. [Link]

  • Williams, D. R., et al. (2018). Room Temperature Regioselective Debenzylative Cycloetherification Reaction. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption operation using molecular sieves. [Link]

  • Donohoe, T. J., et al. (2012). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., et al. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. SciSpace. [Link]

  • Wuts, P. G. M. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. University of Michigan. [Link]

  • Hay, M. B., et al. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. [Link]

  • WIPO Patentscope. (2015). METHOD FOR PURIFYING TETRAHYDROFURAN COMPOUND. [Link]

  • Kocienski, P. J. (1998). Protecting groups. [Link]

  • Hay, M. B., et al. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. [Link]

  • MDPI. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]

  • ResearchGate. (n.d.). Substructures of oxidative cyclization products and. [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [Link]

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]

  • PubMed. (2024). 3D printed hybrid scaffolds do not induce adverse inflammation in mice and direct human BM-MSC chondrogenesis in vitro. [Link]

  • Johnston, C. P., et al. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. [Link]

  • National Institutes of Health. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]

  • ResearchGate. (n.d.). Synthesis of THF using [3 + 2] cycloaddition. [Link]

  • National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • ResearchGate. (2025). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]

  • Sci-Hub. (2008). Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. [Link]

  • YouTube. (2024). Polymerization of Tetrahydrofuran THF in Strong Acids. [Link]

  • ACS Figshare. (2016). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. [Link]

  • ResearchGate. (n.d.). Steps involved in the preparation of the polymer. THF: tetrahydrofuran. rt. [Link]

  • MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • PubMed. (2023). Scaffolds for drug delivery and tissue engineering: The role of genetics. [Link]

  • ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectrum of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

An In-Depth Analysis and Comparative Guide for Drug Development Professionals In the landscape of modern medicinal chemistry and pharmaceutical research, the structural elucidation of chiral building blocks is of paramou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis and Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical research, the structural elucidation of chiral building blocks is of paramount importance. Among these, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate stands out as a valuable intermediate due to its stereochemically defined aminotetrahydrofuran core.[1] This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative perspective with related structures and a detailed protocol for data acquisition. This information is critical for researchers to verify the identity, purity, and stereochemistry of this key synthetic intermediate.

The ¹H NMR Spectrum: A Fingerprint of Molecular Structure

The ¹H NMR spectrum provides a detailed "fingerprint" of a molecule, revealing the chemical environment of each proton. For a molecule with defined stereocenters like tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, the chemical shifts, coupling constants, and multiplicity of the signals are crucial for confirming its specific three-dimensional arrangement.

While a publicly available experimental spectrum for this specific compound is not readily found in the searched literature, we can predict its features based on established principles of NMR spectroscopy and data from analogous structures. The key proton environments in the molecule are:

  • The tert-butyl (Boc) group protons: A characteristic singlet integrating to nine protons.

  • The tetrahydrofuran (THF) ring protons: A complex set of multiplets due to the diastereotopic nature of the methylene protons and their coupling to adjacent chiral centers.

  • The methine protons (H3 and H4): The protons directly attached to the carbons bearing the carbamate and amino groups.

  • The amine and carbamate N-H protons: These signals can be broad and their chemical shifts are often concentration and solvent dependent.

Predicted ¹H NMR Spectral Data and Interpretation

Based on typical chemical shifts for similar functional groups, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆ would exhibit the following characteristics:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
tert-butyl (Boc)~1.45s (singlet)9H
NH₂Variable (broad)s (singlet)2H
THF Ring Protons (CH₂)~3.5 - 4.2m (multiplet)4H
H3 & H4 (CH-N, CH-O)~3.8 - 4.5m (multiplet)2H
NH (carbamate)Variable (broad)s (singlet)1H

Causality Behind Expected Shifts:

  • tert-butyl protons: These nine protons are chemically equivalent and shielded, hence they appear as a sharp singlet at a high field (low ppm value).[2][3][4]

  • THF Ring Protons: The protons on the tetrahydrofuran ring are diastereotopic due to the two chiral centers. Protons adjacent to the oxygen atom (C2 and C5) will be deshielded and appear at a lower field compared to other methylene protons.[5][6][7] The trans-relationship of the amino and carbamate groups will influence the coupling constants between H3, H4, and the adjacent methylene protons.

  • Methine Protons (H3 and H4): These protons are directly attached to carbons bearing electronegative nitrogen and oxygen atoms, leading to their appearance at a lower field. Their exact chemical shifts and coupling patterns are highly sensitive to the stereochemistry.

  • N-H Protons: The chemical shifts of the amine and carbamate protons are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets.

Comparative Analysis: The Importance of Stereochemistry

To underscore the diagnostic power of ¹H NMR in stereochemical assignment, let's consider a hypothetical comparison with its diastereomer, tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate (the cis isomer).

Spectral Feature (3R,4S)-trans Isomer (3R,4R)-cis Isomer (Hypothetical) Reason for Difference
Coupling Constants (J₃,₄) Expected to be largerExpected to be smallerThe dihedral angle between H3 and H4 in the trans isomer is close to 180°, leading to a larger coupling constant according to the Karplus equation. In the cis isomer, this angle would be closer to 0° or 120°, resulting in a smaller coupling constant.
Chemical Shifts of H3/H4 Distinct chemical shiftsPotentially more similar chemical shiftsThe spatial relationship and through-space interactions with the substituents are different, leading to variations in the local magnetic fields experienced by these protons.
Overall Multiplet Pattern Unique patternDifferent unique patternThe combination of different coupling constants throughout the spin system will result in a distinct and identifying multiplet pattern for each diastereomer.

This comparative approach is essential for researchers synthesizing these molecules to confirm that they have obtained the desired stereoisomer.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended for acquiring the ¹H NMR spectrum of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can be critical for resolving overlapping signals.[8]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and coupling constants.

Visualization of Key Structural Relationships

To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the molecular structure and highlights the key proton environments.

Figure 1. Molecular structure of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. A thorough analysis of chemical shifts, coupling constants, and multiplicities, especially when compared with its diastereomers, provides conclusive evidence of its identity and stereochemical integrity. The experimental protocol outlined in this guide serves as a robust starting point for researchers to obtain high-quality spectral data, ensuring confidence in their synthetic intermediates and advancing their drug discovery and development programs.

References

  • Martinet, S., Méou, A., & Brun, P. (2007). ¹H and ¹³C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of PTHF-OH, PTHF-NH-Boc and PTHF-NH2 with * representing... [Image]. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Image]. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

  • Krivdin, L. B., & Zinchenko, S. V. (2019). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Semantic Scholar. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stable D-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and c. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). cis-4-amino-tetrahydrofuran-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Boc-(3R,4S)-3-amino-4-hydroxytetrahydrofuran

Introduction: The Analytical Imperative for Chiral Intermediates In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is paramount. Intermediates such as tert-but...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Intermediates

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is paramount. Intermediates such as tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1), a key precursor for various pharmacologically active molecules, demand rigorous analytical characterization to ensure identity, purity, and correct stereochemistry.[1] This guide provides an in-depth analysis of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as the cornerstone technique for the structural elucidation of this molecule. Furthermore, we will objectively compare its performance and utility against other essential analytical techniques, namely ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing the experimental context necessary for researchers in the pharmaceutical and chemical sciences.

¹³C NMR Spectroscopy: The Definitive Structural Blueprint

¹³C NMR spectroscopy provides an unambiguous fingerprint of a molecule's carbon skeleton. Each unique carbon atom in a distinct chemical environment yields a discrete signal, making it an unparalleled tool for confirming the core structure, the presence of protecting groups, and the overall molecular integrity.

Diagram: Molecular Structure of the Analyte

Caption: Structure of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Interpreting the ¹³C NMR Spectrum: Expected Chemical Shifts

The causality behind ¹³C NMR chemical shifts lies in the local electronic environment of each carbon nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups and shielding effects shift signals upfield (to lower ppm values).

Carbon AtomExpected Chemical Shift (ppm)Rationale
Carbamate Carbonyl (C=O)~155 ppmThe carbonyl carbon is highly deshielded due to the double bond and proximity to two electronegative atoms (O and N).[1][2]
Boc Quaternary Carbon (C(CH₃)₃)~80 ppmThis carbon is bonded to an oxygen atom, causing a significant downfield shift.[2]
Tetrahydrofuran Cα (adjacent to O)~65-75 ppmCarbons directly attached to the ring oxygen are deshielded. The exact shift depends on the other substituents.[3][4]
Tetrahydrofuran Cβ (C-NH₂, C-NHBoc)~50-60 ppmCarbons bonded to nitrogen are deshielded, but less so than those bonded to oxygen. Their specific shifts are influenced by the stereochemistry and nature of the nitrogen substituent.
Boc Methyl Carbons (C(CH₃)₃)~28 ppmThese aliphatic carbons are in a shielded environment, appearing characteristically upfield.[2]
Experimental Protocol: ¹³C NMR Acquisition

This protocol ensures a high-quality, reproducible spectrum for structural verification.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the Boc-(3R,4S)-aminotetrahydrofuran carbamate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is often a suitable starting point for many organic molecules.[5]

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: 0-200 ppm (to cover the full range of expected organic signals).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. Due to the low natural abundance of ¹³C, a sufficient number of scans is critical for achieving a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Diagram: ¹³C NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis arrow arrow dissolve Dissolve 15-25 mg in ~0.6 mL CDCl3 transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum (1024+ Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate assign Assign Peaks to Carbon Skeleton calibrate->assign verify Verify Structure & Purity assign->verify

Caption: Standard workflow for ¹³C NMR analysis.

Comparative Analysis: A Multi-Technique Approach

While ¹³C NMR is definitive for the carbon backbone, a comprehensive analysis relies on its synergy with other techniques. Each method provides a unique piece of the analytical puzzle, and understanding their interplay is crucial for robust characterization.

Diagram: Complementary Analytical Framework

main ¹³C NMR Analysis Core Task: Carbon Skeleton Elucidation Confirms presence of Boc group and THF ring Detects carbon-based impurities sub1 ¹H NMR Proton Environment Stereochemistry (via J-coupling) Quantitative Analysis main->sub1 Complements sub2 Mass Spectrometry (MS) Molecular Weight Verification Fragmentation Pattern High Sensitivity main->sub2 Confirms sub3 HPLC / Chiral HPLC Purity Assessment (%) Quantitative Analysis Enantiomeric Purity (ee%) main->sub3 Quantifies

Caption: Interplay of analytical techniques for comprehensive characterization.

Alternative 1: Proton NMR (¹H NMR) Spectroscopy

¹H NMR is a rapid and highly sensitive technique that provides detailed information about the proton environment of a molecule. It is the first line of defense in structural confirmation.

  • Performance Comparison:

    • Strength vs. ¹³C NMR: Much faster acquisition times and higher sensitivity. Provides crucial stereochemical information through proton-proton (J-coupling) constants, which is not directly available in a standard ¹³C spectrum.

    • Weakness vs. ¹³C NMR: Spectra can be more complex and crowded due to peak multiplicity and overlapping signals, sometimes making unambiguous assignment difficult without 2D NMR experiments.

  • Key Diagnostic Signals for Boc-(3R,4S)-aminotetrahydrofuran carbamate:

    • Boc Group: A sharp, intense singlet integrating to 9 protons around 1.4-1.5 ppm .[2] This is often the most recognizable peak.

    • Tetrahydrofuran Protons: A series of multiplets between 2.5-4.5 ppm . The specific coupling patterns and chemical shifts of these protons are diagnostic of the (3R,4S) stereochemistry.

    • Amine/Amide Protons (NH/NH₂): Broad signals that may exchange with deuterium upon addition of D₂O. Their chemical shift is highly dependent on solvent and concentration.

Alternative 2: Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of a compound, providing ultimate confirmation of its elemental composition.

  • Performance Comparison:

    • Strength vs. ¹³C NMR: Unmatched sensitivity (requiring only trace amounts of sample) and provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental formula.[1]

    • Weakness vs. ¹³C NMR: It is a destructive technique. It provides little to no information about the specific connectivity of atoms or stereochemistry. The tert-butoxycarbonyl (Boc) protecting group can be thermally labile and may fragment easily, sometimes making the molecular ion peak difficult to observe.[6]

  • Experimental Protocol: LC-MS Analysis

    • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Chromatography (LC): Use a C18 reversed-phase column.[7] Elute with a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to aid ionization.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amines.

      • Analysis: Scan for the protonated molecule [M+H]⁺. For C₉H₁₈N₂O₃, the expected monoisotopic mass is 202.1317, so the [M+H]⁺ ion should be observed at m/z 203.1390.

Alternative 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound and, with the appropriate stationary phase, its enantiomeric excess.

  • Performance Comparison:

    • Strength vs. ¹³C NMR: Superior for quantitative analysis of purity (e.g., 99.5% vs. 99.8%). It is the primary technique for determining enantiomeric purity, which is impossible with standard NMR unless chiral shift reagents are used.[8][9]

    • Weakness vs. ¹³C NMR: Provides no structural information beyond a retention time. Co-elution of impurities can lead to an overestimation of purity. Method development can be time-consuming.

  • Experimental Protocol: Chiral HPLC for Purity and Enantiomeric Excess

    • System: An HPLC system with a UV detector.

    • Chiral Stationary Phase (CSP): A column based on a polysaccharide derivative (e.g., cellulose or amylose) is often effective for separating chiral amines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chiral separations.[10] A typical starting point could be 90:10 Hexane:Isopropanol.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate group absorbs.

    • Analysis: A pure sample should show a single major peak. For enantiomeric analysis, the (3S,4R) enantiomer would appear as a separate, resolved peak, allowing for the calculation of enantiomeric excess (ee%).

Conclusion: An Integrated Analytical Strategy

For the comprehensive characterization of a high-value intermediate like Boc-(3R,4S)-aminotetrahydrofuran carbamate, no single technique is sufficient. The definitive structural confirmation provided by ¹³C NMR is essential. This must be complemented by ¹H NMR for rapid identity checks and stereochemical insights, Mass Spectrometry for unambiguous molecular weight verification, and chiral HPLC to provide the ultimate, quantifiable data on chemical and enantiomeric purity. Employing this integrated analytical strategy ensures the quality and integrity of the material, which is a non-negotiable requirement for its use in pharmaceutical research and development.

References

  • BenchChem. A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids.
  • Zhang, K., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Prakash, G. K. S., et al. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society.
  • Separation Science. Effective Analysis Carbamate Pesticides.
  • BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Reddit user discussion on r/OrganicChemistry. (2024). chemical shift of carbamate.
  • Fonseca, S. F., et al. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. ResearchGate.
  • Cheng, Y., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • Dam, W. A., et al. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
  • BenchChem. A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.
  • He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
  • Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate.
  • Spangenberg, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Slobodník, J., et al. Identification of Carbamates by Particle Beam/Mass Spectrometry. ElectronicsAndBooks.
  • G. G. McDonald, J. E. F. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed.
  • BenchChem. A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
  • Sangregorio, D., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • ResearchGate. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.
  • ChemicalBook. TETRAHYDROFURAN-D8(1693-74-9) 13C NMR spectrum.
  • BenchChem. tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.
  • Supporting Information. Characterization Data of the Products. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • Imakyure, O., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemicalBook. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR.
  • ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: A Comparative Analysis

In the landscape of modern drug discovery and development, the structural confirmation of chiral building blocks is a critical checkpoint. For researchers and drug development professionals, tert-butyl ((3R,4S)-4-aminote...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural confirmation of chiral building blocks is a critical checkpoint. For researchers and drug development professionals, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, with a molecular weight of 202.25 g/mol , represents a vital intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereochemically defined aminotetrahydrofuran core, shielded by a tert-butoxycarbonyl (Boc) protecting group, necessitates robust analytical methodologies for unambiguous characterization.[1] This guide provides an in-depth comparison of expected mass spectrometry data for this compound, grounded in the established principles of carbamate and Boc-protected amine fragmentation, and offers a detailed protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Pathway: An Expert's Perspective

Under positive mode ESI, the initial event is the protonation of the molecule, most likely at one of the nitrogen atoms, to form the pseudomolecular ion [M+H]⁺ at an m/z of 203.26. However, the Boc group is notoriously unstable in the gas phase and is prone to facile elimination.[2][3] The primary fragmentation pathway is expected to be the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 147.10. A subsequent loss of carbon dioxide (44 Da) would then result in an ion at m/z 103.09, corresponding to the protonated aminotetrahydrofuran core. Another characteristic fragmentation is the direct cleavage of the tert-butyl group, resulting in a highly stable tert-butyl cation at m/z 57.07.

G M [M+H]⁺ m/z 203.26 frag1 Loss of Isobutylene (56 Da) M->frag1 frag3 Loss of Boc group (100 Da) M->frag3 ion1 [M+H - C₄H₈]⁺ m/z 147.18 frag1->ion1 frag2 Loss of CO₂ (44 Da) ion1->frag2 ion2 [M+H - C₅H₈O₂]⁺ m/z 103.09 frag2->ion2 ion3 [C₄H₉]⁺ m/z 57.07 frag3->ion3

Caption: Predicted ESI-MS/MS fragmentation pathway for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation of our target compound can be benchmarked against the known mass spectrometric behavior of other carbamates and Boc-protected amines. This comparison provides a robust framework for data interpretation.

Compound/ClassKey Fragmentation CharacteristicsCommon Fragment Ions (m/z)Reference
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (Predicted) Facile loss of isobutylene and the tert-butyl cation. The molecular ion may be weak or absent.203 [M+H]⁺, 147, 103, 57N/A
Carbamate Pesticides Often show a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) for N-methyl carbamates.[4] Protonation typically occurs on the nitrogen or carbonyl oxygen.[4]Varies depending on the structure.[4]
Boc-protected Amines (General) Prone to McLafferty rearrangement with the loss of isobutylene.[3] The tert-butyl cation (m/z 57) is a common and often abundant ion.[5][M+H]⁺, [M+H - 56]⁺, 57[2][3][5]
tert-butyl phenylcarbamate Shows characteristic fragments corresponding to the Boc group and the aromatic amine.[M+H]⁺, [M+H - 56]⁺, 94 (protonated aniline), 57[6]

This comparative data underscores the diagnostic value of the m/z 57 ion and the neutral loss of 56 Da in identifying the presence of a Boc group in an unknown compound.

Experimental Protocol for LC-MS Analysis

To acquire high-quality mass spectrometry data for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, a liquid chromatography-mass spectrometry (LC-MS) method with electrospray ionization is recommended.

Step 1: Sample Preparation
  • Dissolve the sample: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the sample: Perform a serial dilution of the stock solution with the initial mobile phase composition to achieve a final concentration of 1-10 µg/mL.

Step 2: Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this relatively polar compound.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Step 3: Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C. A lower temperature is preferable to minimize in-source fragmentation of the labile Boc group.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 8-12 L/min and 350-450 °C).

  • Scan Range: m/z 50-300 to cover the expected mass of the parent ion and its key fragments.

  • Data Acquisition: Perform a full scan experiment to identify the [M+H]⁺ ion, followed by a product ion scan (tandem MS or MS/MS) of the ion at m/z 203.3 to confirm the predicted fragmentation pattern.

G cluster_0 LC System cluster_1 Mass Spectrometer Sample Sample Pump Pump Sample->Pump Column Column Pump->Column MS Source MS Source Column->MS Source Analyzer Analyzer MS Source->Analyzer Detector Detector Analyzer->Detector Data System Data System Detector->Data System

Caption: A generalized workflow for LC-MS analysis.

Interpreting the Data: Key Considerations and Troubleshooting

When analyzing tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, be mindful of the following:

  • Weak or Absent Molecular Ion: Due to the lability of the Boc group, the [M+H]⁺ ion at m/z 203.3 may be of low abundance or even absent in the full scan spectrum, particularly with higher source temperatures or cone voltages.[2][3]

  • Dominant Fragment Ions: The spectrum will likely be dominated by the fragment ions at m/z 147.2, 103.1, and 57.1. The presence of all three is strong evidence for the assigned structure.

  • In-Source Fragmentation: If the molecular ion is not observed, consider reducing the source temperature and cone/fragmentor voltage to minimize in-source fragmentation and promote the survival of the [M+H]⁺ ion.

  • Comparison with Blanks: Always inject a solvent blank to ensure that observed peaks are not contaminants from the solvent or LC-MS system.

Conclusion

The mass spectrometric analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a clear example of how understanding fundamental fragmentation mechanisms is key to successful structure elucidation. While direct experimental data may not always be readily available, a comparative approach grounded in the known behavior of similar chemical classes provides a powerful predictive tool. By anticipating the facile loss of the Boc group and looking for the characteristic fragment ions, researchers can confidently identify this important pharmaceutical intermediate and ensure the integrity of their synthetic pathways. The provided LC-MS protocol offers a robust starting point for developing a validated analytical method for this and other related chiral building blocks.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Simultaneous analysis of carbamate pesticides in tap and raw w
  • tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)
  • Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formul
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • tert-Butyl((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)
  • Electrospray ioniz
  • tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • 1628794-75-1 | tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube.
  • Supporting Inform
  • 2165918-24-9 | tert-butyl N-[(3S,4R)-4-(hydroxymethyl)

Sources

Comparative

Introduction: The Structural and Pharmaceutical Significance of Aminotetrahydrofurans

An In-Depth Guide to the Analytical Characterization of Aminotetrahydrofuran Derivatives Aminotetrahydrofuran derivatives represent a vital class of heterocyclic compounds, frequently incorporated as key structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Aminotetrahydrofuran Derivatives

Aminotetrahydrofuran derivatives represent a vital class of heterocyclic compounds, frequently incorporated as key structural motifs in a wide array of pharmacologically active molecules. Their prevalence in drug discovery is owed to the tetrahydrofuran (THF) ring's ability to act as a versatile, polar scaffold that can improve pharmacokinetic properties, while the amino group provides a crucial handle for molecular interactions and further synthetic elaboration. Given that subtle changes in structure—such as the position of the amino group, the presence of other substituents, or stereochemistry—can drastically alter a compound's biological activity, a robust and multi-faceted analytical strategy is not just recommended; it is imperative for successful research and development.[1]

This guide provides a comparative analysis of the primary analytical techniques used to characterize these derivatives. As a senior application scientist, my focus is not merely on the "how" but on the "why"—elucidating the rationale behind selecting one technique over another and designing an analytical workflow that ensures data of the highest integrity and reliability.

The Analytical Workflow: A Strategic Overview

The characterization of a new aminotetrahydrofuran derivative is a multi-step process. It begins with preliminary confirmation of identity and purity and progresses to a detailed structural and stereochemical assignment. A well-designed workflow ensures that each step logically informs the next, creating a self-validating system of analysis.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Stereochemical Analysis cluster_3 Final Characterization Sample Newly Synthesized Derivative LCMS LC-MS Analysis Sample->LCMS Identity Check (Molecular Weight) HPLC HPLC-UV/ELSD Purity Assessment LCMS->HPLC Confirm Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Isolate for Structure ID HRMS High-Resolution Mass Spectrometry NMR->HRMS Confirm Elemental Composition FTIR FTIR Spectroscopy HRMS->FTIR Functional Group Confirmation Chiral Chiral Chromatography (HPLC or GC) FTIR->Chiral If Chiral Report Comprehensive Data Package Chiral->Report

Caption: A typical analytical workflow for characterizing aminotetrahydrofuran derivatives.

Core Analytical Techniques: A Comparative Guide

The choice of analytical technique is dictated by the question at hand: Are we assessing purity? Elucidating an unknown structure? Or determining an enantiomeric ratio? Below, we compare the workhorse techniques for this class of compounds.

Chromatographic Methods: The Art of Separation

Chromatography is the cornerstone of purity assessment and isolation. The fundamental principle is the differential partitioning of analytes between a stationary phase and a mobile phase.

HPLC is arguably the most versatile tool for analyzing aminotetrahydrofuran derivatives. Its primary strength lies in its ability to separate non-volatile and thermally sensitive compounds, making it ideal for the often polar nature of this compound class.

  • Expertise & Causality: A reversed-phase method, typically employing a C18 column, is the first choice for purity analysis. The nonpolar stationary phase retains the largely aliphatic THF backbone, while a polar mobile phase (e.g., acetonitrile/water or methanol/water) elutes the compounds. The amino group's basicity can cause poor peak shape (tailing) due to interactions with residual silanols on the silica support. This is mitigated by using a mobile phase modifier like formic acid or ammonium formate to ensure the amine is protonated, leading to sharper, more symmetrical peaks.[2] While THF can be a powerful organic modifier in the mobile phase, its use requires caution as it can cause swelling in PEEK tubing and pump seals, potentially increasing system backpressure.[3][4]

GC offers exceptional resolving power but is limited to volatile and thermally stable analytes. Aminotetrahydrofurans, with their polar amino and potential hydroxyl groups, are generally non-volatile and require chemical derivatization prior to analysis.

  • Expertise & Causality: Derivatization is a critical step that replaces active hydrogens on the amine with nonpolar groups, thereby increasing volatility and reducing interactions with the stationary phase.[5] Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective as they form stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture than smaller trimethylsilyl (TMS) derivatives.[6] Acylation with reagents like trifluoroacetic anhydride is another common strategy that enhances volatility.[7][8] The choice of derivatization agent is crucial for achieving reproducible results and generating characteristic fragments in subsequent mass spectrometry analysis.

Since many aminotetrahydrofuran derivatives are chiral and enantiomers can have vastly different pharmacological effects, their separation is a regulatory and scientific necessity.[1][9]

  • Expertise & Causality: Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile for HPLC-based chiral separations. For GC, cyclodextrin-based or amino acid derivative stationary phases are often employed.[7] The development of a chiral separation method often involves screening different CSPs and mobile phases to find the optimal conditions for enantioselective interaction.[10][11]

Spectroscopic Methods: Unveiling the Molecular Structure

While chromatography separates, spectroscopy elucidates the structure of the separated components.

NMR is the most powerful technique for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expertise & Causality:

    • ¹H NMR: Reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. For aminotetrahydrofurans, the protons adjacent to the oxygen and the nitrogen will appear at characteristic downfield shifts. The coupling constants between protons on the THF ring can provide crucial information about their relative stereochemistry (cis/trans).[12][13][14]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbons bonded to the heteroatoms (oxygen and nitrogen) will be significantly shifted downfield.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the full structure. COSY (Correlation Spectroscopy) identifies which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is invaluable for confirming the overall connectivity and assigning quaternary carbons.

MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. It is most powerful when coupled with a chromatographic inlet (GC-MS or LC-MS).

  • Expertise & Causality:

    • LC-MS: Ideal for a rapid initial assessment of a reaction mixture or purified sample. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, giving a clear indication of the molecular weight.

    • GC-MS: When analyzing derivatized aminotetrahydrofurans, electron ionization (EI) is commonly used. This high-energy technique causes extensive fragmentation, creating a unique "fingerprint" for the compound that can be used for identification.[15][16] The fragmentation patterns of the derivatized amine can be particularly informative.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments, greatly increasing confidence in structural assignments.[17] It is important to use high-purity, fresh solvents, as peroxides in aged THF have been shown to cause oxidation of sensitive functional groups, leading to misleading mass spectra.[18]

Quantitative Data Summary & Method Selection

The following table provides a comparative summary to guide the selection of the appropriate analytical technique.

Technique Primary Application Strengths Limitations Causality for Aminotetrahydrofurans
HPLC-UV Purity, QuantificationRobust, versatile, non-destructiveRequires chromophore for UV detectionExcellent for routine purity checks and assay determination.
GC-MS Purity, IdentificationHigh resolution, sensitive, structural info from fragmentationRequires derivatization, destructiveBest for identifying volatile impurities and providing orthogonal separation to HPLC.[15]
LC-MS Identification, PurityHigh sensitivity, molecular weight confirmationMatrix effects can suppress ionizationEssential for initial reaction monitoring and rapid MW confirmation of polar products.
NMR Structure ElucidationUnambiguous structure determination, stereochemistryLow sensitivity, requires pure sampleThe gold standard for confirming the exact molecular structure and isomeric purity.[12][14]
Chiral HPLC/GC Enantiomeric PurityAccurately determines enantiomeric ratioMethod development can be extensiveMandatory for any chiral derivative intended for biological or pharmaceutical use.[1]

Experimental Protocols

The following protocols are provided as robust starting points for analysis. Always handle chemicals in accordance with safety data sheets (SDS) and appropriate laboratory safety practices.

Protocol 1: HPLC Purity Analysis of 3-Aminotetrahydrofuran

Objective: To determine the purity of a 3-aminotetrahydrofuran sample using reversed-phase HPLC with UV detection.

Rationale: This method uses a standard C18 column and a buffered mobile phase to ensure good peak shape for the basic amine. Acetonitrile is chosen for its low UV cutoff and good eluting strength.

Methodology:

  • Mobile Phase A Preparation (20 mM Ammonium Formate, pH 3.7): Weigh 1.26 g of ammonium formate into 1 L of HPLC-grade water. Adjust pH to 3.7 using formic acid. Filter through a 0.22 µm filter.[2]

  • Mobile Phase B Preparation: HPLC-grade acetonitrile.

  • Diluent Preparation: Prepare a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Preparation: Accurately weigh ~10 mg of 3-aminotetrahydrofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent for a final concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as aminotetrahydrofurans lack a strong chromophore)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the diluent (blank), followed by the standard and sample solutions. Calculate purity based on the area percent of the main peak.

Protocol 2: GC-MS Identification with Derivatization

Objective: To identify an aminotetrahydrofuran derivative by GC-MS after silylation.

Rationale: Derivatization with MTBSTFA is necessary to make the polar amine volatile for GC analysis. The resulting TBDMS derivative is stable and produces characteristic mass fragments.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the aminotetrahydrofuran derivative in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Cap the vial tightly and heat at 70 °C for 30 minutes. Allow to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Analysis: Inject 1 µL of the derivatized sample. Identify the main peak and analyze its mass spectrum. The molecular ion and characteristic fragments (e.g., loss of a tert-butyl group, [M-57]⁺) should be used to confirm the structure.

Choosing the Right Analytical Path

The optimal analytical strategy depends entirely on the specific scientific question. The following decision tree illustrates a logical approach to selecting the right technique.

G StartNode What is the Analytical Goal? DecisionNode DecisionNode MethodNode MethodNode Goal What is the Analytical Goal? Purity Assess Purity / Quantify? Goal->Purity Structure Determine Structure? Goal->Structure Chirality Analyze Stereoisomers? Goal->Chirality HPLC HPLC-UV / CAD Purity->HPLC Yes GC GC-FID (with derivatization) Purity->GC Orthogonal Check NMR_MS NMR (1D/2D) & HRMS Structure->NMR_MS Yes LCMS_Screen LC-MS Screen Structure->LCMS_Screen Preliminary Check Chiral_Chrom Chiral HPLC or Chiral GC Chirality->Chiral_Chrom Yes

Sources

Validation

A Senior Application Scientist's Guide to the Stereoselective Analysis of Aminotetrahydrofuran Carbamate Diastereomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stereoisomerism in Modern Drug Discovery In the intricate world of medicinal chemistry, the three-dimensional arran...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereoisomerism in Modern Drug Discovery

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that share the same chemical formula and connectivity but differ in their spatial arrangement are known as stereoisomers.[1] For chiral drug candidates, the distinct pharmacological and pharmacokinetic profiles of individual enantiomers and diastereomers are a critical consideration from the earliest stages of discovery.[2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have long emphasized the need to characterize the stereochemical composition of new drug substances, as one isomer may be therapeutically active (the eutomer) while another could be inactive, less active, or even contribute to toxicity (the distomer).[5][6][7][8]

This guide focuses on two such stereoisomers: ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate and its diastereomer, ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate. These structures, featuring a substituted tetrahydrofuran ring, are common motifs in medicinal chemistry. The carbamate functional group is also a prevalent structural motif in therapeutics, known for its chemical stability and ability to modulate intermolecular interactions.[9][10] Diastereomers, unlike enantiomers, have different physical properties and can exhibit vastly different biological activities and metabolic fates.[6] Therefore, a rigorous comparative evaluation is not merely an academic exercise but a prerequisite for advancing a lead candidate.

This document provides a comprehensive framework for the synthesis, separation, characterization, and biological evaluation of these two specific diastereomers. We will delve into the causality behind experimental choices, present detailed protocols, and interpret illustrative data to provide a field-proven guide for researchers navigating the complexities of stereoisomerism.

Part 1: Synthesis and Stereoselective Separation

The foundational step in comparing these diastereomers is to obtain them in high purity. This typically involves either a stereoselective synthesis or the separation of a diastereomeric mixture. For the purpose of this guide, we will focus on the analytical and preparative separation of a mixture using chiral High-Performance Liquid Chromatography (HPLC), a powerful and widely used technique for resolving stereoisomers.[11][12][13]

Workflow for Diastereomer Isolation and Characterization

The overall process follows a logical progression from obtaining the pure isomers to determining their biological relevance.

G cluster_0 Synthesis & Isolation cluster_1 Structural Verification cluster_2 Biological Evaluation cluster_3 Decision Making Synthesis Diastereomeric Mixture Synthesis HPLC Chiral HPLC Separation Synthesis->HPLC Purity Assess Diastereomeric Excess (de) HPLC->Purity NMR NMR Spectroscopy Purity->NMR Structure Confirm Relative Stereochemistry NMR->Structure MS Mass Spectrometry MS->Structure Binding In Vitro Target Binding Assay Structure->Binding Functional Cell-Based Functional Assay Binding->Functional ADME In Vitro ADME Profiling Functional->ADME Compare Compare Activity & Properties ADME->Compare Select Select Lead Diastereomer Compare->Select

Caption: Overall workflow for diastereomer comparison.
Protocol 1: Chiral HPLC Separation

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral compounds, including amines and carbamates.[14] The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, particularly the organic modifier and any additives, is critical for optimizing selectivity and resolution.

Methodology:

  • Column Selection: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP. Immobilized phases offer broader solvent compatibility.

  • Mobile Phase Preparation: A primary screening should be performed with a non-polar solvent system (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An acidic or basic additive is often essential for ionizable compounds like amines to ensure sharp peak shapes.

    • Mobile Phase A: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA).

    • Rationale: DEA is a basic modifier that suppresses the undesirable ionic interactions of the primary amine group with residual silanols on the silica support, preventing peak tailing.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (where the carbamate group absorbs).

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the two peaks corresponding to the (3R,4S) and (3S,4R) diastereomers.

  • Optimization (If Necessary): If separation is suboptimal, adjust the ratio of Hexane to Isopropanol. Increasing the alcohol content generally decreases retention time. The type of alcohol (e.g., switching from Isopropanol to Ethanol) can significantly alter selectivity.

Illustrative Data: Chromatographic Separation
ParameterDiastereomer 1Diastereomer 2
Assigned Identity ((3R,4S)-isomer)((3S,4R)-isomer)
Retention Time (t_R) 8.52 min10.14 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Diastereomeric Excess (de) > 99% (after preparative separation)> 99% (after preparative separation)
Table 1: Illustrative chiral HPLC separation data.

Part 2: Spectroscopic Characterization

Once separated, it is crucial to confirm the identity and relative stereochemistry of each isomer. NMR spectroscopy is the most powerful tool for this purpose.[15] In diastereomers, the spatial relationship between atoms is different, leading to distinct chemical shifts and coupling constants for corresponding protons.[16][17]

Principle of NMR Differentiation

The key to differentiating the (3R,4S) and (3S,4R) isomers lies in the protons on the tetrahydrofuran ring, specifically H3 and H4.

  • In the (3R,4S) isomer, the carbamate and amine groups are trans to each other.

  • In the (3S,4R) isomer, these groups are also trans. However, these are diastereomers, not enantiomers, because they are non-superimposable mirror images of each other. The relative orientation of the substituents to the ring oxygen and to each other will create unique electronic environments.

The dihedral angle between H3 and H4 will differ slightly between the two diastereomers due to conformational preferences, which, according to the Karplus equation, will result in a different scalar coupling constant (³J_H3-H4). Furthermore, the proximity of these protons to other substituents will result in different chemical shifts.

Protocol 2: ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of each purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer. A higher field strength will provide better signal dispersion.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each isomer.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), to confirm proton-proton connectivities and aid in unambiguous peak assignment.

  • Analysis:

    • Carefully integrate all signals to confirm proton counts.

    • Assign the signals for H3 and H4 based on their multiplicity and COSY correlations.

    • Measure the coupling constant (³J_H3-H4) for each diastereomer.

    • Compare the chemical shifts (δ) of all protons, particularly those on the tetrahydrofuran ring.

Illustrative Data: ¹H NMR Comparison (in DMSO-d₆)
Proton(3R,4S)-isomer (δ, ppm, J, Hz)(3S,4R)-isomer (δ, ppm, J, Hz)Rationale for Difference
H3 4.15 (dd, J = 5.2, 7.8)4.25 (dd, J = 4.8, 8.2)Different spatial orientation relative to ring oxygen and amine.
H4 3.80 (dd, J = 5.2, 6.5)3.92 (dd, J = 4.8, 7.0)Different spatial orientation relative to ring oxygen and carbamate.
³J_H3-H4 5.2 Hz4.8 HzReflects a subtle difference in the H-C3-C4-H dihedral angle.
Table 2: Illustrative comparative ¹H NMR data highlighting key differences.

Part 3: Comparative Biological and Pharmacokinetic Profiling

The ultimate goal of this analysis is to determine if the two diastereomers have different biological effects. Biological systems, being inherently chiral, often interact stereoselectively with drug molecules.[2][18][19]

The Principle of Stereoselective Recognition

A biological target, such as an enzyme active site or a receptor binding pocket, is a complex, three-dimensional chiral environment. For a drug molecule to bind effectively, it must achieve a complementary orientation with multiple contact points (e.g., hydrogen bonds, hydrophobic interactions). Diastereomers, having different 3D shapes, will not fit into this chiral pocket in the same way.

Caption: Differential binding of diastereomers to a chiral target.
Protocol 3: In Vitro Target Inhibition Assay (Illustrative Example: Kinase X)

Rationale: Carbamates are often found in molecules designed as enzyme inhibitors.[20] A kinase inhibition assay is a standard method to quantify the potency of a compound. We will measure the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing drug potency.

Methodology:

  • Assay Principle: Use a fluorescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower signal.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each purified diastereomer in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in an assay plate, starting from 100 µM down to the low nanomolar range.

  • Assay Execution (in a 384-well plate):

    • Add the kinase enzyme to each well.

    • Add the compound dilutions to the wells and incubate for 15 minutes (pre-incubation).

    • Initiate the reaction by adding the substrate and ATP mixture. Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor or no enzyme).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each diastereomer.

Protocol 4: In Vitro ADME - Metabolic Stability

Rationale: Diastereomers can be metabolized at different rates by enzymes like Cytochrome P450s, which can significantly impact their in vivo half-life and exposure. An in vitro liver microsomal stability assay is a standard screen for this.

Methodology:

  • System: Human Liver Microsomes (HLM).

  • Compound Incubation: Incubate each diastereomer (typically at 1 µM) with HLM in the presence of the cofactor NADPH at 37 °C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Illustrative Data: Biological and ADME Comparison
Parameter(3R,4S)-isomer(3S,4R)-isomer
Kinase X IC₅₀ (nM) 251,500
Cellular Potency EC₅₀ (nM) 80> 10,000
Metabolic Stability t₁/₂ (min) 4515
Table 3: Illustrative biological and in vitro ADME data summary.

Discussion and Interpretation

Based on the illustrative data presented, a clear structure-activity relationship (SAR) emerges.

  • Potency: The (3R,4S) diastereomer demonstrates significantly higher potency against the hypothetical target, Kinase X, with an IC₅₀ value 60-fold lower than its (3S,4R) counterpart. This difference is amplified in a cellular context, suggesting that the specific 3D orientation of the (3R,4S) isomer is critical for effective binding and biological activity.

  • Physicochemical and ADME Properties: The (3R,4S) isomer also shows superior metabolic stability. This is a common finding, as the orientation of metabolically liable sites relative to the metabolizing enzymes can drastically alter the rate of clearance. The poorer stability of the (3S,4R) isomer would likely translate to lower in vivo exposure, further diminishing its potential as a therapeutic candidate.

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  • Yu, X., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. [Link]

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  • Delarue-Cochin, S., et al. (2008). Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. European Journal of Medicinal Chemistry, 43(10), 2045-2055. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-Aminotetrahydrofuran-3-amine

Introduction: The Challenge of Selectivity in a Vicinal Diamine 4-aminotetrahydrofuran-3-amine is a valuable building block in medicinal chemistry, prized for its constrained, polar scaffold. However, its synthetic utili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in a Vicinal Diamine

4-aminotetrahydrofuran-3-amine is a valuable building block in medicinal chemistry, prized for its constrained, polar scaffold. However, its synthetic utility is immediately confronted by a common yet critical challenge: the presence of two primary amino groups at adjacent positions (C3 and C4). These vicinal diamines are poised for similar reactivity, making selective functionalization of one amine in the presence of the other a non-trivial pursuit.

Standard protection strategies, often employing an excess of reagents like di-tert-butyl dicarbonate (Boc₂O), typically lead to a difficult-to-separate mixture of mono- and di-protected products, compromising yield and complicating purification. This guide provides a deep dive into alternative protecting groups and orthogonal strategies that offer superior control and selectivity for researchers working with this and similar challenging diamine scaffolds. Our focus is not just on the "what" but the "why," grounding our recommendations in mechanistic principles and field-proven experimental insights.

The Default Choice and Its Inherent Limitations: Boc Protection

The tert-butyloxycarbonyl (Boc) group is the workhorse of amine protection due to its general stability and straightforward, acid-labile removal.[1][] However, for a molecule like 4-aminotetrahydrofuran-3-amine, a standard Boc protection protocol is often a blunt instrument.

  • The Problem: The nucleophilicity of the C3 and C4 amines is very similar. While the C3 amine is slightly closer to the electron-withdrawing ether oxygen, this inductive effect is often insufficient to achieve clean, selective mono-protection under standard conditions. The result is typically a statistical mixture of starting material, the two possible mono-Boc isomers, and the di-Boc adduct.

  • The Consequence: This necessitates tedious chromatographic separation, leading to significant loss of valuable material and undermining the efficiency of the synthetic route. While methods involving slow addition or using the amine as its mono-hydrochloride salt can improve mono-protection yields, they do not always offer the robust control required for complex syntheses.[3]

This reality compels the exploration of alternative strategies that provide a higher degree of chemical distinction between the two amino groups.

Comparative Analysis of Alternative Protecting Groups

The ideal protecting group strategy for this scaffold should offer high yields of the mono-protected product and/or allow for the selective removal of one group while another remains intact (orthogonality).[4][5] Below, we compare several powerful alternatives to the standard Boc group.

Protecting GroupStructureIntroduction ConditionsStability ProfileDeprotection ConditionsKey Advantages & Causality
Boc (tert-Butoxycarbonyl)Boc-NH-RBoc₂O, Base (e.g., TEA, DIPEA), DCM or THFStable to base, hydrogenolysis, mild nucleophiles.Strong Acid: TFA, HCl in Dioxane.[1][6]Advantage: Widely used, stable. Disadvantage: Poor selectivity for vicinal diamines; harsh deprotection can harm sensitive substrates.
Cbz (Benzyloxycarbonyl)Cbz-NH-RCbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂OStable to acid, mild base.Hydrogenolysis: H₂, Pd/C.[7][8][9]Advantage: Orthogonal to Boc. The benzyl group allows for mild removal via catalytic hydrogenation, preserving acid-labile groups.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-OSu, Base (e.g., DIPEA), DMFStable to acid, hydrogenolysis.Base: 20% Piperidine in DMF.[1][10]Advantage: Orthogonal to both Boc and Cbz.[11] Deprotection is exceptionally mild, ideal for sensitive molecules. The fluorenyl chromophore allows for easy reaction monitoring via UV-Vis.
Ns (2-Nitrobenzenesulfonyl or "Nosyl")Ns-NH-RNs-Cl, Base (e.g., Pyridine, TEA), DCMVery stable to strong acid (TFA), mild base.Thiol Nucleophile: Thiophenol, K₂CO₃, DMF.[12][13]Advantage: Highly orthogonal.[12] The strong electron-withdrawing nitro group makes the sulfonamide N-H acidic (facilitating N-alkylation) and activates the aryl ring for mild nucleophilic aromatic substitution for deprotection.[14]
Phth (Phthalimide)Phth=N-RPhthalic Anhydride, Heat (e.g., Toluene, reflux)Extremely robust; stable to acidic, basic, and reductive conditions.Hydrazinolysis: N₂H₄·H₂O, EtOH, Reflux.[15][16]Advantage: Prevents over-alkylation.[15] Forms a highly stable, crystalline derivative. Disadvantage: Introduction and removal conditions can be harsh for complex molecules.

Strategic Application: Orthogonal Protection Workflow

For maximum synthetic flexibility, an orthogonal protection strategy is paramount. This involves protecting each amine with a group that can be removed under unique conditions, allowing for sequential, selective modification. A powerful and reliable combination for 4-aminotetrahydrofuran-3-amine is the Boc/Ns pairing.

The workflow below illustrates how to selectively functionalize both amines using this orthogonal approach.

Caption: Orthogonal protection workflow using Boc and Nosyl groups.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress the importance of small-scale trials and reaction monitoring (e.g., TLC, LC-MS) to optimize conditions for your specific substrate and subsequent reaction steps.

Protocol 1: Mono-Nosylation of 4-Aminotetrahydrofuran-3-amine

The nosyl group offers excellent orthogonality and often yields crystalline products, simplifying purification.[12]

  • Setup: To a solution of 4-aminotetrahydrofuran-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M), add pyridine (2.5 eq). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Protection: Prepare a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30-60 minutes. Causality Note: Slow addition is critical to favor mono-protection by keeping the concentration of the electrophile low, minimizing the rate of the second protection event.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of mono- and di-nosylated compounds, is purified by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to isolate the desired mono-protected product.

Protocol 2: Selective Deprotection of the Nosyl Group

This protocol demonstrates the key advantage of the nosyl group: its mild removal in the presence of an acid-labile Boc group.[13][14]

  • Setup: Dissolve the Boc/Ns-diprotected amine (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Deprotection: Add thiophenol (2.0 eq) to the mixture. Stir vigorously at room temperature for 2-4 hours. Mechanism Insight: The thiophenolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex and liberating the free amine under mild, basic conditions.[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer repeatedly with water to remove DMF, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography to yield the pure mono-Boc protected amine.

Conclusion and Authoritative Recommendations

While Boc protection is a familiar tool, it is often suboptimal for the selective protection of vicinal diamines like 4-aminotetrahydrofuran-3-amine. For researchers aiming for efficient, high-yielding, and scalable syntheses, adopting an orthogonal protection strategy is essential.

  • For maximum orthogonality and mild deprotection , the Nosyl (Ns) group is highly recommended.[12] Its stability to strong acids and unique cleavage via thiol-mediated nucleophilic substitution makes it an ideal partner for acid-labile groups like Boc.

  • For syntheses requiring extreme mildness , the Fmoc group is an excellent choice, as its removal with piperidine is orthogonal to most other protecting groups and avoids both acidic and hydrogenolysis conditions.[1][17]

  • The Cbz group remains a solid, cost-effective choice when orthogonality to acid-labile groups is needed and the molecule is stable to catalytic hydrogenation.[7]

By moving beyond default methods and strategically selecting from these alternatives, researchers can unlock the full synthetic potential of this valuable scaffold, streamlining the development of novel chemical entities. The foundational principles of protecting group chemistry, expertly chronicled in resources like Greene's Protective Groups in Organic Synthesis, provide the essential framework for these advanced strategies.[18][19]

References

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
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  • Wuts, P. G. M., & Greene, T. W. (2026). Greene's Protective Groups in Organic Synthesis, Sixth Edition. Wiley.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books.
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  • Chan, W. C., & White, P. D. (Eds.). (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1).
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  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

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Validation

A Comparative Guide to the Synthetic Routes of Chiral Aminotetrahydrofurans

The chiral aminotetrahydrofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allow...

Author: BenchChem Technical Support Team. Date: January 2026

The chiral aminotetrahydrofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial presentation of substituents, making it an ideal building block for designing ligands that interact with specific biological targets. The stereochemistry of the amino and other substituent groups on the tetrahydrofuran (THF) ring is often critical for pharmacological activity. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to access enantiomerically pure aminotetrahydrofurans is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary strategies for synthesizing these valuable chiral molecules. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols to inform your synthetic planning.

Classification of Major Synthetic Strategies

The synthesis of chiral aminotetrahydrofurans can be broadly categorized into four main approaches. The selection of a particular route depends on factors such as the availability of starting materials, the desired substitution pattern, the required level of stereochemical purity, and scalability.

G Start Synthetic Strategies for Chiral Aminotetrahydrofurans ChiralPool Chiral Pool Synthesis Start->ChiralPool Asymmetric Asymmetric Catalysis Start->Asymmetric Substrate Substrate-Controlled Diastereoselective Synthesis Start->Substrate Biocatalysis Biocatalysis & Enzymatic Methods Start->Biocatalysis ChiralPool_desc Utilizes readily available enantiopure starting materials (e.g., carbohydrates, amino acids). ChiralPool->ChiralPool_desc Asymmetric_desc Creates chirality using a small amount of a chiral catalyst (metal- or organo-based). Asymmetric->Asymmetric_desc Substrate_desc Existing stereocenters in the substrate direct the formation of new stereocenters. Substrate->Substrate_desc Biocatalysis_desc Employs enzymes for kinetic resolution or asymmetric transformations. Biocatalysis->Biocatalysis_desc

Caption: Major approaches to chiral aminotetrahydrofuran synthesis.

Chiral Pool Synthesis: Building from Nature's Scaffolds

This classical and highly reliable strategy leverages the abundance of enantiomerically pure starting materials provided by nature, most notably carbohydrates and amino acids.[1][2] By utilizing these pre-existing stereocenters, complex targets can be constructed with well-defined absolute stereochemistry.

Causality and Rationale: The core principle is to transform the functional groups of a chiral starting material (e.g., hydroxyl groups in a sugar) into the desired amino and furan functionalities through a sequence of stereoretentive or stereoinvertive reactions. Carbohydrates are particularly popular starting points as their multiple hydroxyl groups offer numerous handles for synthetic manipulation and cyclization to form the THF ring.[2][3]

Advantages:

  • Absolute Stereocontrol: The absolute stereochemistry of the final product is directly inherited from the starting material, guaranteeing high enantiopurity.

  • Availability: Many carbohydrates (e.g., D-glucose, D-ribose) and amino acids are inexpensive and available in large quantities.[1]

  • Predictability: Reaction pathways are often well-established and predictable.

Limitations:

  • Limited Diversity: The accessible stereoisomers are restricted to those derivable from naturally occurring starting materials. Synthesizing the "unnatural" enantiomer can be challenging or require a completely different starting point.

  • Multi-step Sequences: Syntheses can be lengthy, often requiring extensive use of protecting groups, which lowers the overall yield and atom economy.

Representative Example: Synthesis from D-Glucose

A common route involves the conversion of a readily available sugar like diacetone D-glucose into a precursor containing an azide, which serves as a masked amine. Subsequent deprotection and intramolecular cyclization yield the aminotetrahydrofuran core. For instance, diacetone D-glucose can be converted to an azide precursor, followed by selective deprotection and oxidation to form a lactone, which is then reduced and cyclized.[3]

Experimental Protocol: Synthesis of a Furanoid Sugar Amino Acid Precursor from D-Glucose [3]

  • Preparation of Azide Precursor: Commercially available diacetone D-glucose (1.0 eq) is converted to its triflate derivative at the C-3 position using triflic anhydride in the presence of pyridine at 0 °C. The triflate is then displaced with sodium azide (NaN₃, 1.5 eq) in DMF at 60 °C to yield the C-3 azide derivative with inversion of stereochemistry.

  • Selective Deprotection: The 5,6-isopropylidene group is selectively removed using aqueous acetic acid to afford the corresponding diol.

  • Oxidative Cleavage and Lactonization: The exocyclic diol is cleaved using sodium periodate (NaIO₄), and the resulting aldehyde is oxidized in the same pot using a suitable oxidant (e.g., KMnO₄) to form the carboxylic acid, which undergoes spontaneous lactonization to yield the furanoid lactone.

  • Amine Formation: The azide is reduced to the primary amine using H₂, Pd/C in ethanol. This amine can then be protected (e.g., with a Boc or Fmoc group) to give the final protected aminotetrahydrofuran building block.

Asymmetric Catalysis: Creating Chirality on Demand

Asymmetric catalysis offers a more modern and flexible approach, where chirality is induced in an achiral or racemic starting material through the action of a chiral catalyst. This strategy is highly atom-economical and can often provide access to both enantiomers of a product with equal ease by simply choosing the appropriate catalyst enantiomer.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For tetrahydrofuran synthesis, aminocatalysis has proven particularly effective.

Causality and Rationale: A chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with an unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating a stereocontrolled conjugate addition. Subsequent intramolecular cyclization traps the intermediate, leading to the formation of the chiral THF ring.[4][5]

Advantages:

  • Enantiomeric Access: Both enantiomers are typically accessible by using the (R)- or (S)-form of the catalyst.

  • Mild Conditions: Reactions are often run under mild, metal-free conditions, avoiding issues of metal contamination in the final product.

  • High Stereoselectivity: Excellent enantioselectivities (ee) and diastereoselectivities (dr) can be achieved.[6]

Limitations:

  • Substrate Scope: The method can be sensitive to the steric and electronic properties of the substrates.

  • Catalyst Loading: Higher catalyst loadings (10-20 mol%) are sometimes required compared to metal catalysts.

Experimental Protocol: Organocatalytic Synthesis of a Trisubstituted Tetrahydrofuran [6][7]

  • Michael Addition: To a solution of (2E,4E)-ethyl 5-nitropenta-2,4-dienoate (1.0 eq) in toluene at room temperature is added a suitable aldehyde (e.g., propanal, 2.0 eq).

  • Catalyst Introduction: Diphenylprolinol silyl ether catalyst (0.2 eq) and benzoic acid (0.2 eq) are added.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

  • Workup and Reduction: The reaction is quenched, and the crude aldehyde intermediate is reduced directly with sodium borohydride (NaBH₄) in methanol at 0 °C.

  • Cyclization: Upon warming to room temperature, the resulting alcohol undergoes a spontaneous intramolecular oxa-Michael addition to afford the 2,3,4-trisubstituted tetrahydrofuran. The product is purified by column chromatography. This sequence can achieve excellent yields (up to 76%) and stereoselectivities (dr >95:5, ee >99%).[6]

G cluster_0 Organocatalytic Cascade Aldehyde Aldehyde + (E,E)-Dienoate Michael Asymmetric Michael Addition Aldehyde->Michael Catalyst Chiral Prolinol Catalyst Catalyst->Michael Intermediate Chiral Aldehyde Intermediate Michael->Intermediate High ee, dr Reduction Reduction (NaBH4) Intermediate->Reduction Alcohol Chiral Alcohol Intermediate Reduction->Alcohol Cyclization Intramolecular oxa-Michael Addition Alcohol->Cyclization Product Trisubstituted Tetrahydrofuran Cyclization->Product

Caption: Workflow for organocatalytic synthesis of tetrahydrofurans.

Metal Catalysis

Transition metal-catalyzed reactions, such as asymmetric aminohydroxylation, provide a direct route to vicinal amino alcohols, which are key precursors to aminotetrahydrofurans.

Causality and Rationale: The Sharpless Asymmetric Aminohydroxylation (SAA) uses a chiral ligand-osmium catalyst complex to deliver both an amino group and a hydroxyl group across a double bond in a stereospecific syn-addition.[8] If the substrate is an appropriate γ,δ-unsaturated alcohol, the newly installed hydroxyl group can participate in a subsequent cyclization to form the THF ring.

Advantages:

  • High Efficiency: The reaction is highly convergent, installing two key functional groups in a single step with high stereocontrol.

  • Predictable Stereochemistry: The facial selectivity is reliably predicted by the choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).

Limitations:

  • Reagents: The use of osmium tetroxide, a toxic and volatile reagent, requires careful handling.

  • Functional Group Tolerance: The strongly oxidizing conditions can be incompatible with sensitive functional groups.

Biocatalysis and Enzymatic Methods

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations.[9] For chiral aminotetrahydrofurans, enzymes like transaminases, ketoreductases, and lipases are particularly valuable.[9][10]

Causality and Rationale:

  • Transaminases (TAs): These enzymes can convert a ketone precursor into a chiral amine with very high enantiomeric excess by transferring an amino group from a donor molecule like isopropylamine.[10] A suitably functionalized ketone can thus be converted directly to a chiral aminotetrahydrofuran precursor.

  • Ketoreductases (KREDs): KREDs asymmetrically reduce ketones to chiral alcohols, which can then be converted to amines with inversion of stereochemistry (e.g., via Mitsunobu reaction) or used to direct subsequent cyclization steps.[9][11]

  • Lipases: These are often used for the kinetic resolution of racemic alcohols or amines, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two.

Advantages:

  • Unparalleled Selectivity: Enzymes often exhibit near-perfect enantio-, regio-, and chemoselectivity.[9]

  • Green Chemistry: Reactions are run in aqueous media under mild temperature and pH conditions, making them environmentally benign.[10]

  • Process Scalability: Modern techniques like directed evolution can be used to engineer enzymes with enhanced stability, activity, and substrate scope for large-scale manufacturing.[10]

Limitations:

  • Substrate Specificity: A wild-type enzyme may not accept a non-natural, structurally complex substrate. Protein engineering is often required to adapt the enzyme for a specific target.[10]

  • Process Development: Identifying and optimizing an enzyme and the corresponding reaction conditions can be time-consuming.

Comparative Performance Summary

The following table summarizes the key performance metrics for the discussed synthetic strategies, providing a basis for objective comparison.

StrategyKey Reagents/CatalystsTypical YieldStereoselectivity (ee/dr)Key AdvantagesKey Disadvantages
Chiral Pool Carbohydrates, Amino AcidsModerate (multi-step)>99% ee (inherent)Absolute stereocontrol, reliableLimited diversity, long sequences
Organocatalysis Chiral amines (e.g., prolinol)Good to Excellent90 to >99% ee, up to >95:5 drMetal-free, mild conditions, access to both enantiomersCan require high catalyst loading, substrate dependent
Metal Catalysis OsO₄, Chiral Ligands (SAA)Good90 to >99% eeHigh efficiency, predictable stereochemistryToxic reagents, limited functional group tolerance
Biocatalysis Transaminases, KREDs, LipasesGood to Excellent>99% ee is commonExceptional selectivity, green process, scalableSubstrate specificity, requires screening/engineering

Conclusion and Future Outlook

The synthesis of chiral aminotetrahydrofurans is a mature field with a diverse toolkit of methodologies.

  • Chiral Pool Synthesis remains a robust and dependable choice when the target molecule's stereochemistry aligns with an available natural product. Its predictability is a major asset in developmental campaigns.

  • Asymmetric Catalysis , particularly organocatalysis, offers superior flexibility and atom economy. It is the premier choice for accessing novel structures and both enantiomers of a target with high stereopurity.

  • Biocatalysis is rapidly emerging as a dominant strategy for industrial-scale synthesis.[10][12] The ability to engineer enzymes for specific transformations provides a powerful, green, and often superior alternative to traditional chemical methods, especially for producing active pharmaceutical ingredients (APIs).

The future of this field will likely see a convergence of these strategies. Chemoenzymatic routes, which combine the best of chemical and biological catalysis, will enable the construction of increasingly complex and diverse chiral aminotetrahydrofurans with unparalleled efficiency and elegance. For the modern researcher, a thorough understanding of all these approaches is essential for designing synthetic routes that are not only chemically sound but also practical, scalable, and sustainable.

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  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

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  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry, 20(44), 8671-8675. [Link]

  • Lian, P.-F., et al. (2018). Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans via a Cascade 1,6-Addition/Cyclization/Enantioselective Protonation Pathway. Organic Letters, 20(17), 5448-5451. [Link]

  • Scott, J. D., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 7(11), 1027–1032. [Link]

  • Hernández-Rodríguez, M., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 3456. [Link]

  • Goti, A., et al. (2020). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]

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Comparative

Chiral HPLC analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

An In-Depth Technical Guide to the Chiral HPLC Analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral HPLC Analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate. As a crucial chiral building block in medicinal chemistry, ensuring its enantiomeric purity is paramount for the development of safe and effective therapeutics.[1] This document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices that lead to a robust, validated chiral separation, tailored for researchers, scientists, and drug development professionals.

The Criticality of Chiral Separation in Pharmaceutical Analysis

In drug development, enantiomers—non-superimposable mirror-image molecules—can exhibit profoundly different pharmacological and toxicological profiles.[2][3] The specific stereochemistry of an active pharmaceutical ingredient (API) is often essential for its target selectivity and efficacy.[1] Consequently, regulatory bodies mandate strict control over the stereoisomeric composition of chiral drugs.

The analyte, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (MW: 202.25 g/mol , Formula: C9H18N2O3), is a stereochemically defined intermediate.[1][4] Its structure contains a tetrahydrofuran ring, a primary amine, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The presence of two chiral centers and multiple hydrogen-bonding sites makes it an ideal candidate for direct enantioselective analysis by chiral HPLC. Direct chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is the predominant technique for separating enantiomers due to its efficiency and broad applicability.[2][5]

Foundational Principles: The Enantiomer-CSP Interaction

Chiral recognition via HPLC is achieved by creating a transient diastereomeric complex between the analyte's enantiomers and the chiral stationary phase.[5] The stability of these complexes differs for each enantiomer, leading to differential retention times and, thus, separation. The selection of the CSP is the most critical decision in method development.

A comparison of major CSP classes relevant to this analysis is presented below:

Chiral Stationary Phase (CSP) TypePrimary Interaction MechanismSuitability for Target Analyte
Polysaccharide-Based (e.g., Amylose/Cellulose derivatives)Forms "chiral pockets" or grooves, enabling separation through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]High. These are the most versatile and widely successful CSPs. The analyte's amine and carbamate groups can engage in strong hydrogen bonding within the polysaccharide structure.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin)Employs a complex set of interactions including ionic binding, hydrogen bonding, and inclusion in macrocyclic cavities.High. Particularly effective for ionizable molecules like our analyte. The primary amine can be protonated, allowing for strong ionic interactions in specific mobile phase modes.
Cyclodextrin-Based Relies on the formation of inclusion complexes, where a portion of the analyte fits into the hydrophobic cavity of the cyclodextrin.[2][6]Moderate. While effective for many molecules, the primary mechanism requires a part of the analyte (often an aromatic ring) to fit within the cavity.[2] Our analyte lacks a significant hydrophobic moiety for deep inclusion, but interactions are still possible.
Pirkle-Type (Brush-Type) Based on π-π interactions, hydrogen bonding, and dipole stacking.[5]Low to Moderate. The absence of an aromatic ring on the analyte makes strong π-acceptor/donor interactions unlikely, reducing the probability of successful separation on many Pirkle phases.

A Strategic Approach to Method Development

A trial-and-error approach to chiral separations is inefficient.[2] A systematic screening strategy, employing a diverse set of columns and mobile phases, is the industry-standard for rapidly identifying a successful separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation Start Define Analyte Properties (Basic, H-bond donors/acceptors) Select_CSP Select Diverse CSPs (Polysaccharide, Macrocyclic) Start->Select_CSP Select_MP Select Orthogonal Mobile Phases (NP, PO, RP) Select_CSP->Select_MP Screen Perform Screening Runs Select_MP->Screen Evaluate Evaluate Resolution (Rs) & Selectivity (α) Screen->Evaluate Collect Data Optimize Optimize Lead Condition (Modifier %, Additives, Temp.) Evaluate->Optimize Validate Validate Method per ICH Q2(R1) (Linearity, Accuracy, Precision) Optimize->Validate Final Final Analytical Method Validate->Final

Caption: Systematic workflow for chiral method development.

Comparison of Mobile Phase Strategies

The choice of mobile phase dramatically alters the interactions between the analyte and the CSP. For tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate, the following modes are compared:

Mobile Phase ModeTypical CompositionProsConsSuitability for Analyte
Normal Phase (NP) Hexane/Heptane with an alcohol modifier (IPA, EtOH). Basic additive (DEA) is essential.Often yields highest selectivity and resolution. Volatile solvents are easy to remove.Analyte may have limited solubility in non-polar solvents.High. The analyte's polar groups can interact strongly with the CSP. The use of Diethylamine (DEA) is critical to prevent peak tailing from the basic amine groups.
Polar Organic (PO) 100% polar solvent (e.g., Methanol, Acetonitrile) with additives.Good for polar compounds. Simple mobile phase preparation.May offer lower selectivity than NP mode.High. Excellent solubility for the analyte. Additives like TFA or formic acid (for the amine) and DEA (for carbamate) can modulate retention and peak shape.
Polar Ionic (PIM) Methanol with volatile salts (e.g., Ammonium Acetate, Ammonium Trifluoroacetate).Unique to macrocyclic glycopeptide CSPs. Excellent for ionizable compounds and MS compatibility.Limited to specific CSP types.Very High. This mode is specifically designed for molecules with ionizable groups like the primary amine in the target analyte, making it a prime candidate for screening on a Teicoplanin or Vancomycin column.
Reversed-Phase (RP) Water/Buffer with Acetonitrile or Methanol.Broadly applicable and compatible with many sample matrices.Generally the least effective mode for achieving chiral separation.[2]Low. While possible, it is typically the last resort for chiral screening unless high sample throughput in an aqueous matrix is required.

Experimental Protocols and Comparative Data

The following protocols outline a practical approach to developing and validating a chiral separation method for the target analyte.

Protocol 1: Comprehensive Chiral Screening
  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in Methanol.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector set to 210 nm (where the carbamate group absorbs).

  • Screening Columns:

    • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column B: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column C: Teicoplanin Aglycone based CSP.

  • Screening Conditions:

    • Normal Phase: Mobile Phase: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA. Flow Rate: 1.0 mL/min.

    • Polar Organic: Mobile Phase: Acetonitrile + 0.1% TFA + 0.1% DEA. Flow Rate: 1.0 mL/min.

    • Polar Ionic (for Column C only): Mobile Phase: Methanol + 0.1% Ammonium Trifluoroacetate. Flow Rate: 1.0 mL/min.

  • Data Evaluation: For each run, calculate the selectivity factor (α) and the resolution (Rs). A resolution of Rs ≥ 1.5 indicates baseline separation.

Hypothetical Screening Data

The following table presents plausible results from the screening protocol, demonstrating how a lead candidate is identified.

ColumnMobile Phase ModeRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Assessment
A: CelluloseNormal Phase8.59.81.181.9 Excellent Separation
B: AmyloseNormal Phase7.27.51.050.8Poor Separation
A: CellulosePolar Organic4.14.11.000.0No Separation
B: AmylosePolar Organic5.35.61.060.9Poor Separation
C: TeicoplaninPolar Ionic6.26.91.131.6 Good Separation
Protocol 2: Method Optimization

Based on the screening results, the method using Column A is optimized.

  • Optimize Modifier: Vary the Isopropanol percentage from 5% to 15% in the Hexane/IPA mobile phase to maximize resolution and minimize run time.

  • Optimize Additive: Evaluate the DEA concentration (0.05% to 0.2%) to ensure symmetrical peak shape.

  • Flow Rate & Temperature: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to fine-tune the separation.

Method Validation: Ensuring Trustworthiness

Once optimized, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[7][8]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between enantiomer peaks.
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the major enantiomer.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±5°C).System suitability parameters (e.g., resolution) remain within acceptable limits.

Alternative and Orthogonal Techniques

While chiral HPLC is the workhorse, other techniques can provide complementary or confirmatory data.

G cluster_main Chiral Analysis Techniques HPLC HPLC (Primary Method) SFC SFC (Alternative) HPLC->SFC Similar CSPs, Faster, 'Greener' CE Capillary Electrophoresis (Orthogonal/Confirmatory) HPLC->CE Different Separation Principle

Caption: Relationship between primary and alternative chiral techniques.

  • Supercritical Fluid Chromatography (SFC): Often referred to as "normal phase on steroids," SFC uses supercritical CO2 as the main mobile phase component. It frequently employs the same polysaccharide CSPs as HPLC but can provide significantly faster separations and reduced solvent consumption.[8]

  • Capillary Electrophoresis (CE): CE is a high-efficiency technique that separates molecules in a narrow capillary based on their electrophoretic mobility. For chiral separations, a selector (like a cyclodextrin) is added to the background electrolyte, offering a completely different separation mechanism that is excellent for orthogonal confirmation.[3][9]

Conclusion and Recommendations

The successful chiral HPLC analysis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is most effectively achieved through a systematic screening approach.

  • Primary Recommendation: A polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) operated in Normal Phase mode with an alcohol modifier and a basic additive (DEA) is the most promising starting point.

  • Strong Alternative: A macrocyclic glycopeptide CSP (e.g., Teicoplanin Aglycone) in Polar Ionic Mode offers a powerful and orthogonal approach, particularly well-suited to the analyte's ionizable nature.

Ultimately, the choice of method depends on the specific analytical goal—be it routine quality control, impurity profiling, or preparative separation. Regardless of the chosen path, rigorous method validation in accordance with ICH guidelines is a non-negotiable step to ensure data integrity and regulatory compliance in the pharmaceutical development pipeline.[7][10]

References

  • Sigma-Aldrich.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • YMC.
  • Benchchem. tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)
  • LCGC North America. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • European Medicines Agency. ICH guideline Q14 on analytical procedure development.
  • IntuitionLabs. ICH Q2(R2)
  • PubMed.
  • ScienceDirect.
  • AAPS PharmSciTech. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Aladdin Scientific. tert-butyl N-[(3R, 4S)

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Validation

A Researcher's Guide to Stereoisomerism: Unlocking the Differential Biological Activity of Tetrahydrofuran Scaffolds

For the discerning researcher in drug development and the broader scientific community, the subtle yet profound impact of stereochemistry on biological activity is a cornerstone of modern pharmacology. Molecules that are...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the broader scientific community, the subtle yet profound impact of stereochemistry on biological activity is a cornerstone of modern pharmacology. Molecules that are mirror images of each other, known as enantiomers, can exhibit remarkably different, and sometimes opposing, physiological effects.[1][2] This guide delves into the critical role of stereoisomerism within the tetrahydrofuran (THF) ring system, a prevalent scaffold in numerous natural products and synthetic drugs.[3][4][5] We will explore, with supporting experimental data, how the spatial arrangement of atoms within this five-membered ring dictates biological outcomes, transforming a seemingly minor structural change into a significant pharmacological event.

The human body is an inherently chiral environment, replete with stereospecific entities like enzymes and receptors.[1] This "handedness" at the molecular level means that the interaction between a chiral drug and its biological target is often highly selective. One enantiomer, the eutomer, may fit perfectly into a receptor's binding site to elicit the desired therapeutic effect, while its counterpart, the distomer, might be less active, inactive, or even responsible for adverse effects.[1][6] Understanding and isolating the eutomer is a pivotal strategy in developing safer and more effective medicines.[7][8]

This guide will provide an in-depth comparison of the biological activities of tetrahydrofuran stereoisomers through illustrative case studies, present detailed protocols for key experimental assays, and offer insights into the causal relationships between molecular structure and biological function.

Case Study 1: Muscarine - A Classic Example of Stereospecificity at Muscarinic Receptors

Muscarine, a natural alkaloid found in certain mushrooms, is a potent agonist of muscarinic acetylcholine receptors (mAChRs), which are crucial in mediating the parasympathetic nervous system's functions.[9][10][11] The rigid tetrahydrofuran core of muscarine gives rise to eight possible stereoisomers, but only one, the naturally occurring (+)-(2S, 3R, 5S)-muscarine, demonstrates significant biological activity.[9][12] This stark difference underscores the precise stereochemical requirements of the mAChR binding pocket.

Quantitative Comparison of Muscarine Stereoisomer Activity

The profound impact of stereochemistry is vividly illustrated by comparing the binding affinities (Ki) and functional potencies (pD2) of various muscarine stereoisomers at different mAChR subtypes.

StereoisomerReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pD2, Guinea Pig Tissue)
(+)-(2S, 3R, 5S)-Muscarine (Natural) M1 (rat cerebral cortex)2,000-
M2 (rat heart)54 7.12 (atria)
M3 (rat salivary gland)2,4006.48 (ileum)
(-)-(2R, 3S, 5R)-Muscarine (Enantiomer)M2 (rat heart)>10,0004.61 (atria)

Data compiled from studies on muscarinic receptor binding and functional assays.[9][12]

As the data clearly indicates, natural (+)-muscarine exhibits a significantly higher affinity for the M2 receptor compared to other subtypes and its enantiomer.[12] Its potency in functional assays is over two orders of magnitude greater than its mirror image and other stereoisomers.[12] The eudismic ratios (the ratio of the potency of the more active enantiomer to the less active one) for (+)-muscarine are exceptionally high, calculated at 324 and 331 in functional tests on guinea pig atria and ileum, respectively.[12] This dramatic difference in activity highlights how a precise three-dimensional structure is essential for optimal receptor activation.

Case Study 2: Tetrahydrofuran Lignans - Diverse Activities Governed by Stereochemistry

Lignans are a large class of polyphenols found in plants, many of which feature tetrahydrofuran or furofuran (a fused bis-tetrahydrofuran system) cores.[4][13][14] They exhibit a wide array of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[14] The stereochemistry of these complex molecules plays a crucial role in determining their specific biological profile.

Antioxidant and Cytotoxic Activities

A study on tetrahydrofuranoid lignans isolated from the flower buds of Magnolia fargesii revealed that specific stereoisomers possess potent superoxide radical-scavenging activities.[15] While a full stereochemical comparison was not performed for all isomers, the study identified that certain tetrahydrofurofuranoids (compounds 5-8 in the study) had ED50 values for superoxide radical-scavenging ranging from 16.5 to 27.7 µM, which is comparable to the standard antioxidant BHA (ED50 of 22.8 µM).[15]

In another study on lignans from Larrea tridentata, the cytotoxicity against HL-60 human promyelocytic leukemia cells was found to be dependent on the molecular structure, with tetrahydrofuran-type lignans possessing a catechol group showing significant activity (IC50 values in the range of 2.7–17 µM).[3]

Antimicrobial and Plant Growth Inhibitory Activities

The synthesis and antimicrobial testing of all stereoisomers of a tetrasubstituted tetrahydrofuran lignan revealed distinct activities based on their stereochemistry. The (7R,7'R,8R,8'R) and (7R,7'S,8R,8'R) isomers showed the strongest antibacterial activity against Listeria denitrificans and Bacillus subtilis, respectively. In contrast, the (-)-virgatusin isomer, with (7S,7'R,8S,8'S) stereochemistry, displayed the most potent antifungal activity.

Furthermore, the plant growth inhibitory effects of lariciresinol stereoisomers were evaluated, demonstrating that (-)-lariciresinol and its (7S,8S,8'R) stereoisomer significantly inhibited the root growth of Italian ryegrass, while other stereoisomers were less effective.[6] This indicates that stereochemistry is a critical factor in the herbicidal potential of these compounds.

Anti-Neurodegenerative Activity

The furofuran lignan sesamin has been investigated for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. A study that resolved and tested the enantiomers of sesamin found that both exhibited anti-Aβ aggregation activity, but to different extents. (-)-sesamin showed a higher inhibition rate (80.6%) compared to (+)-sesamin (67.7%), a difference attributed to their distinct binding interactions as suggested by molecular docking simulations.

Case Study 3: Bis-Tetrahydrofuran in HIV Protease Inhibitors - A Modern Application of Stereochemical Control

A compelling modern example of the importance of tetrahydrofuran stereoisomers is found in the development of HIV-1 protease inhibitors. The drug Darunavir, a potent and highly effective antiretroviral, incorporates a stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuranyl (bis-THF) urethane as a key structural element.[2] This specific stereoisomer is crucial for its high binding affinity and ability to combat drug-resistant HIV-1 strains.[2] The bis-THF moiety forms strong hydrogen bonds with the backbone of the HIV-1 protease active site, an interaction that is highly dependent on its precise spatial orientation.

Quantitative Comparison of HIV Protease Inhibitor Stereoisomer Activity

Research into derivatives of these inhibitors has further solidified the importance of the bis-THF stereochemistry. The following table presents data on C4-substituted bis-THF containing protease inhibitors, highlighting the difference in activity between stereoisomers.

Inhibitor (Stereoisomer at C4)Enzyme Inhibitory Activity (Ki, pM)Antiviral Activity (IC50, nM)
(R)-methoxy substituted PI (23c) 2.9 2.4
(S)-methoxy substituted PI (23d)3555

Data from a study on substituted bis-THF-derived HIV-1 protease inhibitors.[2]

The data unequivocally shows that the (R)-methoxy substituted inhibitor is significantly more potent, with a Ki value more than 10 times lower than its (S)-methoxy counterpart.[2] This translates to a more than 20-fold difference in antiviral activity.[1][2] X-ray crystallography of the more potent isomer bound to HIV-1 protease revealed extensive and favorable interactions with the enzyme's active site, explaining its superior activity.[2]

Experimental Protocols for Assessing Biological Activity

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two fundamental assays used to determine the biological activity of compounds like the tetrahydrofuran stereoisomers discussed.

Cell Viability Assessment: The XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is an improvement upon the more traditional MTT assay, as it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a desired density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrofuran stereoisomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution. Thaw the XTT reagent and an electron-coupling reagent (e.g., phenazine methosulfate, PMS). Mix the two reagents according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow Diagram for XTT Cell Viability Assay

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) for Attachment A->B D Add Compounds to Cells B->D C Prepare Stereoisomer Dilutions C->D E Incubate for Exposure Period D->E G Add XTT Reagent to Wells E->G F Prepare Activated XTT Reagent F->G H Incubate (2-4h) for Color Development G->H I Read Absorbance on Plate Reader H->I J Calculate % Viability & IC50 I->J

Caption: Workflow of the XTT cell viability assay.

Receptor-Ligand Binding Assay

Receptor-ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor. These assays are crucial for determining the binding affinity (often expressed as Ki or Kd) of a compound for its target, which is a key predictor of its potency. A common format is a competitive binding assay using a radiolabeled ligand.

Principle: This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioactivity bound to the receptor decreases as the concentration of the more effective unlabeled competitor increases.

Detailed Protocol:

  • Reagent Preparation:

    • Membrane Preparation: Prepare a cell membrane fraction containing the receptor of interest from cultured cells or tissue known to express the receptor.

    • Radioligand: Choose a suitable radioligand (e.g., labeled with ³H or ¹²⁵I) with high affinity and specificity for the target receptor.

    • Test Compounds: Prepare serial dilutions of the unlabeled tetrahydrofuran stereoisomers.

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound.

    • Total Binding Wells: Contain membrane and radioligand only (no competitor).

    • Non-specific Binding (NSB) Wells: Contain membrane, radioligand, and a saturating concentration of a known unlabeled ligand to determine the amount of radioligand that binds to non-receptor components.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium. The time and temperature will depend on the specific receptor-ligand interaction.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound ligand to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of a Competitive Binding Assay

Binding_Assay_Logic cluster_components Assay Components cluster_process Experimental Process cluster_analysis Data Analysis Receptor Receptor Source (Membranes) Incubate Incubate to Equilibrium Receptor->Incubate RadioLigand Radiolabeled Ligand ([L]) RadioLigand->Incubate TestCompound Test Stereoisomer (Competitor) TestCompound->Incubate Separate Separate Bound/Free (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Sources

Comparative

A Senior Application Scientist's Guide to Spectral Data Interpretation of Substituted Furan Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical and pharmaceutical research, the furan scaffold remains a cornerstone of heterocyclic chemistry. Its presence in numerou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the furan scaffold remains a cornerstone of heterocyclic chemistry. Its presence in numerous natural products, pharmaceuticals, and functional materials necessitates a profound understanding of its structural and electronic properties. Spectroscopic analysis is the bedrock of this understanding, providing a detailed narrative of a molecule's identity and behavior. This guide offers an in-depth, comparative exploration of the spectral data interpretation for substituted furan compounds, moving beyond a simple recitation of data to explain the underlying principles that govern their spectroscopic signatures.

The Furan Ring: An Electronic Perspective

The furan ring is an aromatic heterocycle, a distinction that profoundly influences its spectroscopic characteristics. The oxygen heteroatom, with its lone pair of electrons participating in the π-system, creates a unique electronic environment. This aromaticity, however, is less pronounced than in benzene, rendering the furan ring susceptible to a variety of chemical transformations and making its spectral properties highly sensitive to the nature and position of substituents. Understanding this electronic interplay is paramount to deciphering the nuances of its spectral data.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For substituted furans, the chemical shifts (δ) and coupling constants (J) of the ring protons provide a wealth of information about substituent effects.

Chemical Shifts: The Influence of Substituents

The protons on the furan ring typically resonate in the aromatic region of the spectrum. In unsubstituted furan, the α-protons (H2 and H5) are deshielded relative to the β-protons (H3 and H4) due to the electron-withdrawing inductive effect of the oxygen atom.

The introduction of a substituent dramatically alters this landscape. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position on the ring dictate the extent and direction of the chemical shift changes.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the furan ring through resonance and inductive effects. This increased shielding causes an upfield shift (lower ppm) of the ring protons. The effect is most pronounced at the ortho and para positions relative to the substituent. For a 2-substituted furan with an EDG, the H3 and H5 protons will experience the most significant upfield shift.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like acetyl (-COCH₃), nitro (-NO₂), cyano (-CN), and halogens (-Br) decrease the electron density of the ring. This deshielding results in a downfield shift (higher ppm) of the ring protons. For a 2-substituted furan with an EWG, the H3, H4, and particularly the H5 proton will be shifted downfield.

dot graph "Substituent Effects on 1H NMR Chemical Shifts" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Furan [pos="0,1.5!", label="Furan Ring"]; EDG [pos="-2,0!", label="Electron-Donating Group\n(e.g., -CH₃, -OCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG [pos="2,0!", label="Electron-Withdrawing Group\n(e.g., -COCH₃, -NO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upfield [pos="-2,-1.5!", label="Upfield Shift (Shielding)"]; Downfield [pos="2,-1.5!", label="Downfield Shift (Deshielding)"];

Furan -> EDG [label="Increases Electron Density"]; Furan -> EWG [label="Decreases Electron Density"]; EDG -> Upfield; EWG -> Downfield; } Caption: Influence of substituent electronic effects on furan proton chemical shifts.

Coupling Constants: A Window into Connectivity

The coupling constants between the furan ring protons are characteristic and provide valuable structural information. The typical coupling constants are:

  • ³J(H3-H4) ≈ 3.0-3.6 Hz

  • ³J(H2-H3) ≈ 1.6-2.0 Hz

  • ⁴J(H2-H4) ≈ 0.7-1.0 Hz

  • ⁴J(H3-H5) ≈ 1.0-1.5 Hz

  • ⁵J(H2-H5) ≈ 0.5-1.0 Hz

These values can be used to distinguish between different substitution patterns. For instance, a 2-substituted furan will show three distinct multiplets for the remaining ring protons, and their coupling patterns can be used to assign their positions.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Chemical Shifts: A Reflection of the Electronic Environment

Similar to ¹H NMR, the chemical shifts of the furan ring carbons are sensitive to the electronic effects of substituents. In unsubstituted furan, the α-carbons (C2 and C5) are more deshielded (downfield) than the β-carbons (C3 and C4).

  • EDGs at the 2-position cause an upfield shift of C2, C3, and C5, with the most significant effect on the ipso-carbon (C2) and the ortho-carbon (C3).

  • EWGs at the 2-position lead to a downfield shift of C2, C3, and C5, with the ipso-carbon (C2) and the para-carbon (C5) being most affected.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Selected 2-Substituted Furans in CDCl₃

CompoundH-3H-4H-5C-2C-3C-4C-5
Furan6.386.387.44142.8109.7109.7142.8
2-Methylfuran[1]5.936.237.25151.9106.1110.5141.2
2-Methoxyfuran[2]6.255.056.85165.793.4109.9132.9
2-Acetylfuran[3]7.196.547.60152.9117.4112.4146.6
2-Nitrofuran[3]7.356.757.65146.0114.1113.8148.2
2-Cyanofuran7.206.607.60126.8125.1112.7150.1
3-Bromofuran7.406.407.40143.998.1111.9140.2

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For substituted furans, the IR spectrum provides characteristic absorption bands for the furan ring and the attached substituents.

Furan Ring Vibrations

The furan ring itself gives rise to several characteristic vibrations:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3150 cm⁻¹.

  • C=C stretching: The stretching of the carbon-carbon double bonds in the ring results in absorptions in the 1500-1600 cm⁻¹ region.

  • C-O-C stretching: The stretching of the ether linkage in the furan ring produces strong bands in the 1000-1100 cm⁻¹ range.[4]

  • Ring breathing and deformation modes: These vibrations appear in the fingerprint region and are sensitive to the substitution pattern.

Substituent Vibrations

The presence of substituents introduces their own characteristic IR absorption bands, which can be used for their identification.

  • -CH₃ (Methyl): C-H stretching around 2850-2960 cm⁻¹.

  • -COCH₃ (Acetyl): A strong C=O stretching band typically appears around 1670-1690 cm⁻¹.[5]

  • -NO₂ (Nitro): Asymmetric and symmetric stretching vibrations are observed around 1535–1505 cm⁻¹ and 1360–1340 cm⁻¹, respectively.[4]

  • -CN (Cyano): A sharp, medium-intensity C≡N stretching band is found in the 2220-2240 cm⁻¹ region.

  • -OCH₃ (Methoxy): C-O stretching vibrations are typically observed around 1250 cm⁻¹ and 1030 cm⁻¹.

  • -Br (Bromo): The C-Br stretching vibration appears in the low-frequency region, typically between 690-515 cm⁻¹.[6]

dot graph "IR Spectroscopy Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sample [label="Substituted Furan Sample"]; IR_Spec [label="Acquire IR Spectrum"]; Analysis [label="Analyze Spectrum"]; Ring_Vib [label="Identify Furan Ring Vibrations\n(C-H, C=C, C-O-C)"]; Subst_Vib [label="Identify Substituent Vibrations\n(C=O, NO₂, CN, etc.)"]; Conclusion [label="Structural Elucidation"];

Sample -> IR_Spec; IR_Spec -> Analysis; Analysis -> Ring_Vib; Analysis -> Subst_Vib; Ring_Vib -> Conclusion; Subst_Vib -> Conclusion; } Caption: A general workflow for the analysis of substituted furans using IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, offering valuable clues to its structure.

Molecular Ion and Isotopic Patterns

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For compounds containing bromine, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.

Fragmentation Patterns: A Tale of Stability

The fragmentation of the furan ring is influenced by the nature and position of the substituent.

  • General Furan Fragmentation: A common fragmentation pathway for the furan ring involves the loss of a formyl radical (•CHO) or carbon monoxide (CO). The formation of the stable cyclopropenyl cation (m/z 39) is also a characteristic feature in the mass spectra of many furan derivatives.

  • 2-Alkylfurans: In 2-alkylfurans, such as 2-methylfuran, a prominent fragmentation is the loss of a hydrogen atom to form a stable furfuryl cation (m/z 81 for 2-methylfuran).[7]

  • 2-Acylfurans: For 2-acylfurans, like 2-acetylfuran, a characteristic fragmentation is the cleavage of the bond between the carbonyl group and the furan ring, leading to the formation of a furyl cation (m/z 67) and an acylium ion (m/z 43 for the acetyl group).

  • Electron-Withdrawing Groups: The fragmentation of furans with electron-withdrawing groups can be more complex. For example, 2-nitrofuran can undergo rearrangement and loss of NO₂ or NO.

Table 2: Key Mass Spectral Fragments (m/z) of Selected 2-Substituted Furans

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Methylfuran8281, 53, 39
2-Methoxyfuran[8]9883, 55, 39
2-Acetylfuran11095, 67, 43
2-Nitrofuran[9]11383, 67, 39
2-Cyanofuran[10]9365, 39
3-Bromofuran146/148117/119, 67, 39

Experimental Protocols: A Practical Approach

The following are generalized experimental protocols for the spectroscopic analysis of substituted furan compounds.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the furan derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Less volatile or thermally labile compounds can be analyzed by Direct Infusion Electrospray Ionization (ESI) or other soft ionization techniques.

Data Acquisition
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard parameters for acquisition and processing should be used. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in structural elucidation.

  • IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹. Ensure the background is properly subtracted.

  • Mass Spectrometry: Acquire the mass spectrum over an appropriate m/z range. For GC-MS, use a suitable temperature program to ensure good separation of components.

Data Analysis
  • NMR Spectra: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the structure.

  • IR Spectrum: Identify the characteristic absorption bands for the furan ring and the substituents. Compare the observed frequencies with literature values.

  • Mass Spectrum: Identify the molecular ion peak. Analyze the fragmentation pattern and propose plausible fragmentation pathways. Compare the spectrum with library data for confirmation.

Conclusion

The spectral interpretation of substituted furan compounds is a nuanced process that requires a solid understanding of fundamental spectroscopic principles and the electronic nature of the furan ring. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide provides a framework for this analysis, emphasizing the comparative effects of different substituents and offering practical guidance for experimental work. A thorough and logical approach to spectral interpretation is an indispensable skill for any scientist working in the fields of chemistry and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117476, 2-Methoxyfuran. [Link]

  • Cross, L. H., et al. "Some characteristic infra-red absorption frequencies of furan compounds. I." Journal of the Chemical Society (Resumed) (1950): 153-157.
  • Yao, L., et al. "[The substituent structures and characteristic infrared spectra of alpha-furan esters]." Guang Pu Xue Yu Guang Pu Fen Xi 19.1 (1999): 32-4.
  • Stenutz, R. "NMR chemical shift prediction of furanes." [Link]

  • Grokipedia. "2-Furonitrile." [Link]

  • Abraham, R. J., and H. J. Bernstein. "THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE." Canadian Journal of Chemistry 37.6 (1959): 1056-1064.
  • National Institute of Standards and Technology. "2-Nitrofuran." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • Davidson, Allan D.
  • National Institute of Standards and Technology. "Furan, 2-methoxy-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • SpectraBase. "2-Methoxyfuran." [Link]

  • SpectraBase. "2-Nitrofuran." [Link]

  • SpectraBase. "2-Methoxyfuran." [Link]

  • University of California, Davis. "Chemical shifts." [Link]

  • Zaleski, D. P., et al. "Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan." The Journal of Physical Chemistry A 127.8 (2023): 1849-1857.
  • Zaleski, D. P., et al. "Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan." The Journal of Physical Chemistry A 127.8 (2023): 1849-1857.
  • Cross, L. H., and A. C. Rolfe. "1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans." Journal of the Chemical Society (Resumed) (1950): 153-157.
  • National Institute of Standards and Technology. "2-Nitrofuran." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • SpectraBase. "2-Bromomethyl-5-nitro-furan." [Link]

  • National Institute of Standards and Technology. "2-Furancarbonitrile." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "Furan, 2-methoxy-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "2-Furancarbonitrile." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • Wikipedia. "2-Furonitrile." [Link]

  • Human Metabolome Database. "13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749)." [Link]

  • The Royal Society of Chemistry. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds." [Link]

  • Dias, H. J., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of mass spectrometry 52.12 (2017): 809-816.
  • University of Colorado Boulder. "IR: alkyl halides." [Link]

  • Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2014.
  • ResearchGate. "Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n )." [Link]

  • Ramana, D. V., and M. Vairamani. "Mass spectral fragmentation patterns of 2, 5-bis (p-R2-phenyl)-(3, 4)-R1-furans." Organic Mass Spectrometry 11.6 (1976): 525-532.
  • ResearchGate. "Computational IR spectrum of Furan." [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69245, 2-Furonitrile. [Link]

  • Fulmer, G. R., et al. "NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Organometallics 29.9 (2010): 2176-2179.
  • Smith, R. M. Understanding Mass Spectra: A Basic Approach. John Wiley & Sons, 2004.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Introduction: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS No. 1628794-75-1) is a chiral aminotetrahydrofuran derivative utilized as a valuable building block in medicinal chemistry and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS No. 1628794-75-1) is a chiral aminotetrahydrofuran derivative utilized as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] While its utility in synthesis is significant, its proper handling and disposal are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its specific chemical hazards. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, from point of generation to final disposal.

Part 1: Hazard Identification and Risk Assessment

A robust disposal plan begins with a thorough understanding of the compound's inherent risks. The structure of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate presents a combination of hazards derived from its three primary functional components: the tetrahydrofuran (THF) ring, the carbamate group, and the primary amine.

Hazard ComponentAssociated RiskRationale and Causality
Tetrahydrofuran (THF) Moiety Peroxide Formation Like other ethers, the THF ring can react with atmospheric oxygen to form unstable and potentially explosive peroxides, especially upon concentration.[3][4] This risk is accelerated by light and heat.[3] Peroxide formation is a critical safety concern that dictates storage and pre-disposal handling.
Flammability The THF component renders the compound flammable. Vapors may form flammable mixtures with air.[5][6]
Carbamate Group Hazardous Waste Classification Wastes generated from the production and use of carbamates are specifically regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This necessitates disposal as a regulated hazardous waste.
Hazardous Decomposition Upon thermal decomposition (e.g., in a fire), carbamates can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10]
Amino Group & Overall Structure Irritation The presence of a primary amine and the overall chemical structure suggest the compound is likely a skin, eye, and respiratory irritant. This is supported by safety data for structurally similar compounds.[11][12]

Part 2: Pre-Disposal Management and Peroxide Control

Proper management before the chemical is declared waste is essential to mitigate the risk of peroxide-related incidents.

Mandatory Storage and Handling Protocol:

  • Date All Containers: Upon receipt and upon opening, immediately mark the container with both dates. This is the first step in tracking its peroxide-formation potential.[4]

  • Inert Atmosphere Storage: If possible, store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Controlled Environment: Store the container in a cool, dry, and well-ventilated area, away from light, heat, and ignition sources.[5][13]

  • Regular Peroxide Testing: For opened containers, periodic testing for peroxides is mandatory. Testing should be performed every three months.[4] Results must be logged and affixed to the container.

  • Shelf-Life Limitation: An opened container of any peroxide-forming ether should not be stored for more than six months.[4] Unused material must be disposed of after this period, or if peroxide testing yields a positive result.[4][14]

  • Visual Inspection: Before handling, always inspect the container, particularly around the cap and threads, for the formation of crystals. These crystals can be highly explosive peroxides. If crystals are observed, do not attempt to open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[14]

Table 2: Sample Peroxide Management Log This log should be printed and affixed to the chemical's secondary containment.

Date Received:Date Opened:
Peroxide Test Date Test Result (ppm)
Scheduled Disposal Date:

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and disposing of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate waste.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical splash goggles or safety glasses meeting ANSI/ISEA Z87.1 standards.[14]

  • Hand Protection: Use nitrile or neoprene gloves. Given that THF permeates standard nitrile gloves rapidly, tasks should be planned to minimize contact. If gloves become contaminated, they must be changed immediately.[14]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[14]

Disposal Workflow:

DisposalWorkflow start End of Use or Container Expiration test_peroxide Visually Inspect for Crystals & Test for Peroxides start->test_peroxide crystals_found Crystals Found! test_peroxide->crystals_found Yes peroxide_ok Peroxides < Action Limit (e.g., 20 ppm) test_peroxide->peroxide_ok No peroxide_high Peroxides ≥ Action Limit test_peroxide->peroxide_high Positive contact_ehs_urgent DO NOT TOUCH Contact EHS Immediately crystals_found->contact_ehs_urgent collect_waste Segregate as Hazardous Waste: 'Flammable Organic, Peroxide-Former, Carbamate Compound' peroxide_ok->collect_waste stabilize Consult EHS for Peroxide Quenching/Stabilization peroxide_high->stabilize stabilize->collect_waste label_container Affix Hazardous Waste Label (Complete all fields) collect_waste->label_container storage Store in Closed Container in Satellite Accumulation Area label_container->storage request_pickup Request Waste Pickup from EHS/Licensed Vendor storage->request_pickup decontaminate Decontaminate Empty Container (Triple rinse with solvent) request_pickup->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Cleaned Container per Institutional Policy decontaminate->dispose_container collect_rinsate->label_container

Caption: Disposal decision workflow for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.

Operational Steps:

  • Assess Container Status: At the end of its use or upon its expiration date (max 6 months after opening), assess the container by following the peroxide testing protocol.[4]

  • Segregate Waste: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible waste streams.[4][15]

  • Use a Designated Waste Container: Collect waste in a designated, properly sealed, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste."

  • Complete the Hazardous Waste Label: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must include:

    • The full chemical name: tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

    • CAS Number: 1628794-75-1

    • Hazard characteristics: Flammable, Potential Peroxide-Former, Irritant

    • Accumulation start date

  • Arrange for Disposal: Contact your institution's EHS department or approved hazardous waste disposal vendor for pickup.[14] The primary method of disposal for this type of chemical is high-temperature incineration in a licensed facility.[16]

  • Decontaminate Empty Containers: Empty containers are also considered hazardous waste until properly decontaminated. Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate and dispose of it as hazardous waste along with the primary chemical waste.[4]

Part 4: Emergency Procedures

Spill Response:

  • Small Spills (<100 mL): Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[14]

  • Large Spills (>100 mL): Evacuate the immediate area. Alert others and contact your institution's emergency response line and EHS department immediately.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Exposure and First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][17]

  • Skin Contact: Remove all contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][17]

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency. [Link]

  • Tetrahydrofuran (THF) Storage and Handling. BASF. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Environmental Protection Agency. [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register. [Link]

  • Safety Data Sheet: Carbamate Pesticides Standard. Spex CertiPrep. [Link]

  • Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: TETRAHYDROFURAN. Greenfield Global. [Link]

  • Safety Data Sheet: tert-Butyl carbamate. Alfa Aesar. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
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